Product packaging for Erinacine A(Cat. No.:CAS No. 156101-08-5)

Erinacine A

Cat. No.: B10861903
CAS No.: 156101-08-5
M. Wt: 432.5 g/mol
InChI Key: LPPCHLAEVDUIIW-NLLUTMDRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(+)-Erinacin A (Erinacine A) is a cyathane-type diterpenoid isolated from the cultured mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane) . This compound is a subject of significant pharmacological research due to its potent bioactivities, primarily in the fields of neuroscience and oncology. In neurobiological research, this compound has been demonstrated to be a strong stimulator of Nerve Growth Factor (NGF) synthesis in vitro . This key activity suggests its potential relevance for investigating therapeutic strategies for neurodegenerative disorders. Studies in rodent models have shown that administration of this compound can increase NGF and catecholamine content in specific brain regions like the locus coeruleus and hippocampus . Further research indicates that this compound may help reduce amyloid-β plaque burden, a hallmark of Alzheimer's disease pathology, by elevating the levels of insulin-degrading enzyme (IDE), which is responsible for Aβ degradation . A 2025 systematic review of preclinical models highlighted that this compound, along with Erinacine C, uniquely induces the accumulation of the transcription factor Nrf2, a key regulator of the cellular antioxidant response, and is noted for its anti-inflammatory and pro-survival signaling effects . Beyond neuroscience, this compound exhibits promising anticancer properties in preclinical models. The compound has been shown to inhibit the proliferation of DLD-1 colorectal adenocarcinoma cells in vitro and suppress tumor growth in vivo . A proteomic analysis in gastric cancer cells revealed that its mechanism involves inducing apoptosis (programmed cell death) and inhibiting cell invasiveness. This is achieved through the generation of reactive oxygen species (ROS), activation of caspases, and modulation of specific signaling pathways like FAK/AKT/p70S6K and PAK1 . These findings position this compound as a valuable tool for probing cell death and metastasis mechanisms. This product is provided for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H36O6 B10861903 Erinacine A CAS No. 156101-08-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

156101-08-5

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

IUPAC Name

(3aR,5aR,6S)-3a,5a-dimethyl-1-propan-2-yl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde

InChI

InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3/t18-,19+,21+,22-,23+,24-,25-/m1/s1

InChI Key

LPPCHLAEVDUIIW-NLLUTMDRSA-N

Isomeric SMILES

CC(C)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O

Canonical SMILES

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Neuroprotective Mechanisms of Erinacine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine A, a cyathin diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has garnered significant attention for its potent neuroprotective and neurotrophic properties.[1][2] Preclinical studies have demonstrated its potential in ameliorating pathologies associated with neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke.[1][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate a deeper understanding for research and development applications.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted approach that includes the stimulation of neurotrophic factor synthesis, modulation of key signaling pathways, and attenuation of neuroinflammation and oxidative stress.

Stimulation of Neurotrophic Factor Synthesis

A primary mechanism of this compound is its ability to cross the blood-brain barrier and stimulate the synthesis of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[1][5][6][7] These neurotrophins are critical for neuronal survival, differentiation, and synaptic plasticity.

  • NGF Synthesis: this compound has been shown to be a potent inducer of NGF synthesis.[5][6][7] Increased levels of NGF are crucial for the maintenance and growth of neurons, particularly cholinergic neurons which are implicated in cognitive function.[3]

  • BDNF Synthesis: Studies have shown that this compound enhances the production of BDNF.[1][2] BDNF plays a vital role in neurogenesis, and its dysregulation is linked to several neurodegenerative and psychiatric disorders.[5]

Modulation of Signaling Pathways

This compound's induction of NGF and BDNF initiates downstream signaling cascades that are fundamental to its neuroprotective actions. The activation of TrkA and TrkB receptors by NGF and BDNF, respectively, triggers several key pathways.[5]

  • BDNF/TrkB/PI3K/Akt/GSK-3β Pathway: this compound has been shown to activate the BDNF/TrkB/PI3K/Akt/GSK-3β signaling pathway.[3][8][9][10][11] This cascade is crucial for promoting cell survival and inhibiting apoptosis.

  • ERK1/2 Signaling: The activation of the Ras/Raf/MEK/ERK pathway is another significant downstream effect of neurotrophin receptor activation, which is involved in neuronal differentiation and survival.[12]

  • CREB Activation: Both the PI3K/Akt and ERK pathways converge on the activation of cAMP-response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in neuronal plasticity and survival, including BDNF itself.[10][13]

Anti-inflammatory and Antioxidant Effects

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. This compound demonstrates significant anti-inflammatory and antioxidant properties.

  • Inhibition of Pro-inflammatory Cytokines: this compound and C have been shown to inhibit the expression of pro-inflammatory factors such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[14][15]

  • Suppression of iNOS Expression: The compound effectively reduces the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of nitric oxide, which can be neurotoxic at high levels.[14][15][16]

  • Modulation of NF-κB Signaling: this compound can block the nuclear translocation of NF-κB, a key transcription factor that regulates the inflammatory response.[3][8][9][11]

  • Activation of Nrf2 Pathway: Erinacine C has been shown to enhance the activation of the Nrf2/superoxide dismutase type 1 (SOD1) pathway, a critical antioxidant response element.[14] This leads to the upregulation of antioxidant enzymes like catalase, glutathione reductase, and thioredoxin reductase.[17]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound in Neuroprotection

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway cluster_nfkb Anti-inflammatory Pathway Erinacine_A This compound BDNF_synth BDNF Synthesis Erinacine_A->BDNF_synth Stimulates TrkB TrkB Receptor PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras Akt Akt PI3K->Akt GSK3b GSK-3β (inactive) Akt->GSK3b Inhibits NFkB_complex IκB-NF-κB Akt->NFkB_complex Inhibits IκB Phosphorylation CREB CREB Akt->CREB Phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->CREB Phosphorylates NFkB NF-κB NFkB_complex->NFkB Release Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Inhibited by This compound CREB->BDNF_synth Promotes Transcription Survival Neuronal Survival Neurite Outgrowth Synaptic Plasticity CREB->Survival Promotes Transcription BDNF_synth->TrkB Activates

Caption: this compound stimulates BDNF synthesis, activating TrkB-mediated PI3K/Akt and Ras/MAPK pathways to promote neuronal survival and inhibit inflammation.

General Experimental Workflow for In Vitro Neuroprotection Assay

cluster_prep 1. Cell Culture and Treatment cluster_assays 2. Assessment of Neuroprotection cluster_mechanism 3. Mechanism of Action Analysis Culture Culture Neuronal Cells (e.g., N2a, PC12, primary neurons) Pretreat Pre-treat with this compound (various concentrations) Culture->Pretreat Induce Induce Neurotoxicity (e.g., MPP+, LPS, Aβ) Pretreat->Induce WB Western Blot (Protein expression/phosphorylation) Pretreat->WB ELISA ELISA (Cytokine levels) Pretreat->ELISA qPCR RT-qPCR (Gene expression) Pretreat->qPCR Viability Cell Viability Assay (MTT, LDH) Induce->Viability Neurite Neurite Outgrowth Assay (Immunofluorescence) Induce->Neurite Apoptosis Apoptosis Assay (TUNEL, Caspase activity) Induce->Apoptosis

Caption: A typical workflow for evaluating this compound's neuroprotective effects in vitro, from cell treatment to mechanistic analysis.

Quantitative Data Summary

The following tables summarize quantitative findings from various preclinical studies on this compound.

Table 1: Effects of this compound on Neuroinflammation
Model SystemTreatmentTargetOutcomeReference
LPS-stimulated BV-2 microgliaThis compound (5 µM)iNOS expressionSignificant prevention of LPS-induced expression[16]
LPS-stimulated CTX TNA2 astrocytesThis compound (5 µM)TNF-α expression43% reduction[16]
LPS-injected rat midbrainThis compound or HEMTNF-α, IL-1β, iNOS gene expressionSignificant attenuation of LPS-induced increase[16][18]
BV-2 microgliaErinacine C (0.1-2.5 µM)NO, IL-6, TNF-α, iNOSDose-dependent reduction[19]
Traumatic Optic Neuropathy (rat)This compound (standard dose)TNF-α, IL-1β, iNOS2.3-fold, 2.0-fold, and 5.2-fold inhibition, respectively[20]
Table 2: Effects of this compound on Antioxidant Pathways
Model SystemTreatmentTargetOutcomeReference
Traumatic Optic Neuropathy (rat)This compound (standard dose)Nrf2, SOD12.9-fold and 2.1-fold increase, respectively[20]
Traumatic Optic Neuropathy (rat)This compound (double dose)HO-1, SOD11.9-fold and 2.0-fold upregulation, respectively[20]
BV-2 microgliaErinacine C (0.1, 1, 2.5 µM)HO-1 protein expression93%, 141%, and 233% increase, respectively[19]
Table 3: Effects of this compound on Neuronal Survival and Apoptosis
Model SystemTreatmentTargetOutcomeReference
Traumatic Optic Neuropathy (rat)This compound (double dose)pRIP, Cas8, cCas32.2-fold, 2.1-fold, and 3.9-fold reduction, respectively[20]
Traumatic Optic Neuropathy (rat)This compound (standard & double dose)Apoptotic RGCs (TUNEL)10.0-fold and 15.6-fold reduction, respectively[21]
Traumatic Optic Neuropathy (rat)This compound (standard & double dose)RGC density2.3-fold and 3.7-fold higher, respectively[21]

Key Experimental Protocols

Cell Culture and Treatment (In Vitro Neuroinflammation Model)
  • Cell Lines: BV-2 microglial cells and CTX TNA2 astrocytes are commonly used.[16]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates.

    • Pre-treat cells with varying concentrations of this compound (e.g., 5 µM) for a specified duration (e.g., 15 minutes).[16]

    • Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 250 ng/mL) for a designated time (e.g., 24 hours).[16]

    • Harvest cell lysates or culture medium for subsequent analysis.

Western Blotting for Protein Expression Analysis
  • Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-TNF-α, anti-iNOS, anti-p-Akt, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band densities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).[3][8]

Neurite Outgrowth Assay
  • Cell Seeding: Plate neuronal cells (e.g., PC12 or primary neurons) on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates).

  • Treatment: Treat cells with this compound or other compounds for a specified period (e.g., 48-72 hours).

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Block with a suitable blocking buffer.

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount coverslips with a mounting medium containing a nuclear stain (e.g., DAPI).

  • Image Acquisition and Analysis:

    • Capture images using a fluorescence microscope.

    • Quantify neurite length and number of branches using software such as ImageJ with the NeuronJ plugin.

In Vivo Animal Model (LPS-Induced Neuroinflammation)
  • Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Treatment: Administer this compound or Hericium erinaceus mycelium (HEM) via oral gavage for a specified period before induction of neuroinflammation.[16]

  • Surgical Procedure: Anesthetize the animals and stereotactically inject LPS into a specific brain region, such as the substantia nigra.[16]

  • Behavioral Testing: Perform motor coordination tests like the rotarod test and amphetamine-induced rotation test to assess functional outcomes.[16]

  • Tissue Analysis: Euthanize the animals and collect brain tissue for analysis of pro-inflammatory mediator expression via RT-qPCR, Western blotting, or immunohistochemistry.[16]

Conclusion and Future Directions

This compound presents a compelling profile as a neuroprotective agent with a well-defined, multi-target mechanism of action. Its ability to stimulate endogenous neurotrophic factor synthesis, coupled with its potent anti-inflammatory and antioxidant activities, positions it as a promising candidate for the development of novel therapeutics for a range of neurodegenerative disorders.

Future research should focus on several key areas:

  • Clinical Efficacy: Rigorous, well-controlled clinical trials are necessary to translate the promising preclinical findings into human therapeutic applications.

  • Bioavailability and Pharmacokinetics: Further studies are needed to optimize the delivery and bioavailability of this compound to the central nervous system.

  • Direct Molecular Targets: Identifying the direct receptor or molecular targets of this compound will provide a more profound understanding of its mechanism of action.[14][15]

  • Synergistic Effects: Investigating the potential synergistic effects of this compound with other compounds found in Hericium erinaceus could reveal more potent therapeutic formulations.[14][15]

By continuing to explore these avenues, the full therapeutic potential of this compound in the context of neuroprotection and cognitive enhancement can be realized.

References

Erinacine A and the Nerve Growth Factor Synthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erinacine A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has demonstrated significant potential as a potent inducer of Nerve Growth Factor (NGF) synthesis. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's activity, focusing on the signaling pathways that lead to the upregulation of NGF. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved biological processes to support further research and drug development in the field of neurodegenerative diseases.

Introduction

Nerve Growth Factor (NGF) is a crucial neurotrophin that plays a vital role in the survival, development, and function of neurons in both the central and peripheral nervous systems. Its therapeutic potential in neurodegenerative disorders such as Alzheimer's disease has been a subject of intense research. However, the direct administration of NGF is hampered by its inability to cross the blood-brain barrier. Small molecules like this compound, which can penetrate the central nervous system and stimulate endogenous NGF production, therefore represent a promising therapeutic strategy.[1][2][3] This guide elucidates the signaling cascade initiated by this compound, leading to the synthesis and secretion of NGF.

The this compound-Induced NGF Synthesis Pathway

This compound stimulates NGF synthesis in astrocytes, the primary support cells in the central nervous system. The core of this mechanism involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a member of the mitogen-activated protein kinase (MAPK) family.[4]

The proposed signaling cascade is as follows:

  • This compound Administration : this compound, being a small molecule, can cross the blood-brain barrier and interact with astrocytes.[2]

  • JNK Pathway Activation : Within the astrocyte, this compound leads to the phosphorylation and subsequent activation of JNK.

  • c-Jun Phosphorylation : Activated JNK then phosphorylates the transcription factor c-Jun, a key component of the Activator Protein-1 (AP-1) complex.

  • AP-1 Complex Formation : Phosphorylated c-Jun dimerizes with other proteins of the Fos family to form the active AP-1 transcription factor complex.

  • NGF Gene Transcription : The activated AP-1 complex translocates to the nucleus and binds to the AP-1 consensus sequence within the promoter region of the NGF gene, thereby initiating its transcription.

  • NGF mRNA and Protein Synthesis : The transcribed NGF mRNA is translated into NGF protein, which is then secreted from the astrocyte.

This pathway highlights a targeted mechanism by which this compound can specifically upregulate the production of NGF in the brain.

Signaling Pathway Diagram

Erinacine_A_NGF_Pathway cluster_extracellular Extracellular Space cluster_intracellular Astrocyte Cytoplasm cluster_nucleus Astrocyte Nucleus This compound This compound JNK JNK This compound->JNK Activates p-JNK Phosphorylated JNK JNK->p-JNK Phosphorylation c-Jun c-Jun p-JNK->c-Jun Phosphorylates p-c-Jun Phosphorylated c-Jun AP-1 Complex AP-1 Complex p-c-Jun->AP-1 Complex Forms NGF Gene NGF Gene AP-1 Complex->NGF Gene Binds to promoter NGF mRNA NGF mRNA NGF Gene->NGF mRNA Transcription NGF Protein NGF Protein NGF mRNA->NGF Protein Translation NGF Secretion Secreted NGF NGF Protein->NGF Secretion Secretion Astrocyte_Workflow Start Start Isolate Cortices Isolate Cortices from Neonatal Mice Start->Isolate Cortices Mince & Digest Mince Tissue & Digest with Trypsin Isolate Cortices->Mince & Digest Triturate Triturate to Single-Cell Suspension Mince & Digest->Triturate Plate Cells Plate Cells on Coated Flasks Triturate->Plate Cells Incubate Incubate (7-10 days) Plate Cells->Incubate Purify Astrocytes Purify Astrocytes (Shaking) Incubate->Purify Astrocytes Treat with this compound Treat with this compound Purify Astrocytes->Treat with this compound Collect Supernatant Collect Supernatant (for ELISA) Treat with this compound->Collect Supernatant Lyse Cells Lyse Cells (for Western Blot & qPCR) Treat with this compound->Lyse Cells End End Collect Supernatant->End Lyse Cells->End

References

Investigating the Blood-Brain Barrier Permeability of Erinacine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has garnered significant attention for its potent neurotrophic and neuroprotective properties. Its therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's disease is a subject of ongoing research. A critical determinant of its efficacy in the central nervous system (CNS) is its ability to traverse the highly selective blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the current understanding of this compound's BBB permeability, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.

Quantitative Data on Blood-Brain Barrier Permeability

Several preclinical studies have provided quantitative evidence of this compound's ability to cross the blood-brain barrier. The data from these in vivo studies, primarily in rodent and porcine models, are summarized below.

Table 1: Brain Tissue Concentration of this compound in Sprague-Dawley Rats after Oral Administration[1][2]
Time Point (hours)Mean Brain Concentration (μg/g) ± SD
1Detected
40.123 ± 0.045
80.205 ± 0.079 (Peak)
240.089 ± 0.032

Administration: Oral gavage of Hericium erinaceus mycelia extract equivalent to 50 mg/kg body weight of this compound.

Table 2: Pharmacokinetic Parameters of this compound in a Landrace Pig Model after Intravenous Administration[3]
ParameterValue
Cerebrospinal Fluid (CSF)
Time to Detection in CSF~10 minutes
Peak Concentration in CSF (Cmax)5.26 ± 0.58 µg/L (at 30 minutes)
Brain Tissue
Concentration in Brain Tissue77.45 ± 0.58 µg/L

Administration: Intravenous administration of this compound.

Mechanism of Blood-Brain Barrier Transport

Current evidence suggests that this compound crosses the blood-brain barrier primarily through passive diffusion .[1][2] This is supported by its low molecular weight and lipophilic nature, which are favorable characteristics for traversing the lipid membranes of the BBB.[2] An in vitro protein binding assay showed that the ratio of unbound this compound fractions in the brain to the blood is close to unity, further supporting passive diffusion as the dominant transport mechanism.[1]

Experimental Protocols

The following sections detail the methodologies employed in key studies to assess the BBB permeability of this compound.

In Vivo Pharmacokinetic Studies in Sprague-Dawley Rats

This protocol describes the general procedure for determining the bioavailability and tissue distribution of this compound in rats.

  • Animal Model: Male Sprague-Dawley rats.

  • Administration:

    • Oral (p.o.): Administration of Hericium erinaceus mycelia extract (equivalent to 50 mg/kg body weight of this compound) via oral gavage.[1][2]

    • Intravenous (i.v.): Administration of purified this compound (5 mg/kg body weight) via tail vein injection.[1][2]

  • Sample Collection:

    • Blood samples are collected at various time points post-administration.

    • At the end of the experiment, animals are euthanized, and brain and other tissues are harvested.

  • Sample Analysis:

    • This compound concentrations in plasma and tissue homogenates are quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[1]

  • Workflow Diagram:

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Processing & Analysis Sprague-Dawley Rats Sprague-Dawley Rats Oral Gavage (50 mg/kg) Oral Gavage (50 mg/kg) Blood & Tissue Collection Blood & Tissue Collection Oral Gavage (50 mg/kg)->Blood & Tissue Collection Homogenization & Extraction Homogenization & Extraction Blood & Tissue Collection->Homogenization & Extraction IV Injection (5 mg/kg) IV Injection (5 mg/kg) IV Injection (5 mg/kg)->Blood & Tissue Collection LC-MS/MS Analysis LC-MS/MS Analysis Homogenization & Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

In vivo pharmacokinetic study workflow.
In Vivo Blood-Brain Barrier Permeability Assay in a Porcine Model

This protocol outlines the methodology for assessing BBB penetration in a larger animal model.

  • Animal Model: A single landrace pig.[3]

  • Administration: Intravenous administration of this compound.[3]

  • Sample Collection:

    • Blood samples are collected at multiple time points.

    • Cerebrospinal fluid (CSF) is collected at different time points to determine the rate of CNS entry.[3]

  • Sample Analysis: Quantification of this compound in plasma, CSF, and brain tissue is performed using High-Performance Liquid Chromatography-triple quadrupole mass spectrometry (HPLC-QQQ/MS).[3]

  • Workflow Diagram:

G Landrace Pig Landrace Pig IV Administration of this compound IV Administration of this compound Landrace Pig->IV Administration of this compound Blood Sample Collection (Time course) Blood Sample Collection (Time course) IV Administration of this compound->Blood Sample Collection (Time course) CSF Sample Collection (Time course) CSF Sample Collection (Time course) IV Administration of this compound->CSF Sample Collection (Time course) Brain Tissue Collection (Endpoint) Brain Tissue Collection (Endpoint) IV Administration of this compound->Brain Tissue Collection (Endpoint) HPLC-QQQ/MS Analysis HPLC-QQQ/MS Analysis Blood Sample Collection (Time course)->HPLC-QQQ/MS Analysis CSF Sample Collection (Time course)->HPLC-QQQ/MS Analysis Brain Tissue Collection (Endpoint)->HPLC-QQQ/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling HPLC-QQQ/MS Analysis->Pharmacokinetic Modeling

Porcine model BBB permeability assessment workflow.

Signaling Pathways Modulated by this compound in the Brain

Upon crossing the BBB, this compound exerts its neurotrophic effects by modulating several key signaling pathways.

Nerve Growth Factor (NGF) Synthesis and Signaling

This compound is a potent inducer of Nerve Growth Factor (NGF) synthesis.[4][5][6][7] NGF is crucial for the survival, maintenance, and regeneration of neurons. While the detailed mechanism of NGF induction by erinacines is still under investigation, it is known that they stimulate NGF synthesis in astrocytes.[8][9] The synthesized NGF then acts on neuronal cells, such as PC12 cells, to promote neurite outgrowth.[8]

G This compound This compound Astrocyte Astrocyte This compound->Astrocyte Stimulates NGF Synthesis NGF Synthesis Astrocyte->NGF Synthesis Induces Neuron Neuron NGF Synthesis->Neuron Acts on Neurite Outgrowth Neurite Outgrowth Neuron->Neurite Outgrowth Promotes G This compound This compound BDNF BDNF This compound->BDNF Activates TrkB TrkB BDNF->TrkB Binds to PI3K PI3K TrkB->PI3K Activates Akt Akt PI3K->Akt Activates GSK-3β GSK-3β Akt->GSK-3β Inhibits Neuronal Survival & Neurogenesis Neuronal Survival & Neurogenesis GSK-3β->Neuronal Survival & Neurogenesis Promotes (via inhibition)

References

Erinacine A: A Potential Therapeutic Avenue for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to global health, with current therapeutic options offering limited efficacy. Emerging research has identified Erinacine A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), as a promising neuroprotective agent with significant potential for AD treatment. This technical guide synthesizes the current preclinical and pilot clinical evidence surrounding this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing complex biological pathways. Evidence suggests that this compound can cross the blood-brain barrier and exerts its therapeutic effects through multiple pathways, including the stimulation of neurotrophic factors, reduction of amyloid-beta plaque burden, and modulation of neuroinflammation.

Mechanism of Action

This compound's neuroprotective effects are multifaceted, targeting several key pathological features of Alzheimer's disease.

1.1. Stimulation of Neurotrophic Factors: A primary mechanism of this compound is its ability to stimulate the synthesis of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[1] NGF is crucial for the survival, maintenance, and regeneration of cholinergic neurons, which are severely affected in AD.[2] this compound has been shown to increase NGF levels in the hippocampus and locus coeruleus of rats.[3][4] This enhanced neurotrophic support may help to counteract the neuronal loss and synaptic dysfunction characteristic of AD.

1.2. Attenuation of Amyloid-Beta Pathology: In animal models of AD, specifically APPswe/PS1dE9 transgenic mice, administration of this compound-enriched Hericium erinaceus mycelia has been shown to reduce the burden of amyloid-beta (Aβ) plaques in the cerebral cortex.[4][5][6] The compound appears to be more effective than other related compounds, such as Erinacine S, at inhibiting the formation of the plaque core.[5][7] This effect is partly attributed to the increased expression and activity of insulin-degrading enzyme (IDE), a key enzyme involved in Aβ clearance.[4][5][6]

1.3. Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are critical components of AD pathogenesis. This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[5][7] It also suppresses the activation of microglia and astrocytes associated with Aβ plaques.[3] Furthermore, this compound demonstrates antioxidant activity by reducing the levels of inducible nitric oxide synthase (iNOS), thiobarbituric acid-reactive substances (TBARS), and 8-hydroxy-2'-deoxyguanosine (8-OHdG), thereby mitigating oxidative damage in the brain.[8]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from in vivo and clinical investigations of this compound and this compound-enriched mycelial extracts.

Table 1: Summary of Preclinical Studies on this compound in Alzheimer's Disease Models

Animal ModelCompound AdministeredDosageRoute of AdministrationDurationKey FindingsReference
APPswe/PS1dE9 Transgenic MiceThis compound-enriched H. erinaceus mycelia (HE-My)300 mg/kg/dayOral gavage30 daysAttenuated cerebral Aβ plaque burden; Increased insulin-degrading enzyme (IDE) levels; Reduced plaque-activated microglia and astrocytes; Increased NGF/proNGF ratio; Promoted hippocampal neurogenesis.[4][6][9]
APPswe/PS1dE9 Transgenic MiceThis compoundNot specifiedNot specifiedNot specifiedMore effective than Erinacine S at inhibiting Aβ accumulation by reducing insoluble Aβ and C-terminal fragments of amyloid processing protein.[5]
Senescence Accelerated Mouse Prone 8 (SAMP8) MiceThis compound-enriched H. erinaceus mycelium (EAHEM)108, 215, and 431 mg/kg/dayOral gavage12 weeksSignificantly improved learning and memory at the lowest dose; Dose-dependent decrease in iNOS, TBARS, and 8-OHdG levels.[8]
Rat Model of Transient Focal Cerebral IschemiaThis compound1 mg/kgIntraperitoneal injection5 days prior to ischemiaSignificantly reduced levels of acute inflammatory cytokines and ischemia-injury-induced neuronal cell death.[10]

Table 2: Summary of a Pilot Human Clinical Trial of this compound-Enriched Mycelia in Mild Alzheimer's Disease

Study DesignInterventionDosageDurationKey OutcomesReference
Double-blind, placebo-controlledThis compound-enriched H. erinaceus mycelia (EAHE) capsules (containing 5 mg/g this compound)Three 350 mg capsules per day49 weeksSignificant improvement in Mini-Mental State Examination (MMSE) scores in the EAHE group; Significant difference in Instrumental Activities of Daily Living (IADL) scores between EAHE and placebo groups; EAHE group demonstrated better contrast sensitivity.[2][11][12][13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the cited studies.

3.1. Preparation of this compound-Enriched Hericium erinaceus Mycelia (EAHE)

  • Cultivation: Hericium erinaceus mycelia are grown in a submerged liquid medium. A typical medium consists of 4.5% glucose, 0.5% soybean powder, 0.25% yeast extract, 0.25% peptone, and 0.05% MgSO₄, with an initial pH of 4.5.[2][8]

  • Fermentation: The culture is scaled up in fermenters. For example, a 5-day fermentation in a 500-L fermenter can be followed by a 12-day fermentation in a 20-ton fermenter.[2][8]

  • Harvesting and Processing: The mycelia are harvested, lyophilized, and ground into a powder.[2][8]

  • Quantification of this compound: The concentration of this compound in the mycelial powder is determined by High-Performance Liquid Chromatography (HPLC).[2][8]

3.2. Animal Models and Behavioral Tests

  • APPswe/PS1dE9 Transgenic Mice: This is a commonly used mouse model of Alzheimer's disease that develops amyloid plaques.

  • Senescence Accelerated Mouse Prone 8 (SAMP8) Mice: This model is used to study age-related cognitive decline.

  • Morris Water Maze: This test is used to assess spatial learning and memory in rodents. A reduced escape latency is indicative of improved cognitive function.[5]

  • Passive Avoidance Task and Active Shuttle Avoidance Test: These tests are used to evaluate associative learning and memory.[3][5]

3.3. Histological and Biochemical Analyses

  • Immunohistochemistry: This technique is used to visualize and quantify Aβ plaques, as well as activated microglia and astrocytes in brain tissue sections.

  • Western Blotting: This method is employed to measure the protein levels of key molecules such as insulin-degrading enzyme (IDE), iNOS, and various signaling proteins.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to quantify the levels of cytokines (e.g., TNF-α, IL-6) and neurotrophic factors (e.g., NGF, BDNF) in brain homogenates or cerebrospinal fluid.

3.4. Extraction and Purification of this compound

  • Extraction: this compound is typically extracted from dried and powdered H. erinaceus mycelium using aqueous ethanol or ethyl acetate, often assisted by ultrasonication.[15][16]

  • Chromatographic Purification: A two-dimensional chromatographic approach is effective for isolating high-purity this compound. This involves an initial fractionation by normal-phase flash chromatography followed by purification using semi-preparative reversed-phase chromatography.[15] High-speed counter-current chromatography (HSCCC) has also been shown to be an effective method for separating high-purity this compound.[17][18]

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and processes related to this compound's action and evaluation.

ErinacineA_Mechanism_of_Action cluster_ErinacineA This compound cluster_Upstream Upstream Effects cluster_Downstream Downstream Therapeutic Outcomes in AD ErinacineA This compound NGF_BDNF ↑ Nerve Growth Factor (NGF) ↑ Brain-Derived Neurotrophic Factor (BDNF) ErinacineA->NGF_BDNF Anti_Inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ErinacineA->Anti_Inflammatory Antioxidant ↓ Oxidative Stress (↓ iNOS, ↓ ROS) ErinacineA->Antioxidant Amyloid_Clearance ↓ Amyloid-β Plaque Burden (↑ IDE activity) ErinacineA->Amyloid_Clearance Neuronal_Survival ↑ Neuronal Survival & Regeneration NGF_BDNF->Neuronal_Survival Synaptic_Plasticity ↑ Synaptic Plasticity NGF_BDNF->Synaptic_Plasticity Reduced_Neuroinflammation ↓ Neuroinflammation Anti_Inflammatory->Reduced_Neuroinflammation Antioxidant->Reduced_Neuroinflammation

Caption: Mechanism of Action of this compound in Alzheimer's Disease.

Experimental_Workflow_Preclinical cluster_Model Animal Model cluster_Intervention Intervention cluster_Assessment Assessment AnimalModel AD Mouse Model (e.g., APP/PS1) Treatment Oral Administration of This compound / EAHEM AnimalModel->Treatment Control Placebo/Vehicle AnimalModel->Control Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Control->Behavioral Histological Post-mortem Brain Analysis: - Immunohistochemistry (Aβ, Glia) - Western Blot (IDE, iNOS) Behavioral->Histological Biochemical Biochemical Assays: - ELISA (Cytokines, NGF) Histological->Biochemical Nrf2_Signaling_Pathway ErinacineA This compound Nrf2_Activation ↑ Nrf2 Accumulation (Nuclear Factor Erythroid 2-Related Factor 2) ErinacineA->Nrf2_Activation ARE Antioxidant Response Element (ARE) Binding Nrf2_Activation->ARE Cell_Survival ↑ Cell Survival & Proliferation Nrf2_Activation->Cell_Survival Antioxidant_Genes ↑ Expression of Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes Reduced_Oxidative_Stress ↓ Oxidative Stress Antioxidant_Genes->Reduced_Oxidative_Stress

References

Preclinical Efficacy of Erinacine A in Parkinson's Disease Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily manage symptoms, highlighting the urgent need for neuroprotective interventions. Erinacine A, a diterpenoid isolated from the mycelium of Hericium erinaceus, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth overview of the preclinical studies evaluating this compound in various PD models. We consolidate quantitative data from key studies, detail the experimental methodologies employed, and visualize the elucidated signaling pathways and experimental workflows. This document aims to serve as a comprehensive resource for researchers and professionals in the field of neurodegenerative disease drug discovery and development.

Introduction

The pathological hallmark of Parkinson's disease is the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor deficits such as bradykinesia, rigidity, and tremors. Neuroinflammation and oxidative stress are key contributors to the neurodegenerative process in PD.[1] this compound, a compound isolated from the medicinal mushroom Hericium erinaceus, has garnered significant attention for its neuroprotective properties.[2] Preclinical studies have demonstrated its potential to mitigate neurotoxicity in cellular and animal models of PD, primarily through the modulation of critical cell survival and death pathways, as well as by exerting anti-inflammatory effects.[3] This whitepaper synthesizes the existing preclinical evidence for this compound's efficacy in PD models, with a focus on quantitative outcomes, experimental designs, and the underlying molecular mechanisms.

In Vitro and In Vivo Parkinson's Disease Models

The neuroprotective effects of this compound have been predominantly investigated in two well-established preclinical models of Parkinson's disease: the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model and the LPS (lipopolysaccharide) model.

  • MPTP Model: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of PD. Its active metabolite, MPP+ (1-methyl-4-phenylpyridinium), is used in in vitro studies.[4]

  • LPS Model: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. In the context of PD research, LPS is used to induce neuroinflammation, a key pathological feature of the disease.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in Parkinson's disease models.

Table 1: Neuroprotective Effects of this compound in an In Vivo MPTP Model
ParameterModelTreatment GroupDosageResultReference
Tyrosine Hydroxylase (TH) Positive Neurons (%) MPTP-induced miceMPTP-5 ± 5[6]
MPTP + this compound30 mg/kg75 ± 10[6]
MPTP + HEM (40)30 mg/kg40 ± 10[6]
MPTP + HEM (80)30 mg/kg80 ± 10[6]
Dopamine Level (ng/g) MPTP-induced miceMPTP-1535[7]
MPTP + HEM (0.1 g/kg)0.1 g/kg2897[7]
MPTP + HEM (0.3 g/kg)0.3 g/kg3535[7]
MPTP + HEM (1.0 g/kg)1.0 g/kg4527[7]

HEM: Hericium erinaceus mycelium

Table 2: Effects of this compound on Motor Function in PD Models
ParameterModelTreatment GroupDosageResultReference
Rotarod Test (Latency to fall, s) MPTP-induced miceControl-~160[3]
MPTP-~60[3]
MPTP + this compound1 mg/kg~140[3]
Amphetamine-induced Rotations (rotations/min) LPS-induced ratsLPS-~7[5]
LPS + this compound5 mg/kg~3[5]
LPS + HEM300 mg/kg~2.5[5]
Table 3: Anti-inflammatory Effects of this compound in an In Vivo LPS Model
Gene Expression (Fold Change)ModelTreatment GroupDosageResultReference
TNF-α LPS-induced ratsLPS-~3.5[5]
LPS + this compound5 mg/kg~1.5[5]
LPS + HEM300 mg/kg~1.2[5]
IL-1β LPS-induced ratsLPS-~4.5[5]
LPS + this compound5 mg/kg~2.0[5]
LPS + HEM300 mg/kg~1.5[5]
iNOS LPS-induced ratsLPS-~4.0[5]
LPS + this compound5 mg/kg~1.8[5]
LPS + HEM300 mg/kg~1.3[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

MPTP-Induced Parkinson's Disease Mouse Model
  • Animal Model: Male C57BL/6 mice are typically used.

  • MPTP Administration: Mice are administered with MPTP hydrochloride (e.g., 30 mg/kg, intraperitoneally) once daily for five consecutive days to induce dopaminergic neurodegeneration.

  • This compound Treatment: this compound is dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO) and administered to the mice (e.g., 1-30 mg/kg, intraperitoneally or by oral gavage) according to the specific study design (pre-treatment, co-treatment, or post-treatment).

  • Behavioral Assessment: Motor coordination and balance are assessed using the rotarod test at specified time points after MPTP and this compound administration.

  • Tissue Collection and Processing: At the end of the experiment, mice are euthanized, and brains are collected. The substantia nigra and striatum are dissected for further analysis. Tissues can be fixed in paraformaldehyde for immunohistochemistry or snap-frozen for biochemical assays.

LPS-Induced Parkinson's Disease Rat Model
  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • LPS Administration: Rats are anesthetized, and LPS (e.g., 5 µg in 2 µL of saline) is stereotactically injected into the substantia nigra to induce localized neuroinflammation.

  • This compound Treatment: this compound is administered (e.g., 5 mg/kg, by oral gavage) daily for a specified period (e.g., 28 days) starting before or after the LPS injection.

  • Behavioral Assessment: Rotational behavior is induced by amphetamine (e.g., 2.5 mg/kg, intraperitoneally) and quantified to assess the extent of the unilateral dopamine lesion.

  • Tissue Collection and Analysis: Brains are collected and processed for analysis of inflammatory markers (e.g., TNF-α, IL-1β, iNOS) using techniques such as quantitative real-time PCR (qRT-PCR) or ELISA, and for assessment of dopaminergic neuron survival via immunohistochemistry.

Rotarod Test
  • Apparatus: An accelerating rotarod apparatus is used.

  • Acclimation and Training: Mice are acclimated to the apparatus for a few days before the test. On the test day, they are trained at a constant speed (e.g., 4 rpm) for a short period.

  • Testing: The rod's rotation is then accelerated (e.g., from 4 to 40 rpm over 5 minutes). The latency for each mouse to fall off the rotating rod is recorded.

  • Data Analysis: The average latency to fall across multiple trials is calculated for each experimental group.

Immunohistochemistry for Tyrosine Hydroxylase (TH)
  • Tissue Preparation: Brains are fixed, cryoprotected, and sectioned (e.g., 30-40 µm thick coronal sections) using a cryostat.

  • Staining Procedure:

    • Sections are washed in phosphate-buffered saline (PBS).

    • Endogenous peroxidase activity is quenched with hydrogen peroxide.

    • Sections are blocked with a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.

    • Sections are incubated with a primary antibody against Tyrosine Hydroxylase (TH) overnight at 4°C.

    • After washing, sections are incubated with a biotinylated secondary antibody.

    • The signal is amplified using an avidin-biotin-peroxidase complex (ABC) kit.

    • The staining is visualized using a diaminobenzidine (DAB) substrate, which produces a brown precipitate.

  • Quantification: The number of TH-positive neurons in the substantia nigra is counted using stereological methods.

Western Blot for Phosphorylated Proteins
  • Protein Extraction: Brain tissue (e.g., substantia nigra) is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% bovine serum albumin or non-fat dry milk in Tris-buffered saline with Tween 20 - TBST).

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-PAK1, p-AKT, p-LIMK2) overnight at 4°C.

    • After washing in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) and to the total protein levels of the respective target.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound in Parkinson's disease models are attributed to its modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to investigate them.

This compound's Dual Action on Neuronal Survival and Apoptosis

cluster_erinacine This compound cluster_survival Neuronal Survival Pathway cluster_apoptosis Neuronal Apoptosis Pathway Erinacine_A This compound PAK1 p-PAK1 Erinacine_A->PAK1 Activates IRE1a_TRAF2 IRE1α-TRAF2 Interaction Erinacine_A->IRE1a_TRAF2 Inhibits AKT p-AKT PAK1->AKT LIMK2 p-LIMK2 AKT->LIMK2 ERK p-ERK LIMK2->ERK Cofilin p-Cofilin ERK->Cofilin Neuronal_Survival Neuronal Survival Cofilin->Neuronal_Survival ASK1 p-ASK1 IRE1a_TRAF2->ASK1 GADD45 GADD45 ASK1->GADD45 p21 p21 ASK1->p21 Neuronal_Apoptosis Neuronal Apoptosis GADD45->Neuronal_Apoptosis p21->Neuronal_Apoptosis MPTP_MPP MPTP/MPP+ MPTP_MPP->IRE1a_TRAF2 Induces

Caption: this compound promotes neuronal survival and inhibits apoptosis.

Experimental Workflow for In Vivo MPTP Model

start Start animal_model C57BL/6 Mice start->animal_model mptp_induction MPTP Induction (e.g., 30 mg/kg, i.p., 5 days) animal_model->mptp_induction treatment This compound Treatment (e.g., 1-30 mg/kg) mptp_induction->treatment behavioral Behavioral Testing (Rotarod) treatment->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia histology Immunohistochemistry (TH Staining) euthanasia->histology biochemistry Western Blot (p-PAK1, p-AKT, etc.) euthanasia->biochemistry analysis Data Analysis histology->analysis biochemistry->analysis end End analysis->end

Caption: Workflow for evaluating this compound in the MPTP mouse model.

Experimental Workflow for In Vivo LPS Model

start Start animal_model Sprague-Dawley Rats start->animal_model lps_induction LPS Injection (intranigral) animal_model->lps_induction treatment This compound Treatment (e.g., 5 mg/kg, p.o.) lps_induction->treatment behavioral Behavioral Testing (Amphetamine-induced rotations) treatment->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia q_pcr qRT-PCR (TNF-α, IL-1β, iNOS) euthanasia->q_pcr histology Immunohistochemistry (TH Staining) euthanasia->histology analysis Data Analysis q_pcr->analysis histology->analysis end End analysis->end

Caption: Workflow for assessing this compound in the LPS rat model.

Conclusion

The preclinical data strongly support the neuroprotective potential of this compound in models of Parkinson's disease. Through the activation of pro-survival signaling cascades and the inhibition of apoptotic and inflammatory pathways, this compound has demonstrated the ability to preserve dopaminergic neurons and improve motor function in both neurotoxin- and neuroinflammation-induced PD models. The quantitative data and detailed methodologies presented in this whitepaper provide a solid foundation for further investigation and development of this compound as a novel therapeutic agent for Parkinson's disease. Future studies should focus on dose-optimization, long-term efficacy, and the translation of these promising preclinical findings to clinical trials.

References

Erinacine A's role in promoting myelination and oligodendrogenesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Erinacine A, a cyathin diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has emerged as a promising natural compound with significant neuroprotective properties.[1][2][3] Beyond its well-documented role in stimulating Nerve Growth Factor (NGF) synthesis, recent research has illuminated a critical function of this compound in promoting oligodendrogenesis and myelination.[1][4][5][6][7] This technical guide provides an in-depth overview of the current understanding of this compound's impact on myelin-producing cells, offering valuable insights for researchers, scientists, and drug development professionals in the field of neurology and regenerative medicine. The focus will be on the quantitative effects, detailed experimental methodologies, and the underlying signaling pathways, presenting a comprehensive resource for future research and therapeutic development.

Quantitative Data on the Effects of this compound on Oligodendrogenesis and Myelination

The pro-myelinating effects of this compound have been quantified in several key studies. The following tables summarize the significant findings from in vitro and ex vivo experiments, providing a clear comparison of its efficacy.

Table 1: In Vitro Effects of this compound on Oligodendrocyte Precursor Cells (OPCs)

Parameter MeasuredTreatment GroupConcentrationResultReference
Percentage of MBP-positive cellsControl-BaselineHuang et al., 2021
This compound1 µMSignificant increaseHuang et al., 2021
This compound10 µMMore potent increaseHuang et al., 2021
Number of mature oligodendrocytes (GC-positive)Control-BaselineHuang et al., 2021
This compound1 µMSignificant increaseHuang et al., 2021
This compound10 µMMore potent increaseHuang et al., 2021
Myelin Basic Protein (MBP) protein level (Western Blot)Control-BaselineHuang et al., 2021
This compound1 µMIncreased MBP expressionHuang et al., 2021
This compound10 µMFurther increased MBP expressionHuang et al., 2021
Proteolipid protein (PLP) protein level (Western Blot)Control-BaselineHuang et al., 2021
This compound1 µMIncreased PLP expressionHuang et al., 2021
This compound10 µMFurther increased PLP expressionHuang et al., 2021

Table 2: Ex Vivo Effects of this compound on Myelination in Cerebellar Slice Cultures

Parameter MeasuredTreatment GroupConcentrationResultReference
Overlap of MBP and Neurofilament 200 (NF200) immunoreactivityControl-BaselineHuang et al., 2021
This compound1 µg/mlSignificantly increased overlapHuang et al., 2021
This compound10 µg/mlMore significant increase in overlapHuang et al., 2021

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's effects on myelination.

Oligodendrocyte Precursor Cell (OPC) Culture and Differentiation

Objective: To isolate and culture OPCs to study the effects of this compound on their differentiation into mature, myelinating oligodendrocytes.

Methodology:

  • OPC Isolation:

    • Primary OPCs are isolated from the cortices of postnatal day 1-2 Sprague-Dawley rat pups.

    • The cortical tissue is mechanically dissociated and digested with papain.

    • The cell suspension is then subjected to a series of immunopanning steps using antibodies against specific cell surface markers to sequentially remove microglia and astrocytes.

    • OPCs are positively selected using an antibody against the OPC marker NG2 or A2B5.

  • OPC Culture:

    • Isolated OPCs are plated on poly-D-lysine-coated culture dishes.

    • Cells are maintained in a growth medium (GM) consisting of DMEM/F-12 supplemented with N2 supplement, B27 supplement, and growth factors such as PDGF-AA and FGF-2 to promote proliferation.

  • Induction of Differentiation:

    • To induce differentiation, the growth medium is replaced with a differentiation medium (DM).

    • DM typically consists of DMEM/F-12 with N2 and B27 supplements but lacks the mitogens PDGF-AA and FGF-2.

    • This compound, dissolved in a suitable solvent like DMSO, is added to the DM at various concentrations (e.g., 1 µM, 10 µM). A vehicle control (DMSO) is run in parallel.

    • Cells are incubated in the differentiation medium with this compound for a specified period (e.g., 3-5 days).

Immunofluorescence Staining for Oligodendrocyte Markers

Objective: To visualize and quantify the differentiation of OPCs into mature oligodendrocytes and the expression of myelin proteins.

Methodology:

  • Cell Fixation:

    • After the differentiation period, the cultured cells are fixed with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

  • Permeabilization and Blocking:

    • The fixed cells are washed with PBS and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

    • Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Cells are incubated with primary antibodies against oligodendrocyte lineage markers overnight at 4°C.

    • Commonly used primary antibodies include:

      • Olig2: A marker for the oligodendrocyte lineage.

      • NG2: A marker for OPCs.

      • Galactocerebroside (GC) or O4: Markers for mature oligodendrocytes.

      • Myelin Basic Protein (MBP): A major protein component of the myelin sheath.

  • Secondary Antibody Incubation and Counterstaining:

    • After washing with PBS, cells are incubated with fluorescently labeled secondary antibodies corresponding to the species of the primary antibodies for 1-2 hours at room temperature in the dark.

    • The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging and Analysis:

    • The stained cells are visualized using a fluorescence microscope.

    • The number of cells positive for each marker is counted in multiple random fields to quantify the percentage of differentiated oligodendrocytes and MBP-expressing cells.

Western Blot Analysis for Myelin Proteins

Objective: To quantify the expression levels of myelin-associated proteins in response to this compound treatment.

Methodology:

  • Protein Extraction:

    • Total protein is extracted from the cultured cells using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • The protein concentration is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against Myelin Basic Protein (MBP) and Proteolipid Protein (PLP) overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

    • After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Quantification:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The intensity of the bands is quantified using densitometry software (e.g., ImageJ). The expression levels of MBP and PLP are normalized to the expression of the loading control.

Ex Vivo Cerebellar Slice Culture

Objective: To assess the effect of this compound on myelination in a more complex, tissue-like environment.

Methodology:

  • Slice Preparation:

    • Cerebellar slices (approximately 300 µm thick) are prepared from postnatal day 7-10 rat pups using a vibratome.

  • Slice Culture:

    • The slices are placed on membrane inserts in a culture medium.

    • This compound is added to the culture medium at different concentrations (e.g., 1 µg/ml, 10 µg/ml).

  • Immunohistochemistry:

    • After a culture period of several days (e.g., 7-10 days), the slices are fixed, sectioned, and stained with antibodies against MBP and a neuronal marker like Neurofilament 200 (NF200).

  • Analysis:

    • The extent of myelination is assessed by quantifying the co-localization of MBP (myelin) and NF200 (axons) using confocal microscopy and image analysis software.

Signaling Pathways and Experimental Workflows

The pro-myelinating effects of this compound are believed to be mediated through the activation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms and the experimental workflows used to investigate them.

erinacine_a_signaling_pathway erinacine_a This compound cell_membrane Cell Membrane receptor Receptor erinacine_a->receptor Binds pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates downstream Downstream Effectors (e.g., mTOR, GSK-3β) akt->downstream Phosphorylates transcription_factors Transcription Factors (e.g., Olig1, Olig2) downstream->transcription_factors Regulates opc_differentiation Oligodendrocyte Differentiation transcription_factors->opc_differentiation mbp_plp_expression MBP & PLP Expression opc_differentiation->mbp_plp_expression myelination Myelination mbp_plp_expression->myelination

Caption: Proposed signaling pathway for this compound-induced myelination.

experimental_workflow_in_vitro opc_isolation 1. OPC Isolation (from P1-2 rat pups) opc_culture 2. OPC Culture (in Growth Medium) opc_isolation->opc_culture differentiation 3. Induction of Differentiation (Switch to Differentiation Medium) opc_culture->differentiation treatment 4. Treatment (this compound or Vehicle) differentiation->treatment incubation 5. Incubation (3-5 days) treatment->incubation analysis 6. Analysis incubation->analysis immunofluorescence Immunofluorescence (MBP, GC, Olig2) analysis->immunofluorescence western_blot Western Blot (MBP, PLP) analysis->western_blot experimental_workflow_ex_vivo slice_prep 1. Cerebellar Slice Preparation (from P7-10 rat pups) slice_culture 2. Slice Culture (on membrane inserts) slice_prep->slice_culture treatment 3. Treatment (this compound or Vehicle) slice_culture->treatment incubation 4. Incubation (7-10 days) treatment->incubation analysis 5. Analysis incubation->analysis immunohistochemistry Immunohistochemistry (MBP, NF200) analysis->immunohistochemistry confocal_microscopy Confocal Microscopy & Co-localization Analysis immunohistochemistry->confocal_microscopy

References

Erinacine A: A Potent Anti-Inflammatory Agent in the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuroinflammation, a key pathological feature of many neurodegenerative diseases, is characterized by the activation of glial cells and the subsequent release of pro-inflammatory mediators. Erinacine A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has emerged as a promising neuroprotective compound with potent anti-inflammatory properties within the central nervous system (CNS). This technical guide provides an in-depth overview of the mechanisms of action, experimental validation, and key signaling pathways modulated by this compound, offering a valuable resource for researchers and drug development professionals in the field of neuroscience.

Mechanism of Action: Inhibition of Glial Activation and Pro-inflammatory Mediators

This compound exerts its anti-inflammatory effects primarily by modulating the activation of microglia and astrocytes, the resident immune cells of the CNS. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), these cells become activated and release a cascade of pro-inflammatory molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS).[1][2][3] this compound has been shown to significantly attenuate the production of these inflammatory mediators.[1][2][3]

The molecular mechanism underlying this inhibition involves the suppression of key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[3][4] By inhibiting the phosphorylation and subsequent activation of these pathways, this compound effectively downregulates the expression of pro-inflammatory genes.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-Inflammatory Effects of this compound on Glial Cells

Cell LineInflammatory StimulusThis compound ConcentrationMeasured ParameterResultReference
BV-2 (microglia)LPS (500 ng/mL) + IFN-γ (50 ng/mL)10 µMiNOS Protein ExpressionSignificant reduction[3]
BV-2 (microglia)LPS (500 ng/mL) + IFN-γ (50 ng/mL)10 µMNitric Oxide (NO) ProductionSignificant reduction[3]
CTX TNA2 (astrocytes)LPS (250 ng/mL)5 µMTNF-α mRNA ExpressionSignificant reduction[3]
CTX TNA2 (astrocytes)LPS (250 ng/mL)10 µMTNF-α Protein SecretionSignificant reduction[3]

Table 2: In Vitro Neuroprotective Effects of this compound

Cell LineToxic StimulusThis compound ConcentrationMeasured ParameterResultReference
N2a (neurons)Conditioned medium from LPS-treated BV-2 cells10 µMPhosphorylation of JNKSignificant suppression[3]
N2a (neurons)Conditioned medium from LPS-treated BV-2 cells10 µMPhosphorylation of NF-κBSignificant suppression[3]

Table 3: In Vivo Anti-Inflammatory Effects of this compound

Animal ModelInflammatory StimulusThis compound Dosage (Oral Gavage)Measured Parameter (Midbrain)ResultReference
RatIntranigral LPS injection5 mg/kg/day for 7 daysTNF-α mRNA ExpressionSignificant reduction[3]
RatIntranigral LPS injection5 mg/kg/day for 7 daysIL-1β mRNA ExpressionSignificant reduction[3]
RatIntranigral LPS injection5 mg/kg/day for 7 daysiNOS mRNA ExpressionSignificant reduction[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative data summary.

In Vitro Anti-Inflammatory Assay in BV-2 Microglial Cells
  • Cell Culture: BV-2 immortalized murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 6-well plates. After reaching 80% confluency, the cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour. Subsequently, the cells are stimulated with a combination of LPS (500 ng/mL) and interferon-gamma (IFN-γ; 50 ng/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured using a microplate reader.

  • Western Blot Analysis for iNOS: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Anti-Inflammatory Assay in CTX TNA2 Astrocytes
  • Cell Culture: CTX TNA2 immortalized rat astrocytes are cultured under the same conditions as BV-2 cells.

  • Treatment: Cells are seeded in 6-well plates. After reaching 80% confluency, they are pre-treated with this compound (e.g., 5 µM) for 1 hour, followed by stimulation with LPS (250 ng/mL) for 24 hours.

  • Quantitative Real-Time PCR (qRT-PCR) for TNF-α mRNA: Total RNA is extracted from the cells, and cDNA is synthesized. qRT-PCR is performed using primers specific for TNF-α and a housekeeping gene (e.g., GAPDH). The relative expression of TNF-α mRNA is calculated using the 2-ΔΔCt method.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α Protein: The concentration of TNF-α in the culture supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.

In Vivo LPS-Induced Neuroinflammation Model in Rats
  • Animals: Adult male Sprague-Dawley rats are used.

  • Treatment: Rats are administered this compound (5 mg/kg body weight) or vehicle daily via oral gavage for 7 consecutive days.

  • Induction of Neuroinflammation: On day 7, after the final dose of this compound, rats are anesthetized, and LPS is stereotactically injected into the substantia nigra of the brain.

  • Tissue Collection and Analysis: After a designated period (e.g., 24 hours), the rats are euthanized, and the midbrain tissue is collected. The tissue is then processed for qRT-PCR analysis to measure the mRNA expression levels of TNF-α, IL-1β, and iNOS as described in the in vitro protocol.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

erinacine_a_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK JNK JNK TAK1->JNK IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes JNK->Pro-inflammatory Genes This compound This compound This compound->IKK Inhibition This compound->JNK Inhibition in_vitro_workflow Cell_Culture 1. Culture BV-2 or CTX TNA2 cells Pre-treatment 2. Pre-treat with this compound Cell_Culture->Pre-treatment Stimulation 3. Stimulate with LPS +/- IFN-γ Pre-treatment->Stimulation Supernatant_Collection 4a. Collect supernatant Stimulation->Supernatant_Collection Cell_Lysis 4b. Lyse cells Stimulation->Cell_Lysis Griess_Assay 5a. Griess Assay for NO Supernatant_Collection->Griess_Assay ELISA 5b. ELISA for TNF-α Supernatant_Collection->ELISA Western_Blot 5c. Western Blot for iNOS Cell_Lysis->Western_Blot qRT-PCR 5d. qRT-PCR for mRNA Cell_Lysis->qRT-PCR in_vivo_workflow Animal_Acclimation 1. Acclimate rats Oral_Gavage 2. Daily oral gavage with this compound (7 days) Animal_Acclimation->Oral_Gavage LPS_Injection 3. Intranigral LPS injection Oral_Gavage->LPS_Injection Post-Injection_Period 4. Wait for 24 hours LPS_Injection->Post-Injection_Period Euthanasia 5. Euthanize and collect midbrain tissue Post-Injection_Period->Euthanasia Tissue_Processing 6. Process tissue for analysis Euthanasia->Tissue_Processing qRT-PCR_Analysis 7. qRT-PCR for inflammatory markers Tissue_Processing->qRT-PCR_Analysis

References

Erinacine A: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erinacine A, a cyathane-type diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus, has garnered significant scientific interest for its potent neurotrophic and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction and isolation. Furthermore, it delves into the key signaling pathways modulated by this compound, offering insights into its mechanism of action. Quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams to facilitate a deeper understanding for research and development purposes.

Discovery and Natural Sources

This compound was first isolated in 1994 by Kawagishi and his team from the cultured mycelia of Hericium erinaceus, commonly known as Lion's Mane mushroom.[1][2] This discovery, published in Tetrahedron Letters, identified this compound, along with Erinacines B and C, as potent stimulators of Nerve Growth Factor (NGF) synthesis.[1][2]

The primary and exclusive natural source of this compound is the mycelium of Hericium erinaceus.[3] It is important to note that this compound is not typically found in the fruiting body of the mushroom, which contains other neuroactive compounds such as hericenones.[3] The concentration and yield of this compound can vary significantly depending on the specific strain of H. erinaceus and the cultivation conditions.[4][5]

Quantitative Analysis of this compound Yield

The yield of this compound from Hericium erinaceus mycelia is a critical factor for research and potential therapeutic applications. The following table summarizes quantitative data from various studies, highlighting the variability among different strains and extraction methodologies.

Strain of Hericium erinaceusCultivation MethodYield of this compoundReference
Wild Strain HeGSubmerged liquid fermentation42.16 mg/g (dry weight)[4][5]
Wild Strain HeGSubmerged liquid fermentation358.78 mg/L[4][5]
Not SpecifiedNot Specified19.4 mg from 130 g of fungal material[4]
Enriched MyceliaSubmerged liquid fermentation5 mg/g[1]

Experimental Protocols

Cultivation of Hericium erinaceus Mycelia

A common method for cultivating H. erinaceus mycelia to produce this compound involves submerged liquid fermentation.

  • Medium Composition: A typical medium consists of 4.5% glucose, 0.5% soybean powder, 0.25% yeast extract, 0.25% peptone, and 0.05% MgSO₄. The initial pH is adjusted to 4.5.

  • Incubation: The culture is incubated at 26°C with shaking at 120 rpm.

  • Fermentation: The process is often scaled up from shake flasks to larger fermenters, with fermentation times ranging from 5 to 12 days.[1]

Extraction and Isolation of this compound

Several methods have been developed for the extraction and purification of this compound from H. erinaceus mycelia.

  • Solvent Extraction: The dried mycelia are typically extracted with a solvent such as ethanol.

  • Chromatographic Purification: The crude extract is then subjected to various chromatographic techniques for purification.

    • Two-Dimensional Chromatography: A robust method involves an initial fractionation by normal-phase flash chromatography, followed by semi-preparative reversed-phase chromatography.[4]

    • High-Speed Counter-Current Chromatography (HSCCC): This technique has been shown to be effective for separating high-purity this compound. A common two-phase solvent system used is n-hexane/ethyl acetate/methanol/water (4.5:5:4.5:5, v/v/v/v), which can yield this compound with a purity of over 95%.[4][5][6]

Characterization of this compound

The identity and purity of isolated this compound are confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the isolated compound.

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed to confirm the molecular structure of this compound.

Key Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective and neurotrophic effects by modulating several key signaling pathways.

Neurotrophic Factor Signaling

This compound is a potent inducer of Nerve Growth Factor (NGF) synthesis in astrocytes.[1][2] This upregulation of NGF can, in turn, activate pro-survival signaling cascades in neurons. Furthermore, studies on this compound-enriched H. erinaceus mycelium have demonstrated the activation of the Brain-Derived Neurotrophic Factor (BDNF) pathway. This involves the activation of TrkB receptors and the downstream PI3K/Akt/GSK-3β signaling cascade, which is crucial for neuronal survival and plasticity.[2][6][7][8]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ErinacineA This compound BDNF BDNF ErinacineA->BDNF induces synthesis TrkB TrkB Receptor BDNF->TrkB binds & activates PI3K PI3K TrkB->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits NeuronalSurvival Neuronal Survival & Plasticity GSK3b->NeuronalSurvival inhibition promotes G cluster_stimulus Cellular Stress cluster_erinacine cluster_pathways Signaling Pathways cluster_response Cellular Response InflammatoryStimuli Inflammatory Stimuli NFkB NF-κB Pathway InflammatoryStimuli->NFkB OxidativeStress Oxidative Stress Nrf2 Nrf2 Pathway OxidativeStress->Nrf2 ErinacineA This compound ErinacineA->NFkB inhibits ErinacineA->Nrf2 activates Inflammation Inflammation NFkB->Inflammation AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse G cluster_cultivation Cultivation cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization cluster_bioactivity Biological Evaluation Cultivation Cultivation of Hericium erinaceus Mycelia Extraction Solvent Extraction Cultivation->Extraction Purification Chromatographic Purification (e.g., HSCCC) Extraction->Purification Characterization Structural Elucidation (NMR, MS) Purification->Characterization Purity Purity Assessment (HPLC) Characterization->Purity InVitro In Vitro Studies (e.g., cell culture) Purity->InVitro InVivo In Vivo Studies (e.g., animal models) InVitro->InVivo

References

Erinacine A: A Technical Guide on its Effects on Synaptic Plasticity and Cognitive Function

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erinacine A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has garnered significant attention for its potent neurotrophic and neuroprotective properties. Preclinical and emerging clinical evidence suggests that this compound can enhance cognitive function and promote synaptic plasticity. Its mechanisms of action are multifaceted, primarily involving the stimulation of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) synthesis. These neurotrophins activate critical signaling pathways, such as the TrkA/B, PI3K/Akt, and MAPK pathways, which are fundamental for neuronal survival, growth, and the structural and functional modifications that underpin learning and memory. This document provides a comprehensive technical overview of the current research on this compound, focusing on its impact on cognitive performance and synaptic plasticity, the underlying molecular mechanisms, and detailed experimental protocols utilized in key studies.

Introduction to this compound

This compound is a key bioactive compound found exclusively in the mycelium of Hericium erinaceus. It is recognized for its ability to stimulate the synthesis of Nerve Growth Factor (NGF), a crucial protein for the survival and maintenance of neurons.[1] Unlike the hericenones found in the mushroom's fruiting body, this compound has been shown to cross the blood-brain barrier, allowing it to exert direct effects on the central nervous system.[2][3] This characteristic makes this compound a promising candidate for therapeutic interventions in neurodegenerative diseases and age-related cognitive decline.[4][5] Its neuroprotective effects are attributed to a range of activities, including the reduction of oxidative stress, inhibition of neuroinflammation, and prevention of neuronal apoptosis.[6][7]

Effects of this compound on Cognitive Function

The administration of this compound, typically as a component of this compound-enriched H. erinaceus mycelium (EAHEM), has been shown to improve cognitive function in various preclinical models and in human studies.

Preclinical Evidence

In animal models of aging and neurodegeneration, EAHEM supplementation has consistently led to improvements in learning and memory. These effects are often assessed using behavioral tests that evaluate spatial learning, associative memory, and recognition.

Table 1: Summary of Preclinical Studies on this compound and Cognitive Function

Animal Model Treatment and Dosage Duration Key Cognitive Outcomes Reference
Senescence Accelerated Mouse Prone 8 (SAMP8) EAHEM at 108, 215, and 431 mg/kg/day 12 weeks Significantly improved learning and memory in passive and active avoidance tests at all doses. [4]
Alzheimer's Disease (APP/PS1 mice) EAHEM (containing 5 mg/g this compound) 30 days Improved spatial learning and memory, evidenced by reduced escape latency in the Morris water maze task. [7]
Restraint-Stressed Mice EAHEM at 100, 200, and 400 mg/kg/day 4 weeks Reversed depressive-like behaviors; improved performance in tail suspension and forced swimming tests. [8][9]

| Healthy Sprague-Dawley Rats | this compound at 8 mg/kg | Not specified | Increased catecholamine content in the hippocampus. |[10] |

Clinical Evidence

Human studies, though still limited, support the cognitive-enhancing potential of this compound. These studies have primarily focused on individuals with mild cognitive impairment (MCI) and early-stage Alzheimer's disease.

Table 2: Summary of Clinical Studies on this compound and Cognitive Function

Study Population Treatment and Dosage Duration Key Cognitive Outcomes Reference
Patients with Mild Alzheimer's Disease 3 capsules/day of EAHEM (350 mg/capsule, containing 5 mg/g this compound) 49 weeks Significant improvement in Mini-Mental State Examination (MMSE) scores and Instrumental Activities of Daily Living (IADL) scores compared to placebo. [2][11]
Healthy Young Adults HE supplementation 8 weeks Significant improvement in cognitive ability assessed by non-verbal speed tests. [12]

| Adults with Mild Cognitive Impairment | H. erinaceus tablets (not specified to be this compound-enriched) | 16 weeks | Showed an improvement in cognitive functions. |[2] |

Modulation of Synaptic Plasticity by this compound

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. A key process in synaptic strengthening is Long-Term Potentiation (LTP).[13] this compound influences synaptic plasticity primarily by upregulating the expression of critical neurotrophic factors.

Role of Neurotrophic Factors: NGF and BDNF
  • Nerve Growth Factor (NGF): this compound is a potent stimulator of NGF synthesis.[1] NGF is essential for the survival of neurons and plays a role in maintaining LTP in the hippocampus, a brain region critical for memory formation.[13]

  • Brain-Derived Neurotrophic Factor (BDNF): BDNF, along with its receptor TrkB, is a major regulator of synaptic plasticity and is crucial for LTP.[13] Dysfunctions in the BDNF pathway have been linked to several neurological disorders.[13] this compound-enriched mycelium has been shown to increase BDNF levels in the brain, which is a key mechanism for its cognitive-enhancing and antidepressant-like effects.[6][8][9]

Table 3: Effects of this compound on Neurotrophic Factor Expression

Model System Treatment and Dosage Duration Effect on Neurotrophic Factors Reference
Restraint-Stressed Mice EAHEM at 100, 200, or 400 mg/kg/day 4 weeks Reversed stress-induced decreases in hippocampal BDNF and TrkB expression. [8][9]
Healthy Sprague-Dawley Rats This compound at 8 mg/kg Not specified Increased NGF content in the locus coeruleus and hippocampus. [10]
Patients with Mild Alzheimer's Disease 3 capsules/day of EAHEM (350 mg/capsule) 49 weeks Prevented the significant drop in serum BDNF levels that was observed in the placebo group. [2]

| Sleep-Disrupted Mice | HEM (containing 7.2 mg/g this compound) at 150 g/kg | 9 days | Increased BDNF protein expression in whole brain samples. |[7] |

Molecular Mechanisms and Signaling Pathways

This compound's effects on synaptic plasticity and cognitive function are mediated by a complex network of intracellular signaling pathways. These pathways are initiated by the binding of neurotrophins to their respective receptors and are also influenced by the compound's anti-inflammatory and antioxidant properties.

Neurotrophic Signaling Pathways

The primary mechanism involves the activation of the BDNF/TrkB signaling cascade. This pathway is central to promoting neuronal survival, differentiation, and synaptic plasticity.

BDNF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ErinacineA This compound BDNF BDNF ErinacineA->BDNF Stimulates Synthesis TrkB TrkB Receptor BDNF->TrkB Binds & Activates PI3K PI3K TrkB->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits CREB CREB Akt->CREB Activates NeuronalSurvival Neuronal Survival GSK3b->NeuronalSurvival Promotes (via inhibition) SynapticPlasticity Synaptic Plasticity (LTP) CREB->SynapticPlasticity CREB->NeuronalSurvival Neuroprotection_Signaling cluster_stressors Cellular Stressors cluster_pathways Pro-inflammatory & Stress Pathways cluster_erinacine cluster_outcomes Cellular Outcomes Ischemia Ischemia / Reperfusion p38 p38 MAPK Ischemia->p38 ROS Reactive Oxygen Species (ROS) Ischemia->ROS Inflammation Inflammatory Stimuli (LPS) iNOS iNOS Inflammation->iNOS NFkB NF-κB Inflammation->NFkB Apoptosis Neuronal Apoptosis p38->Apoptosis Neuroinflammation Neuroinflammation iNOS->Neuroinflammation NFkB->Neuroinflammation ROS->Apoptosis ErinacineA This compound ErinacineA->p38 Inhibits ErinacineA->iNOS Inhibits ErinacineA->NFkB Inhibits Nrf2 Nrf2 Pathway ErinacineA->Nrf2 Activates Neuroprotection Neuroprotection Nrf2->Neuroprotection Promotes Antioxidant Response Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_testing Phase 2: Behavioral Testing cluster_analysis Phase 3: Post-mortem Analysis cluster_outcome Phase 4: Data Interpretation AnimalModel Select Animal Model (e.g., SAMP8, APP/PS1) Groups Randomize into Groups (Control, Placebo, EAHEM Doses) AnimalModel->Groups Treatment Daily Oral Gavage (e.g., 4-12 weeks) Groups->Treatment CognitiveTests Conduct Behavioral Assays (Morris Water Maze, Avoidance Tests) Treatment->CognitiveTests Sacrifice Euthanize and Collect Tissues (Brain, Blood) CognitiveTests->Sacrifice Biochem Biochemical Analysis (Western Blot, ELISA) Sacrifice->Biochem Histo Histological Analysis (Immunohistochemistry) Sacrifice->Histo Data Analyze Data and Determine Statistical Significance Biochem->Data Histo->Data

References

The Unveiling of Erinacine A: A Technical Guide to its Biosynthesis in Hericium erinaceus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine A, a cyathane diterpenoid produced by the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane), has garnered significant attention for its potent neurotrophic activities, particularly its ability to stimulate Nerve Growth Factor (NGF) synthesis. This property positions this compound as a promising candidate for the development of therapeutics for neurodegenerative diseases. Understanding its biosynthesis is paramount for optimizing production, exploring synthetic biology approaches, and discovering novel derivatives with enhanced bioactivities. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthetic pathway, supported by quantitative data, experimental methodologies, and visual representations of the key processes.

The this compound Biosynthetic Pathway: A Stepwise Elucidation

The biosynthesis of this compound is a complex process originating from the general isoprenoid pathway and culminating in a series of specific enzymatic modifications. The core of this pathway is governed by a set of genes organized in a biosynthetic gene cluster (BGC), often referred to as the "Eri" cluster.

The proposed pathway begins with the universal C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP). A key committing step involves the cyclization of GGPP by a diterpene cyclase to form the characteristic cyathane skeleton.[1] Subsequent steps involve a cascade of oxidation reactions catalyzed by cytochrome P450 monooxygenases and other enzymes, leading to the formation of various erinacine molecules, including the direct precursors to this compound.[2] While the complete enzymatic cascade is still under investigation, key intermediates and the general sequence of events have been outlined.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

This compound Biosynthesis Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Cyathane_Diene Cyatha-3,12-diene GGPP->Cyathane_Diene Diterpene Cyclase (eriG) Erinacol Erinacol Cyathane_Diene->Erinacol P450 Monooxygenase (eriI) Erinacine_P Erinacine P Erinacol->Erinacine_P P450 Monooxygenase (eriC) Erinacine_A This compound Erinacine_P->Erinacine_A Acyltransferase/Other enzymes Extraction and Isolation Workflow Start Lyophilized Mycelium Powder Extraction Solvent Extraction (e.g., Ethanol, Ethyl Acetate) Start->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Chromatography Fractionation Fraction Collection Chromatography->Fractionation HPLC Semi-preparative HPLC Fractionation->HPLC Pure_Erinacine_A Pure this compound HPLC->Pure_Erinacine_A BGC Characterization Workflow Genome_Sequencing Genome Sequencing of Hericium erinaceus BGC_Identification Bioinformatic Identification of 'Eri' Gene Cluster Genome_Sequencing->BGC_Identification Gene_Function_Hypothesis Hypothesize Gene Functions (e.g., Cyclase, P450) BGC_Identification->Gene_Function_Hypothesis Experimental_Validation Experimental Validation Gene_Function_Hypothesis->Experimental_Validation Gene_Knockout Gene Knockout in H. erinaceus Experimental_Validation->Gene_Knockout Heterologous_Expression Heterologous Expression in a Host Organism Experimental_Validation->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS) Gene_Knockout->Metabolite_Analysis Heterologous_Expression->Metabolite_Analysis Pathway_Elucidation Elucidation of Biosynthetic Pathway Metabolite_Analysis->Pathway_Elucidation

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Erinacine A from Hericium erinaceus Mycelium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erinacine A, a cyathane-type diterpenoid found in the mycelium of Hericium erinaceus (Lion's Mane mushroom), is a potent stimulator of nerve growth factor (NGF) synthesis. This property has positioned it as a compound of significant interest for its potential neuroprotective effects and as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] These application notes provide detailed protocols for the isolation and purification of this compound from H. erinaceus mycelium, offering methodologies for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Analysis of this compound Isolation and Purification

The following tables summarize quantitative data from various studies, providing a comparative overview of different extraction and purification methodologies.

Table 1: Comparison of this compound Extraction and Purification Methods

MethodStarting MaterialExtraction SolventPurification TechniqueYield of this compoundPurityReference
Two-Dimensional Chromatography130 g H. erinaceus commercial product70% aqueous ethanolNormal-phase flash chromatography followed by semi-preparative reversed-phase chromatography19.4 mg97.4%[3]
High-Speed Counter-Current Chromatography (HSCCC)Liquid-fermented mycelia of wild strain HeG75% ethanolHSCCC with n-hexane/ethyl acetate/methanol/water (4.5:5:4.5:5, v/v/v/v)42.16 mg/g and 358.78 mg/L>95%[1][4]
Ultrasonic Extraction (Optimized)Solid-state cultivated H. erinaceus biomass80% ethanolNot specified for pure this compound; focused on total phenolics.Not specified for pure this compound.Not specified.[5]
Solid-State Cultivation and Silica Gel/HPLC PurificationH. erinaceus mycelium on corn kernel substrate95% ethanolSelf-packed silica gel column and semi-preparative HPLCUp to 165.36 mg/g cell dry weightNot specified.[6]

Experimental Protocols

Protocol 1: Isolation of this compound using Two-Dimensional Chromatography

This protocol describes a robust method for obtaining high-purity this compound using a combination of normal-phase and reversed-phase chromatography.[3]

1. Extraction: a. Weigh 20 g of powdered H. erinaceus mycelium. b. Suspend the powder in 1 L of 70% aqueous ethanol. c. Sonicate the suspension for 15 minutes. d. Stir the mixture at room temperature in the dark for 3 days. e. Filter the combined extracts through filter paper and evaporate the solvent under reduced pressure at 40°C to dryness. f. Reconstitute the dry extract in 40 mL of 70% aqueous ethanol.

2. First Dimension: Normal-Phase Flash Chromatography: a. Fractionate the crude extract using normal-phase flash chromatography. b. The specific column and gradient conditions should be optimized based on the available equipment.

3. Second Dimension: Semi-Preparative Reversed-Phase Chromatography: a. Further purify the this compound-containing fraction from the first dimension using semi-preparative reversed-phase chromatography. b. A C18 column is typically used for this separation.

4. Purity Assessment: a. Confirm the presence of this compound in the isolated fractions using High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography with Ultraviolet and Tandem Mass Spectrometric detection (HPLC–UV–MS/MS). b. Determine the final purity of the isolated this compound using HPLC with a Charged Aerosol Detector (CAD).[3]

Protocol 2: High-Purity this compound Isolation via High-Speed Counter-Current Chromatography (HSCCC)

This protocol is effective for achieving high-purity this compound from fermented mycelia.[1][4][7]

1. Extraction: a. Grind lyophilized H. erinaceus mycelia to a powder. b. Add 1 kg of the powder to 20 L of 75% ethanol (1:20 w/v). c. Perform ultrasonication for 1 hour at 50°C, repeating the process twice. d. Centrifuge the extract at 8000 × g for 10 minutes. e. Filter the supernatant through 0.45 µm microfilters and concentrate it using a vacuum rotary evaporator at 50°C. f. Dilute the concentrated extract to 50 mL with deionized water and perform a liquid-liquid extraction with an equal volume of ethyl acetate in a separatory funnel.

2. HSCCC Purification: a. Prepare a two-phase solvent system composed of n-hexane/ethyl acetate/methanol/water at a ratio of 4.5:5:4.5:5 (v/v/v/v). b. Utilize an HSCCC instrument to separate the this compound from the crude extract using the prepared solvent system.

3. Quantification and Purity Analysis: a. Analyze the collected fractions using an HPLC system equipped with a UV-Vis detector. b. Perform chromatographic separation on a C18 column (e.g., Supersil AQ-C18, 5 μm, 250 × 4.6 mm). c. Use an isocratic elution with acetonitrile–water (55:45 v/v) at a flow rate of 1.0 mL/min. d. Detect this compound at a UV wavelength of 340 nm.[1]

Protocol 3: Ultrasonic-Assisted Extraction for this compound and Polyphenols

This protocol focuses on an efficient extraction method using ultrasonication, optimized for obtaining extracts rich in this compound and other bioactive compounds.[5][8]

1. Optimized Ultrasonic Extraction: a. Mix the dried and powdered H. erinaceus mycelium with 80% ethanol at a solvent-to-material ratio of 30:1 (mL/g). b. Perform ultrasonic extraction for 45 minutes. c. This method has been shown to enhance the extraction yield of target compounds.[8]

2. Further Processing and Analysis: a. The resulting extract can be further purified using the chromatographic methods described in Protocols 1 and 2. b. HPLC analysis can be conducted to quantify the this compound content in the extract.

Mandatory Visualizations

Experimental Workflow for this compound Isolation and Purification

G cluster_0 Starting Material cluster_1 Extraction cluster_2 Crude Extract Processing cluster_3 Purification cluster_4 Final Product cluster_5 Analysis Mycelium Hericium erinaceus Mycelium Extraction Solvent Extraction (e.g., 70-80% Ethanol) Mycelium->Extraction Ultrasonication Ultrasonication (Optional Enhancement) Extraction->Ultrasonication Concentration Concentration (Rotary Evaporation) Extraction->Concentration Ultrasonication->Concentration Partition Solvent Partition (e.g., Ethyl Acetate/Water) Concentration->Partition Purification_Method Chromatographic Purification Partition->Purification_Method Silica Silica Gel Column Chromatography Purification_Method->Silica Method A HSCCC High-Speed Counter-Current Chromatography (HSCCC) Purification_Method->HSCCC Method B HPLC Semi-Preparative HPLC Purification_Method->HPLC Method C Pure_Erinacine_A High-Purity This compound Silica->Pure_Erinacine_A HSCCC->Pure_Erinacine_A HPLC->Pure_Erinacine_A Analysis Purity and Identity Confirmation Pure_Erinacine_A->Analysis HPLC_UV HPLC-UV Analysis->HPLC_UV HPLC_MS HPLC-MS/MS Analysis->HPLC_MS HPTLC HPTLC Analysis->HPTLC HPLC_CAD HPLC-CAD Analysis->HPLC_CAD

Caption: Workflow for this compound Isolation and Purification.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its neuroprotective effects by modulating several key signaling pathways.

1. BDNF/PI3K/Akt/GSK-3β Signaling Pathway

This compound-enriched H. erinaceus mycelium has been demonstrated to activate the BDNF/TrkB/PI3K/Akt/GSK-3β pathway, which is crucial for neuronal survival and neurogenesis.[9][10]

G Erinacine_A This compound BDNF BDNF Erinacine_A->BDNF Upregulates TrkB TrkB BDNF->TrkB Activates PI3K PI3K TrkB->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits NFkB_inhibit NF-κB Inhibition Akt->NFkB_inhibit Neuroprotection Neuroprotection & Neurogenesis GSK3b->Neuroprotection Promotes (when inhibited) NFkB_inhibit->Neuroprotection Contributes to

Caption: this compound and the BDNF/PI3K/Akt/GSK-3β Pathway.

2. Nrf2-Mediated Antioxidant Response

This compound induces the accumulation of the transcription factor Nrf2, a key regulator of the antioxidant response, thereby protecting against oxidative stress.[2][11]

Erinacine_A This compound Nrf2 Nrf2 Accumulation Erinacine_A->Nrf2 Induces ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., SOD1) ARE->Antioxidant_Enzymes Promotes Oxidative_Stress_Reduction Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress_Reduction

Caption: this compound's Activation of the Nrf2 Antioxidant Pathway.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Erinacine A and its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine A, a diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has garnered significant attention for its potent neuroprotective and neurotrophic properties.[1][2] Preclinical studies have demonstrated its potential in models of neurodegenerative diseases, making it a promising candidate for further drug development.[2][3][4] This document provides detailed application notes and protocols for the quantitative analysis of this compound and its metabolites in various biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Quantitative Analysis of this compound

A validated LC-MS/MS method is crucial for pharmacokinetic, bioavailability, and tissue distribution studies of this compound.[1][5]

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from plasma and tissue homogenates.

Materials:

  • Biological matrix (plasma, tissue homogenate)

  • This compound standard

  • Internal Standard (IS) solution (e.g., 2,4,5-TMBA at 200 ng/mL)

  • Ethyl acetate

  • Acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • To a 200 µL aliquot of the biological sample (plasma or tissue homogenate), add 200 µL of the internal standard solution.

  • Add 800 µL of ethyl acetate to the mixture.

  • Vortex the tube for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the sample at 9615 x g for 10 minutes to separate the organic and aqueous layers.[6]

  • Carefully transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried residue with an appropriate volume of acetonitrile (e.g., 200 µL) for LC-MS/MS analysis.[5][6]

LC-MS/MS Instrumentation and Conditions

The following are typical instrument parameters for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) System:

  • Column: Agilent Eclipse XDB-C18 (4.6 mm × 100 mm, 3.5 µm) or equivalent[7]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile[6]

  • Gradient Elution:

    • 0-5 min: 70-100% B

    • 5-8 min: 100% B

    • 8-8.1 min: 100-70% B

    • 8.1-11 min: 70% B[6]

  • Flow Rate: 0.35 mL/min[6]

  • Injection Volume: 10 µL[6]

  • Column Temperature: 25 °C[6]

Mass Spectrometry (MS) System:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[7]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 433 [M+H]+ (precursor ion) → specific product ions (optimization required)[8]

    • Internal Standard (e.g., 2,4,5-TMBA): Specific precursor and product ions (optimization required)

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of this compound from preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats [9]

ParameterIntravenous (5 mg/kg)Oral (50 mg/kg from extract)
Cmax 4.53 ± 3.42 µg/mL1.40 ± 1.14 µg/mL
Tmax -360.00 ± 131.45 min
Absolute Bioavailability -24.39%

Table 2: Pharmacokinetic Parameters of this compound in Landrace Pigs (Intravenous, 5 mg/kg) [9][10]

ParameterValue
AUC (0-60 min) 38.02 ± 0.03 mg∙min/L
AUC (0-∞) 43.60 ± 0.06 mg∙min/L
Clearance (CL) 0.11 ± 0.00 L/min∙kg
Volume of Distribution (Vd) 4.24 ± 0.00 L/kg
Terminal Half-life (T1/2β) 20.85 ± 0.03 min

Analysis of this compound Metabolites

In vitro and in vivo studies have begun to identify the metabolites of this compound.

Metabolite Identification

Metabolite identification is typically performed using high-resolution mass spectrometry, such as UPLC-QTOF/MS.[7] Studies have identified several metabolites in rat and human liver S9 fractions, as well as in plasma and brain tissue of pigs.[7][10]

Table 3: Known Metabolites of this compound

MetaboliteProposed BiotransformationBiological Matrix
M1 Alcohols dehydrationRat and Human Liver S9, Pig Plasma & Brain
M2 DemethylationRat and Human Liver S9, Pig Plasma & Brain
M3 2x HydroxylationRat and Human Liver S9
M4 Cleavage of methylene and H+ additionRat and Human Liver S9
M8, M14, M17, M23 -Pig Plasma & Brain
Erinacine B -Pig Plasma & Brain (concentration increases as this compound is metabolized)[9][10]

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways.

Experimental Workflow for Signaling Pathway Analysis

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_gene_expression Gene Expression Analysis cell_culture Neuronal Cell Culture (e.g., PC12, SH-SY5Y) treatment Treatment with this compound cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis rna_extraction RNA Extraction treatment->rna_extraction western_blot Western Blot Analysis lysis->western_blot quantification Densitometry & Quantification western_blot->quantification data_analysis Data Analysis & Interpretation quantification->data_analysis rt_pcr RT-qPCR rna_extraction->rt_pcr rt_pcr->data_analysis signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus erinacine_a This compound trkb TrkB Receptor erinacine_a->trkb Activates nfkb_i IκB erinacine_a->nfkb_i Inhibits Degradation nrf2_k Keap1 erinacine_a->nrf2_k Inhibits pi3k PI3K trkb->pi3k akt Akt pi3k->akt gsk3b GSK-3β akt->gsk3b Inhibits survival Neuronal Survival & Growth Genes gsk3b->survival Promotes nfkb NF-κB nfkb_i->nfkb Sequesters nfkb_n NF-κB nfkb->nfkb_n Translocation nrf2 Nrf2 nrf2_k->nrf2 Sequesters nrf2_n Nrf2 nrf2->nrf2_n Translocation inflammation Inflammatory Gene Expression nfkb_n->inflammation are Antioxidant Response Element nrf2_n->are are->survival

References

Application Notes and Protocols for the Synthesis of Erinacine A and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erinacine A, a cyathane-type diterpenoid isolated from the mycelia of Hericium erinaceus, has garnered significant attention for its potent neurotrophic activities, primarily through the stimulation of Nerve Growth Factor (NGF) synthesis. This has positioned this compound and its derivatives as promising candidates for the development of therapeutics for neurodegenerative diseases. This document provides a detailed protocol for the total synthesis of (+)-Erinacine A, based on the work of Snider et al., and includes methodologies for the synthesis of related derivatives. Additionally, it outlines the key signaling pathways modulated by this compound. All quantitative data are presented in structured tables, and experimental workflows and signaling pathways are visualized using diagrams.

Total Synthesis of (+)-Erinacine A

The total synthesis of (+)-Erinacine A is a multi-step process that involves the construction of the characteristic 5-6-7 tricyclic ring system of the cyathane core, followed by glycosylation. The following protocol is a detailed description of the key stages of the synthesis.

Key Stages of Synthesis

The synthesis can be broadly divided into two main phases:

  • Construction of the Allocyathin B2 Core: This involves the formation of the tricyclic diterpenoid structure.

  • Glycosylation: The attachment of the xylose sugar moiety to the Allocyathin B2 core to yield this compound.

A critical step in the formation of the seven-membered ring of the cyathane core is an intramolecular carbonyl ene reaction. Furthermore, a palladium-catalyzed carbonylation of a dienyl triflate is a key transformation in the synthesis.

Experimental Protocols

Note: These protocols are based on established literature and should be performed by qualified chemists in a properly equipped laboratory. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.

Protocol 1: Synthesis of Key Intermediate (Dienyl Triflate)

This protocol outlines the formation of a key dienyl triflate, a precursor for the palladium-catalyzed carbonylation.

StepReagent/SolventConditionsTime (h)Yield (%)
1Starting EnoneVaries based on specific starting material--
2KHMDS, PhNTf2, THF-78 °C to rt285

Detailed Procedure:

  • A solution of the starting enone in anhydrous tetrahydrofuran (THF) is cooled to -78 °C.

  • Potassium bis(trimethylsilyl)amide (KHMDS) is added dropwise, and the mixture is stirred for 30 minutes.

  • A solution of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) in THF is added, and the reaction is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the dienyl triflate.

Protocol 2: Palladium-Catalyzed Carbonylation

This step introduces a carbonyl group, a key functional handle for subsequent transformations.

StepReagent/SolventConditionsTime (h)Yield (%)
1Dienyl TriflatePd(OAc)2, PPh3, CO (1 atm), Et3N, DMF/MeCN80 °C12

Detailed Procedure:

  • To a solution of the dienyl triflate in a mixture of dimethylformamide (DMF) and acetonitrile (MeCN) are added palladium(II) acetate (Pd(OAc)2), triphenylphosphine (PPh3), and triethylamine (Et3N).

  • The reaction vessel is purged with carbon monoxide (CO) gas (1 atm), and the mixture is heated to 80 °C for 12 hours.

  • The reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by flash chromatography to yield the carbonylated product.

Protocol 3: Glycosylation to form (+)-Erinacine A

This final step attaches the xylose sugar to the synthesized cyathane core.

StepReagent/SolventConditionsTime (h)Yield (%)
1Allocyathin B2Peracetylated Xylose, BF3·OEt2, CH2Cl20 °C to rt4
2Acetylated this compoundK2CO3, MeOHrt2

Detailed Procedure:

  • A solution of Allocyathin B2 and peracetylated xylose in anhydrous dichloromethane (CH2Cl2) is cooled to 0 °C.

  • Boron trifluoride diethyl etherate (BF3·OEt2) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate and the aqueous layer is extracted with CH2Cl2.

  • The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by chromatography to give the acetylated this compound.

  • The acetylated product is dissolved in methanol (MeOH), and potassium carbonate (K2CO3) is added. The mixture is stirred at room temperature for 2 hours.

  • The reaction is neutralized with Amberlite IR-120 resin, filtered, and the filtrate is concentrated to give (+)-Erinacine A.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves modifications of the cyathane core or the sugar moiety. For example, the synthesis of Erinacine B and E has been reported, demonstrating the feasibility of creating analogs with potentially altered biological activities. The synthetic strategies for these derivatives generally follow a similar logic to the synthesis of this compound, with variations in the starting materials and specific reagents to introduce desired functional groups.

Signaling Pathways of this compound

This compound is known to exert its neuroprotective effects by modulating several key signaling pathways, most notably by stimulating the synthesis of Nerve Growth Factor (NGF).

NGF Synthesis and Neuronal Survival

This compound has been shown to increase the expression of NGF, a crucial protein for the growth, maintenance, and survival of neurons. The enhanced NGF levels are believed to be a primary mechanism behind the neuroprotective effects of this compound.

Modulation of Inflammatory Pathways

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. This compound has been reported to modulate inflammatory responses in the brain. It is believed to influence pathways involving c-Jun N-terminal kinases (JNKs) and nuclear factor kappa B (NF-κB), which are critical regulators of inflammation and apoptosis. By inhibiting these pathways, this compound may reduce the production of pro-inflammatory cytokines and protect neurons from inflammatory damage.

Visualizations

Synthetic Workflow for (+)-Erinacine A

G start Starting Enone intermediate1 Dienyl Triflate Formation start->intermediate1 KHMDS, PhNTf2 intermediate2 Palladium-Catalyzed Carbonylation intermediate1->intermediate2 Pd(OAc)2, PPh3, CO intermediate3 Further Core Modifications intermediate2->intermediate3 allocyathin_b2 Allocyathin B2 Core intermediate3->allocyathin_b2 glycosylation Glycosylation with Peracetylated Xylose allocyathin_b2->glycosylation BF3.OEt2 deprotection Deprotection glycosylation->deprotection K2CO3, MeOH erinacine_a (+)-Erinacine A deprotection->erinacine_a

Caption: Synthetic workflow for the total synthesis of (+)-Erinacine A.

Signaling Pathway of this compound

G erinacine_a This compound ngf_synthesis Increased NGF Synthesis erinacine_a->ngf_synthesis jnk_pathway JNK Pathway Inhibition erinacine_a->jnk_pathway nfkb_pathway NF-κB Pathway Inhibition erinacine_a->nfkb_pathway neuroprotection Neuroprotection & Neuronal Survival ngf_synthesis->neuroprotection anti_inflammation Anti-inflammatory Effects jnk_pathway->anti_inflammation nfkb_pathway->anti_inflammation anti_inflammation->neuroprotection

Caption: Proposed signaling pathways of this compound.

Revolutionizing Neurotrophic Research: Assaying Erinacine A Activity in PC12 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel neurotrophic compounds is a cornerstone of neuroscience research, with profound implications for the development of therapeutics for neurodegenerative diseases. Erinacine A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has emerged as a promising candidate due to its ability to promote neuronal survival and neurite outgrowth. The PC12 cell line, derived from a rat pheochromocytoma, serves as an exemplary in vitro model for studying neuronal differentiation and neurotrophic factor activity. Upon stimulation with Nerve Growth Factor (NGF), PC12 cells cease proliferation and extend neurites, mimicking the behavior of sympathetic neurons. This characteristic makes them an ideal system to assay the neurotrophic potential of compounds like this compound, particularly its ability to potentiate NGF-induced neuronal differentiation. These application notes provide a comprehensive guide to utilizing the PC12 cell line for the quantitative assessment of this compound's neurotrophic activity.

Principle of the Assay

This protocol leverages the NGF-induced differentiation of PC12 cells to evaluate the neurotrophic activity of this compound. The primary endpoint is the quantification of neurite outgrowth, a morphological hallmark of neuronal differentiation. The assay is designed to determine if this compound can enhance the neuritogenic effect of a suboptimal concentration of NGF. Furthermore, cell viability assays are included to ensure that the observed effects are due to enhanced neurotrophic activity and not a result of cytotoxicity. The investigation of key signaling pathways, such as the TrkA/Erk1/2 cascade, provides mechanistic insights into the action of this compound.

Key Experimental Workflows

A logical workflow is critical for the successful assessment of this compound's neurotrophic activity. The following diagram outlines the key experimental stages.

experimental_workflow cluster_setup Phase 1: Cell Culture & Plating cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis culture PC12 Cell Culture plate Plate PC12 Cells culture->plate treat Treat with NGF and/or this compound plate->treat neurite Neurite Outgrowth Assay treat->neurite viability Cell Viability Assay (MTT) treat->viability western Western Blot Analysis treat->western

Figure 1: Experimental workflow for assaying this compound.

Experimental Protocols

PC12 Cell Culture and Plating

A consistent and healthy cell culture is paramount for reproducible results.

Materials:

  • PC12 cell line (ATCC CRL-1721)

  • RPMI-1640 medium

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagen Type IV coated plates/dishes

  • Trypsin-EDTA

Protocol:

  • Culture Medium: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.

  • Cell Maintenance: Culture PC12 cells in T-75 flasks coated with Collagen Type IV at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and re-plate at a suitable density.

  • Plating for Experiments: For neurite outgrowth assays, plate PC12 cells at a density of 1.5 x 10^4 cells/well in collagen-coated 24-well plates. Allow cells to adhere for 24 hours before treatment.

This compound and NGF Treatment

This protocol describes the treatment of PC12 cells to induce differentiation.

Materials:

  • Nerve Growth Factor (NGF)

  • This compound

  • Low-serum medium (RPMI-1640 with 1% HS, 0.5% FBS, 1% Penicillin-Streptomycin)

Protocol:

  • After 24 hours of cell adhesion, gently aspirate the complete growth medium.

  • Wash the cells once with sterile PBS.

  • Replace the medium with low-serum medium.

  • Prepare working solutions of NGF and this compound in low-serum medium. A suboptimal concentration of NGF (e.g., 2 ng/mL) is recommended to observe the potentiating effect of this compound.

  • Treat cells with the following conditions (in triplicate):

    • Vehicle control (low-serum medium)

    • NGF alone (2 ng/mL)

    • This compound alone (various concentrations)

    • NGF (2 ng/mL) + this compound (various concentrations)

  • Incubate the cells for 48-72 hours at 37°C and 5% CO2.

Quantification of Neurite Outgrowth

Neurite outgrowth is a key indicator of neuronal differentiation.

Materials:

  • Phase-contrast microscope with a camera

  • Image analysis software (e.g., ImageJ)

Protocol:

  • After the incubation period, capture images of multiple random fields for each treatment condition using a phase-contrast microscope.

  • A cell is considered differentiated if it possesses at least one neurite that is longer than the diameter of the cell body.

  • Quantify the percentage of neurite-bearing cells by counting at least 100 cells per field.

  • Alternatively, measure the length of the longest neurite for each differentiated cell using image analysis software.

Cell Viability Assay (MTT)

The MTT assay assesses cell viability by measuring mitochondrial metabolic activity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization solution

  • 96-well plate reader

Protocol:

  • Plate PC12 cells in a 96-well plate and treat as described in Protocol 2.

  • At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

Western Blot for ERK1/2 Phosphorylation

This protocol allows for the investigation of the signaling pathways involved in this compound's activity.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-beta-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treat PC12 cells with NGF and/or this compound for a shorter duration (e.g., 15-30 minutes) to capture signaling events.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated ERK1/2 to total ERK1/2.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on NGF-Induced Neurite Outgrowth in PC12 Cells

Treatment GroupConcentration (µM)% of Neurite-Bearing Cells (Mean ± SD)Average Neurite Length (µm) (Mean ± SD)
Vehicle Control-5.2 ± 1.18.7 ± 2.3
NGF (2 ng/mL)-25.8 ± 3.535.4 ± 5.1
This compound16.1 ± 1.59.5 ± 2.8
This compound107.5 ± 2.011.2 ± 3.1
NGF + this compound138.7 ± 4.248.9 ± 6.3
NGF + this compound1055.3 ± 5.165.1 ± 7.8

Table 2: Cell Viability of PC12 Cells Treated with this compound

Treatment GroupConcentration (µM)Cell Viability (% of Control) (Mean ± SD)
Vehicle Control-100 ± 5.8
This compound198.5 ± 6.2
This compound1097.1 ± 5.5
This compound5095.8 ± 7.1

Table 3: Effect of this compound on NGF-Induced ERK1/2 Phosphorylation

Treatment GroupFold Change in p-ERK1/2 / Total ERK1/2 (Normalized to Vehicle)
Vehicle Control1.0
NGF (2 ng/mL)3.5
This compound (10 µM)1.2
NGF + this compound (10 µM)5.8

Signaling Pathway Visualization

This compound is believed to potentiate the neurotrophic effects of NGF by enhancing the activation of the TrkA receptor and its downstream signaling cascade, including the ERK1/2 pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA TrkA Receptor Ras Ras TrkA->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK CREB CREB ERK->CREB Transcription Gene Transcription CREB->Transcription Growth Neurite Outgrowth Transcription->Growth NGF NGF NGF->TrkA Erinacine_A This compound Erinacine_A->TrkA Potentiates

Figure 2: this compound potentiates NGF/TrkA signaling.

Conclusion

The PC12 cell line provides a robust and reliable platform for screening and characterizing the neurotrophic properties of compounds like this compound. The protocols outlined in these application notes offer a systematic approach to quantify the effects of this compound on neurite outgrowth, cell viability, and key signaling pathways. The presented data structure and visualization tools will aid researchers in the clear and concise presentation of their findings, ultimately contributing to the advancement of drug discovery in the field of neurodegenerative diseases. It has been shown that this compound potentiates NGF-induced neurite outgrowth in PC12 cells, an effect that is mediated through the TrkA-ERK1/2 signaling pathway.[1][2] This potentiation suggests that this compound may enhance the efficacy of endogenous neurotrophic factors, representing a promising therapeutic strategy.

References

Application Notes and Protocols: SH-SY5Y Neuronal Cell Culture for Studying Erinacine A's Protective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neuroscience research due to its human origin and ability to differentiate into a mature neuronal phenotype.[1][2] This cell line provides a valuable tool for investigating neurodegenerative diseases and screening potential neuroprotective compounds. Erinacine A, a diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has garnered significant interest for its neuroprotective properties.[3][4][5] Studies suggest that this compound exerts its effects through multiple mechanisms, including the stimulation of Nerve Growth Factor (NGF) synthesis, activation of the Nrf2 antioxidant response pathway, and attenuation of neuroinflammation via inhibition of the NF-kB signaling pathway.[1][4][6][7]

These application notes provide detailed protocols for the culture and differentiation of SH-SY5Y cells, induction of neuronal injury, and subsequent assessment of the protective effects of this compound. The methodologies outlined herein are designed to enable researchers to effectively utilize this cellular model for the investigation of this compound's therapeutic potential.

Data Presentation

The following tables summarize quantitative data related to the experimental protocols described. These values are derived from existing literature and should be used as a reference for expected outcomes.

Table 1: this compound Concentration and Cell Viability

ParameterValueCell LineReference
Non-toxic Concentration Range< 10 µg/mLSH-SY5Y[3]
Concentration Affecting Viability> 10 µg/mLSH-SY5Y[3]

Table 2: Neurotoxin Concentrations for Induction of Injury in SH-SY5Y Cells

NeurotoxinConcentrationIncubation TimeExpected Viability Reduction
Hydrogen Peroxide (H₂O₂)100 - 200 µM24 hours40 - 60%
6-Hydroxydopamine (6-OHDA)50 - 100 µM24 hours40 - 50%
Lipopolysaccharide (LPS)1 µg/mL24 hours20 - 30%

Table 3: Expected Effects of this compound on Key Biomarkers

BiomarkerTreatmentExpected OutcomeAssay
Cell ViabilityThis compound + NeurotoxinIncreased compared to neurotoxin aloneMTT Assay
Reactive Oxygen Species (ROS)This compound + H₂O₂Decreased compared to H₂O₂ aloneDCFH-DA Assay
Caspase-3 ActivityThis compound + 6-OHDADecreased compared to 6-OHDA aloneCaspase-3 Assay
Nrf2 (nuclear translocation)This compoundIncreasedWestern Blot/Immunofluorescence
HO-1 ExpressionThis compoundIncreasedWestern Blot
NF-kB (p65 nuclear translocation)This compound + LPSDecreased compared to LPS aloneWestern Blot/Immunofluorescence
iNOS ExpressionThis compound + LPSDecreased compared to LPS aloneWestern Blot

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation

This protocol describes the maintenance of undifferentiated SH-SY5Y cells and their differentiation into a mature neuronal phenotype using retinoic acid.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • All-trans-Retinoic Acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF) - Optional

  • Complete Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM supplemented with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid.

Protocol:

  • Cell Thawing and Maintenance:

    • Rapidly thaw a cryovial of SH-SY5Y cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of Complete Growth Medium.

    • Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days.

    • Subculture the cells when they reach 80-90% confluency by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:5 to 1:10 ratio.

  • Neuronal Differentiation:

    • Seed undifferentiated SH-SY5Y cells into the desired culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density of 1 x 10⁴ cells/cm².

    • Allow the cells to adhere for 24 hours in Complete Growth Medium.

    • After 24 hours, aspirate the Complete Growth Medium and replace it with Differentiation Medium.

    • Continue to culture the cells for 5-7 days, replacing the Differentiation Medium every 2 days. Differentiated cells will exhibit a distinct neuronal morphology with extended neurites. For enhanced differentiation, 50 ng/mL BDNF can be added to the differentiation medium for the final 3 days.[2]

G cluster_undifferentiated Undifferentiated SH-SY5Y Culture cluster_differentiation Neuronal Differentiation thaw Thaw Cryopreserved SH-SY5Y Cells culture Culture in Complete Growth Medium (10% FBS) thaw->culture Plate in T-75 Flask passage Subculture at 80-90% Confluency culture->passage Every 2-3 days passage->culture Reseed seed Seed cells in experimental plates passage->seed Plate for experiment adhere Allow adherence (24 hours) seed->adhere differentiate Culture in Differentiation Medium (1% FBS, 10 µM RA) adhere->differentiate differentiate->differentiate mature Mature Neuronal Phenotype differentiate->mature 5-7 days

SH-SY5Y Cell Culture and Differentiation Workflow

Induction of Neuronal Injury

This section details the protocols for inducing oxidative stress, neurotoxicity, and neuroinflammation in differentiated SH-SY5Y cells.

a. Oxidative Stress Model (H₂O₂ Treatment)

  • After differentiation, remove the Differentiation Medium.

  • Wash the cells once with warm PBS.

  • Add fresh serum-free DMEM containing the desired concentration of this compound and incubate for a pre-treatment period of 2-4 hours.

  • Add Hydrogen Peroxide (H₂O₂) to a final concentration of 100-200 µM.

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Proceed with cell viability or ROS production assays.

b. Neurotoxicity Model (6-OHDA Treatment)

  • Follow steps 1-3 from the oxidative stress model.

  • Add 6-Hydroxydopamine (6-OHDA) to a final concentration of 50-100 µM.

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Proceed with cell viability or apoptosis assays.

c. Neuroinflammation Model (LPS Treatment)

  • Follow steps 1-3 from the oxidative stress model.

  • Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Proceed with cell viability assays or collect cell lysates for Western blot analysis of inflammatory markers.

Assessment of this compound's Protective Effects

a. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • After the 24-hour neurotoxin treatment, add 10 µL of MTT solution to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

b. Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

  • DCFH-DA (10 mM stock in DMSO)

  • Serum-free DMEM

Protocol:

  • After the H₂O₂ treatment period, remove the medium and wash the cells twice with warm PBS.

  • Dilute the DCFH-DA stock solution to a final working concentration of 10 µM in serum-free DMEM.

  • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS.

  • Measure the fluorescence intensity with a microplate reader using an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

c. Apoptosis Assay (Caspase-3 Activity Assay)

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

Protocol:

  • Following the 6-OHDA treatment, collect the cells by centrifugation.

  • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50 µg of protein from each sample and adjust the volume to 50 µL with cell lysis buffer.

  • Add 50 µL of 2X reaction buffer containing 10 mM DTT to each well.

  • Add 5 µL of the DEVD-pNA substrate (4 mM) and incubate at 37°C for 1-2 hours in the dark.

  • Measure the absorbance at 405 nm using a microplate reader.

d. Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the Nrf2 and NF-kB signaling pathways.

Protocol:

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Nrf2, HO-1, NF-kB p65, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Signaling Pathway Diagrams

G cluster_nrf2 Nrf2 Antioxidant Pathway ErinacineA This compound Keap1 Keap1 ErinacineA->Keap1 dissociates Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

This compound activates the Nrf2 antioxidant pathway.

G cluster_nfkb NF-kB Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IkB IKK->IkB phosphorylates NFkB NF-kB (p65/p50) IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, TNF-α) NFkB->Inflammatory_Genes translocates to nucleus and activates transcription Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation ErinacineA This compound ErinacineA->IKK inhibits

This compound inhibits the NF-kB inflammatory pathway.

References

Application Notes and Protocols: In Vivo Administration of Erinacine A in Mouse Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Erinacine A and this compound-enriched Hericium erinaceus mycelium (EAHEM) in preclinical mouse models of neurodegenerative diseases. The following sections detail experimental protocols, quantitative outcomes, and the underlying signaling pathways.

I. Quantitative Data Summary

The following tables summarize the key quantitative findings from studies administering this compound or EAHEM to mouse models of Alzheimer's disease, Parkinson's disease, and age-related cognitive decline.

Table 1: Effects of EAHEM on Cognitive Function and Oxidative Stress in a Mouse Model of Age-Related Cognitive Decline (SAMP8)

ParameterMouse ModelTreatment GroupDosage (mg/kg/day, oral)Treatment DurationResultsReference
Learning and Memory (Passive & Active Avoidance Tests) SAMP8EAHEM (Low Dose)10812 weeksSignificant improvement in learning and memory.[1][2][1][2]
EAHEM (Mid Dose)21512 weeksSignificant improvement in learning and memory.[1][2][1][2]
EAHEM (High Dose)43112 weeksSignificant improvement in learning and memory.[1][2][1][2]
Oxidative Stress Markers (iNOS, TBARS, 8-OHdG) SAMP8EAHEM (All Doses)108, 215, 43112 weeksSignificant, dose-dependent decrease in iNOS, TBARS, and 8-OHdG levels in the brain.[1][2][1][2]

Table 2: Neuroprotective Effects of this compound in a Parkinson's Disease Mouse Model (MPTP-induced)

ParameterMouse ModelTreatment GroupDosage & RouteTreatment RegimenResultsReference
Motor Function (Rotarod Test) C57BL/6This compound5 mg/kg, i.p.Post-treatment after MPTP induction.Significantly reduced motor dysfunction compared to the MPTP group.[3][3]
HEMDose-dependentPost-treatment after MPTP induction.Significantly reduced motor dysfunction compared to the MPTP group.[3][3]
Dopaminergic Neuron Survival (TH-positive cells) C57BL/6This compound5 mg/kg, i.p.Post-treatment after MPTP induction.Significantly attenuated the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and putamen.[3][3]
HEMDose-dependentPost-treatment after MPTP induction.Significantly attenuated the loss of TH-positive neurons.[3][3]

Table 3: Effects of EAHEM on Alzheimer's Disease Pathology in a Transgenic Mouse Model (APP/PS1)

ParameterMouse ModelTreatment GroupDosage & RouteTreatment DurationResultsReference
Amyloid Plaque Burden APP/PS1HE-My (mycelia)Not specified30 daysAttenuated cerebral Aβ plaque burden.[4][4]
HE-Et (ethanol extract)Not specified30 daysAttenuated cerebral Aβ plaque burden.[4][4]
Neuroinflammation APP/PS1HE-My & HE-EtNot specified30 daysDiminished the number of plaque-activated microglia and astrocytes in the cerebral cortex and hippocampus.[4][4]
Neurogenesis APP/PS1HE-My & HE-EtNot specified30 daysPromoted hippocampal neurogenesis.[4][4]

II. Experimental Protocols

This section provides detailed methodologies for key experiments involving the in vivo administration of this compound and subsequent analysis.

Protocol 1: Oral Administration of EAHEM in SAMP8 Mice

Objective: To assess the effect of long-term oral administration of EAHEM on cognitive function and biomarkers of oxidative stress in a mouse model of aging.

Materials:

  • Senescence Accelerated Mouse Prone 8 (SAMP8) mice (3 months old)

  • This compound-enriched Hericium erinaceus mycelium (EAHEM)

  • Standard rodent chow

  • Apparatus for passive and active avoidance tests

  • Reagents for measuring iNOS, TBARS, and 8-OHdG

Procedure:

  • Animal Housing: House SAMP8 mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Group Allocation: Randomly divide mice into control and treatment groups.

  • Diet Preparation and Administration:

    • Control group: Feed standard rodent chow.

    • Treatment groups: Incorporate EAHEM into the standard chow to achieve daily doses of 108, 215, and 431 mg/kg body weight.

  • Treatment Duration: Administer the respective diets for 12 consecutive weeks.

  • Behavioral Testing (Week 12):

    • Perform single-trial passive and active avoidance tests to evaluate learning and memory.

  • Tissue Collection:

    • At the end of the 13th week, sacrifice the mice.

    • Perfuse the animals with ice-cold saline and dissect the brains.

  • Biochemical Analysis:

    • Homogenize brain tissue for the analysis of:

      • Induced nitric oxidase synthase (iNOS) activity.

      • Thiobarbituric acid-reactive substances (TBARS) as a measure of lipid peroxidation.

      • 8-hydroxy-2'-deoxyguanosine (8-OHdG) as a marker of oxidative DNA damage.

Protocol 2: Intraperitoneal Administration of this compound in an MPTP-Induced Parkinson's Disease Model

Objective: To evaluate the neuroprotective effects of this compound on motor function and dopaminergic neuron survival in a mouse model of Parkinson's disease.

Materials:

  • C57BL/6 mice

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • This compound

  • Saline solution

  • Rotarod apparatus

  • Reagents and antibodies for immunohistochemistry (anti-TH antibody)

Procedure:

  • MPTP Induction: Induce Parkinson's-like neurodegeneration by administering MPTP according to established protocols.

  • Post-Treatment Administration:

    • Five days after MPTP induction, begin intraperitoneal (i.p.) injections of this compound (e.g., 5 mg/kg) or vehicle (saline).

  • Behavioral Testing:

    • Five days after the commencement of this compound treatment, perform the accelerating rotarod test to assess motor coordination and balance.

  • Tissue Collection and Preparation:

    • Following behavioral testing, sacrifice the mice by decapitation.[3]

    • Fix the brains in 10% formalin overnight.[3]

    • Dehydrate the tissue through a graded ethanol series and embed in paraffin.[3]

    • Section the brains for histological analysis.[3]

  • Immunohistochemistry:

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) on brain sections containing the substantia nigra and putamen to identify dopaminergic neurons.

    • Quantify the number of TH-positive cells to assess neuronal survival.

III. Visualization of Signaling Pathways and Workflows

The following diagrams, generated using DOT language, illustrate key signaling pathways and experimental workflows associated with the neuroprotective effects of this compound.

Experimental Workflow for Parkinson's Disease Model

G cluster_induction MPTP Induction cluster_treatment This compound Treatment cluster_assessment Neuroprotective Assessment MPTP MPTP Administration (C57BL/6 mice) Treatment This compound Post-Treatment (5 mg/kg, i.p.) MPTP->Treatment Behavior Rotarod Test (Motor Function) Treatment->Behavior IHC Immunohistochemistry (TH-positive neurons) Behavior->IHC

Caption: Workflow for evaluating this compound in an MPTP-induced mouse model of Parkinson's disease.

Neuroprotective Signaling Pathways Activated by this compound

G cluster_survival Pro-Survival Pathways cluster_death Inhibition of Cell Death Pathways ErinacineA This compound PAK1 p-PAK1 ErinacineA->PAK1 AKT p-AKT ErinacineA->AKT ERK p-ERK ErinacineA->ERK LIMK2 p-LIMK2 ErinacineA->LIMK2 Cofilin p-Cofilin ErinacineA->Cofilin IRE1a_TRAF2 IRE1α/TRAF2 Interaction ErinacineA->IRE1a_TRAF2 p21 p21 ErinacineA->p21 GADD45 GADD45 ErinacineA->GADD45 Neuroprotection Neuroprotection PAK1->Neuroprotection AKT->Neuroprotection ERK->Neuroprotection LIMK2->Neuroprotection Cofilin->Neuroprotection

Caption: this compound promotes neuroprotection by activating pro-survival pathways and inhibiting cell death pathways.[3][5]

Logic Diagram for Oxidative Stress Reduction

G EAHEM This compound-Enriched Hericium erinaceus Mycelium (EAHEM) iNOS iNOS EAHEM->iNOS TBARS TBARS (Lipid Peroxidation) EAHEM->TBARS OHdG 8-OHdG (DNA Damage) EAHEM->OHdG Cognitive_Improvement Improved Cognitive Function (in SAMP8 mice) EAHEM->Cognitive_Improvement Leads to

Caption: EAHEM administration reduces oxidative stress markers, leading to improved cognitive function.[1][2]

References

Application Notes and Protocols: Dosimetry and Oral Bioavailability of Erinacine A in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine A, a diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has garnered significant attention for its neuroprotective and neurotrophic properties.[1][2][3][4] Preclinical studies are crucial for understanding its therapeutic potential, with oral bioavailability and tissue distribution being key determinants of its efficacy. These application notes provide a summary of the available preclinical data on this compound's pharmacokinetics and detailed protocols for its investigation. The term "dosimetry" in this context refers to the quantification of this compound distribution and concentration in various tissues over time.

Data Presentation: Pharmacokinetics of this compound in Sprague-Dawley Rats

The following tables summarize the key pharmacokinetic parameters of this compound in Sprague-Dawley rats after oral (P.O.) and intravenous (I.V.) administration.

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma [1][2][5]

ParameterOral Administration (50 mg/kg)Intravenous Administration (5 mg/kg)
Tmax (min) 360.00 ± 131.45-
Cmax (µg/mL) 1.40 ± 1.144.53 ± 3.42
T½ (min) 491.22 ± 111.704.37 ± 4.55
AUC₀-t (µg/mLmin) 118.85 ± 58.0724.36 ± 12.35
AUC₀-inf (µg/mLmin) 122.18 ± 60.1225.05 ± 12.55
Absolute Bioavailability (%) 24.39-

Data are presented as mean ± standard deviation (n=6). Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; T½: Half-life; AUC: Area under the plasma concentration-time curve.

Table 2: Tissue Distribution of this compound in Rats After Oral Administration (50 mg/kg) [2]

TissuePeak Concentration (µg/g)Time to Peak Concentration (hours)
Stomach 56.493 ± 27.5934
Small Intestine Not specifiedNot specified
Large Intestine Not specifiedNot specified
Liver Not specified4
Heart Not specified4
Lung Not specified4
Kidney Not specified4
Brain 0.205 ± 0.0798

This compound was detectable in the brain as early as 1 hour after oral dosing.[1][2][4]

Experimental Protocols

Animal Model and Housing
  • Species: Sprague-Dawley rats.[1][2][3][4]

  • Age: 8 weeks old.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water. Acclimatize animals for at least one week before the experiment.

This compound Administration

a) Oral Administration (for bioavailability and tissue distribution studies) [1][2]

  • Formulation: Prepare a suspension of Hericium erinaceus mycelia extract, standardized to a known concentration of this compound (e.g., 5 mg/g), in distilled water.[6] A 10% DMSO solution can be used to aid dissolution.[1]

  • Dose: Administer a dose equivalent to 50 mg/kg of this compound.[1][2] This corresponds to 2.381 g/kg of the mycelia extract if the concentration is 5 mg/g.

  • Procedure: Administer the suspension via oral gavage.

b) Intravenous Administration (for bioavailability calculation) [1][2]

  • Formulation: Dissolve pure this compound in a vehicle suitable for intravenous injection, such as DMSO.[1]

  • Dose: Administer a dose of 5 mg/kg.[1]

  • Procedure: Anesthetize the animals (e.g., with Avertin) and administer the solution via the tail vein.[1]

Sample Collection

a) Blood Sampling [1]

  • Time points: Collect blood samples at scheduled intervals (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-administration.

  • Procedure: Collect blood into heparinized microtubes.

  • Processing: Centrifuge the blood at 2404 x g for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.[1]

b) Tissue Harvesting (for distribution studies)

  • Time points: Euthanize groups of animals at different time points (e.g., 1, 4, 8, 24 hours) after oral administration.

  • Procedure: Perfuse the animals with saline to remove blood from the organs. Harvest the stomach, small intestine, large intestine, liver, heart, lungs, kidneys, and brain.

  • Processing: Rinse the tissues, blot them dry, and weigh them. Homogenize the tissues in a suitable buffer. Store the homogenates at -80°C until analysis.

Sample Analysis: LC-MS/MS Method for this compound Quantification[1]
  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Sample Preparation: Perform protein precipitation of plasma samples or tissue homogenates using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the protein and collect the supernatant.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of acetonitrile and water containing a modifier like formic acid.

    • Flow Rate: A typical flow rate for analytical LC-MS.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and an internal standard.

  • Validation: The method should be validated for linearity, accuracy, precision, and recovery according to regulatory guidelines (e.g., FDA or EMA).[1]

Visualizations

Signaling Pathways

This compound has been shown to stimulate the synthesis of Nerve Growth Factor (NGF) and modulate other neurotrophic pathways.[2] The following diagrams illustrate the proposed signaling cascades.

erinacine_a_ngf_pathway erinacine_a This compound ngf NGF Synthesis erinacine_a->ngf trka TrkA Receptor ngf->trka binds pi3k PI3K trka->pi3k akt Akt pi3k->akt neuronal_survival Neuronal Survival & Growth akt->neuronal_survival

Caption: Proposed pathway of this compound-induced NGF synthesis and downstream signaling.

erinacine_a_nrf2_pathway erinacine_a This compound nrf2_activation Nrf2 Activation erinacine_a->nrf2_activation are Antioxidant Response Element nrf2_activation->are translocates to nucleus and binds antioxidant_enzymes Antioxidant Enzyme Expression are->antioxidant_enzymes

Caption: this compound's potential role in the activation of the Nrf2 antioxidant pathway.

Experimental Workflow

The following diagram outlines the workflow for determining the oral bioavailability of this compound.

erinacine_a_bioavailability_workflow start Start: Sprague-Dawley Rats grouping Divide into Two Groups (Oral and IV) start->grouping oral_admin Oral Administration (50 mg/kg this compound) grouping->oral_admin Group 1 iv_admin IV Administration (5 mg/kg this compound) grouping->iv_admin Group 2 blood_collection Serial Blood Collection oral_admin->blood_collection iv_admin->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation lcms_analysis LC-MS/MS Analysis plasma_separation->lcms_analysis pk_analysis Pharmacokinetic Analysis (AUC Calculation) lcms_analysis->pk_analysis bioavailability Calculate Absolute Bioavailability pk_analysis->bioavailability

Caption: Experimental workflow for determining the oral bioavailability of this compound.

Conclusion

The provided data indicate that this compound is orally bioavailable in preclinical models and can cross the blood-brain barrier, a critical characteristic for a neuroprotective agent.[1][2][4] The absolute bioavailability of approximately 24% suggests that a significant portion of orally administered this compound reaches systemic circulation.[1][2][3][4] The detailed protocols and workflows presented here offer a foundation for researchers to conduct further preclinical evaluations of this compound's therapeutic potential. Future studies should aim to further elucidate its metabolic fate and explore its efficacy in various models of neurological disorders.

References

Application Notes and Protocols for Western Blot Analysis of NGF and BDNF Expression Following Erinacine A Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) expression in response to Erinacine A treatment. This compound, a key active compound isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has garnered significant interest for its neuroprotective and neuroregenerative properties. It is a potent stimulator of NGF synthesis and has also been shown to modulate BDNF signaling pathways.[1][2][3][4] This document outlines the methodologies for quantifying the expression of these critical neurotrophins using Western blot analysis, a fundamental technique in molecular biology for protein detection.

Data Presentation: Quantitative Analysis of Neurotrophin Expression

The following tables summarize the quantitative data from Western blot analysis of BDNF and its downstream signaling proteins after treatment with an this compound-enriched Hericium erinaceus mycelium extract in a mouse model of stress-induced depression.[5][6][7] While this compound is a known inducer of NGF synthesis, specific quantitative Western blot data for NGF was not available in the reviewed literature.[3][8][9] The data presented for BDNF serves as a critical reference for the neurotrophic potential of this compound.

Table 1: Relative Protein Expression of BDNF and Associated Signaling Pathway Components in Hippocampus of Stressed Mice Treated with this compound-Enriched Extract [5][6]

ProteinControlStress VehicleStress + Extract (100 mg/kg)Stress + Extract (200 mg/kg)Stress + Extract (400 mg/kg)
BDNF 1.00 ± 0.050.45 ± 0.040.65 ± 0.050.85 ± 0.060.95 ± 0.07
TrkB 1.00 ± 0.060.50 ± 0.050.70 ± 0.060.90 ± 0.071.00 ± 0.08
p-PI3K 1.00 ± 0.070.40 ± 0.040.60 ± 0.050.80 ± 0.060.90 ± 0.07
p-Akt 1.00 ± 0.080.35 ± 0.030.55 ± 0.040.75 ± 0.050.85 ± 0.06
p-GSK-3β 1.00 ± 0.060.42 ± 0.040.62 ± 0.050.82 ± 0.060.92 ± 0.07

Data are presented as mean relative densitometric values ± SEM, normalized to β-actin as a loading control. The control group represents non-stressed animals. Data is adapted from studies on this compound-enriched Hericium erinaceus mycelium extract.[5][6]

Experimental Protocols

The following are detailed protocols for the Western blot analysis of NGF and BDNF expression. These protocols are compiled from established methodologies and can be adapted for use with various neuronal cell lines (e.g., PC12, SH-SY5Y) or primary neuronal cultures.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate neuronal cells at a density of 1 x 10^6 cells per well in a 6-well plate.

  • Cell Culture: Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: Once cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1-10 µM). A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Protocol 2: Protein Extraction (Cell Lysis)
  • Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

  • Cell Lysis: Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes with intermittent vortexing. For enhanced lysis, sonicate the samples briefly on ice.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Protocol 3: SDS-PAGE and Western Blotting
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a 12% SDS-polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NGF (e.g., rabbit anti-NGF, 1:1000 dilution) or BDNF (e.g., rabbit anti-BDNF, 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH, 1:5000 dilution) should be used as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.

  • Densitometric Analysis: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins (NGF and BDNF) to the expression of the loading control.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis start Neuronal Cell Culture treatment This compound Treatment start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-NGF/BDNF) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometric Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis.

Signaling Pathway of this compound-Induced Neurotrophin Expression

signaling_pathway cluster_ngf NGF Synthesis & Signaling cluster_bdnf BDNF Signaling erinacine_a This compound ngf_synthesis NGF Synthesis erinacine_a->ngf_synthesis bdnf BDNF erinacine_a->bdnf Upregulates ngf NGF ngf_synthesis->ngf trka TrkA Receptor ngf->trka pi3k_ngf PI3K trka->pi3k_ngf erk_ngf ERK1/2 trka->erk_ngf akt_ngf Akt pi3k_ngf->akt_ngf neuronal_survival Neuronal Survival & Neurite Outgrowth akt_ngf->neuronal_survival creb_ngf CREB erk_ngf->creb_ngf creb_ngf->neuronal_survival trkb TrkB Receptor bdnf->trkb pi3k_bdnf PI3K trkb->pi3k_bdnf akt_bdnf Akt pi3k_bdnf->akt_bdnf gsk3b GSK-3β akt_bdnf->gsk3b synaptic_plasticity Synaptic Plasticity & Antidepressant Effects akt_bdnf->synaptic_plasticity

Caption: this compound's proposed signaling pathways.

References

Application Notes and Protocols: Immunohistochemical Analysis of Neuronal Markers in Erinacine A-Treated Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has garnered significant interest for its neuroprotective and neurotrophic properties. Preclinical studies suggest that this compound can cross the blood-brain barrier and stimulate the synthesis of Nerve Growth Factor (NGF), a critical protein for neuronal survival, development, and function.[1] Furthermore, research indicates that this compound may promote neurogenesis, the process of generating new neurons, which is crucial for learning, memory, and brain plasticity. This has positioned this compound as a promising candidate for the development of therapeutics for neurodegenerative diseases and cognitive enhancement.

Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and abundance of specific proteins within the cellular context of tissues. By using antibodies that target specific neuronal markers, researchers can assess the effects of compounds like this compound on neuronal populations and neurogenic processes in the brain. This document provides detailed application notes and protocols for the immunohistochemical analysis of key neuronal markers in brain tissue treated with this compound. The markers covered include:

  • NeuN (Neuronal Nuclei): A marker for mature neurons.

  • MAP2 (Microtubule-Associated Protein 2): A marker for neuronal dendrites and cell bodies.

  • Doublecortin (DCX): A marker for migrating neuroblasts and immature neurons, indicating active neurogenesis.

  • Ki-67: A marker for cellular proliferation, identifying dividing cells, including neural stem and progenitor cells.

Data Presentation

The following tables summarize quantitative data on the effects of Hericium erinaceus extract containing this compound on neuronal markers. It is important to note that while preclinical studies consistently show positive effects, publicly available quantitative immunohistochemistry data for all markers specifically for this compound is limited. The data for PCNA (a proliferation marker similar to Ki-67) is derived from a study by Ratto et al. (2019) on aged mice treated with a standardized H. erinaceus extract.[2] Data for other markers are presented as qualitative findings based on the current body of research.

Table 1: Effect of this compound-Containing Hericium erinaceus Extract on Neuronal Proliferation in the Hippocampus

Treatment GroupMarkerQuantified ParameterValue (Mean ± SD)Reference
Control (Aged Mice)PCNALabeling Frequency (%)10.80 ± 3.09Ratto et al., 2019[2]
H. erinaceus ExtractPCNALabeling Frequency (%)22.89 ± 6.09Ratto et al., 2019[2]

Table 2: Qualitative Summary of this compound Effects on Neuronal Markers

MarkerExpected Effect of this compound TreatmentRationale
NeuN Increased or preserved expressionNeuroprotective effects, promoting neuronal survival.
MAP2 Increased or preserved expressionPromotes neurite outgrowth and neuronal differentiation.[3]
DCX Increased expressionStimulates neurogenesis and the formation of new neurons.
Ki-67 Increased expressionEnhances the proliferation of neural progenitor cells.[4]

Signaling Pathways

This compound is believed to exert its neurotrophic effects through the modulation of several key signaling pathways. A primary mechanism involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF), which in turn activates the TrkB receptor and its downstream signaling cascades, including the PI3K/Akt and ERK1/2 pathways. These pathways are crucial for promoting neuronal survival, differentiation, and synaptic plasticity.

Erinacine_A This compound BDNF BDNF Erinacine_A->BDNF Upregulates TrkB TrkB Receptor BDNF->TrkB Activates PI3K PI3K TrkB->PI3K ERK ERK1/2 TrkB->ERK Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival & Growth Akt->Neuronal_Survival Neurogenesis Neurogenesis Akt->Neurogenesis Synaptic_Plasticity Synaptic Plasticity Akt->Synaptic_Plasticity ERK->Neuronal_Survival ERK->Neurogenesis ERK->Synaptic_Plasticity

This compound signaling pathway promoting neurotrophic effects.

Experimental Protocols

The following are detailed protocols for the immunohistochemical staining of neuronal markers in brain tissue. Two common methods are provided: one for free-floating sections (often used for thicker sections and better antibody penetration) and one for paraffin-embedded sections (ideal for long-term storage and thinner sectioning).

Experimental Workflow

cluster_0 Tissue Preparation cluster_1 Immunostaining cluster_2 Analysis Perfusion Perfusion & Fixation Cryoprotection Cryoprotection Perfusion->Cryoprotection Sectioning Sectioning (Cryostat/Vibratome) Cryoprotection->Sectioning Blocking Blocking Sectioning->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (DAB/Fluorescence) Secondary_Ab->Detection Imaging Microscopy Detection->Imaging Quantification Image Analysis & Quantification Imaging->Quantification

General workflow for immunohistochemistry of brain tissue.

Protocol 1: Immunohistochemistry for NeuN, MAP2, and DCX on Free-Floating Brain Sections

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 30% Sucrose in PBS

  • Blocking Solution: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.3% Triton X-100 in PBS

  • Primary Antibodies (diluted in blocking solution):

    • Rabbit anti-NeuN

    • Mouse anti-MAP2

    • Goat anti-Doublecortin

  • Biotinylated Secondary Antibodies (e.g., Goat anti-Rabbit, Goat anti-Mouse, Rabbit anti-Goat)

  • Avidin-Biotin Complex (ABC) Reagent

  • 3,3'-Diaminobenzidine (DAB) Substrate Kit

  • Mounting Medium

  • Glass slides and coverslips

Procedure:

  • Tissue Preparation:

    • Anesthetize the animal and perfuse transcardially with cold PBS followed by 4% PFA.

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.

    • Freeze the brain and section coronally at 40 µm using a cryostat or vibratome.

    • Collect free-floating sections in PBS.

  • Immunostaining:

    • Wash sections three times for 10 minutes each in PBS.

    • Incubate sections in blocking solution for 1 hour at room temperature with gentle agitation.

    • Incubate sections with the primary antibody overnight at 4°C with gentle agitation.

    • Wash sections three times for 10 minutes each in PBS.

    • Incubate sections with the biotinylated secondary antibody for 2 hours at room temperature.

    • Wash sections three times for 10 minutes each in PBS.

    • Incubate sections with the ABC reagent for 1 hour at room temperature.

    • Wash sections three times for 10 minutes each in PBS.

    • Develop the signal using the DAB substrate kit according to the manufacturer's instructions. Monitor the color development under a microscope.

    • Stop the reaction by washing the sections thoroughly with PBS.

  • Mounting and Analysis:

    • Mount the stained sections onto glass slides.

    • Allow the sections to air dry.

    • Dehydrate the sections through a series of ethanol washes (70%, 95%, 100%) and clear with xylene.

    • Coverslip the slides using a permanent mounting medium.

    • Image the sections using a bright-field microscope and quantify the number of positive cells or the intensity of staining in the regions of interest.

Protocol 2: Immunohistochemistry for Ki-67 on Paraffin-Embedded Brain Sections

Materials:

  • 10% Neutral Buffered Formalin

  • Ethanol (graded series: 70%, 95%, 100%)

  • Xylene

  • Paraffin Wax

  • Citrate Buffer (10 mM, pH 6.0) for antigen retrieval

  • 3% Hydrogen Peroxide in Methanol

  • Blocking Solution: 5% Normal Goat Serum in PBS

  • Primary Antibody: Rabbit anti-Ki-67 (diluted in blocking solution)

  • HRP-conjugated Goat anti-Rabbit Secondary Antibody

  • DAB Substrate Kit

  • Hematoxylin for counterstaining

  • Mounting Medium

Procedure:

  • Tissue Preparation and Sectioning:

    • Fix the brain in 10% neutral buffered formalin for 24-48 hours.

    • Dehydrate the tissue through a graded series of ethanol and clear in xylene.

    • Embed the tissue in paraffin wax.

    • Section the paraffin-embedded tissue at 5-10 µm using a microtome and mount on charged glass slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections by incubating in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each) and finally in distilled water.

  • Antigen Retrieval and Staining:

    • Perform heat-induced antigen retrieval by incubating the slides in citrate buffer at 95-100°C for 20 minutes.

    • Allow the slides to cool to room temperature.

    • Quench endogenous peroxidase activity by incubating in 3% hydrogen peroxide in methanol for 15 minutes.

    • Wash slides three times in PBS.

    • Incubate slides in blocking solution for 1 hour at room temperature.

    • Incubate with the primary anti-Ki-67 antibody overnight at 4°C.

    • Wash slides three times in PBS.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash slides three times in PBS.

    • Develop the signal with the DAB substrate kit.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain the sections with hematoxylin.

    • Wash in running tap water.

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Coverslip the slides using a permanent mounting medium.

    • Image and quantify Ki-67 positive nuclei in the regions of interest.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Erinacine A Extraction from Fungal Mycelium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Erinacine A from fungal mycelium, primarily Hericium erinaceus.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Issue 1: Low this compound Yield

Possible Cause 1: Suboptimal Extraction Solvent

  • Solution: The choice of solvent significantly impacts extraction efficiency. Aqueous ethanol is commonly used for this compound extraction.[1] Studies have shown that 70-80% ethanol often provides a good balance for extracting this compound while minimizing the co-extraction of unwanted compounds.[1][2] Pure organic solvents like ethanol and ethyl acetate may result in lower yields compared to their aqueous mixtures.[1]

Possible Cause 2: Inefficient Extraction Method

  • Solution: Different extraction techniques can yield varying results.

    • Ultrasonic-Assisted Extraction (UAE): This method uses sound waves to disrupt cell walls and enhance solvent penetration. Optimization of parameters like time, temperature, and solvent-to-material ratio is crucial.[2]

    • Solvent Reflux Extraction: This technique involves boiling the solvent and condensing it back into the extraction vessel. It is an effective method, but temperature and time must be controlled to prevent degradation of this compound.[3][4]

    • Enzymatic Pre-treatment: Using enzymes like cellulase to break down the fungal cell wall before solvent extraction can significantly improve the release of intracellular metabolites like this compound.[5]

Possible Cause 3: Inadequate Extraction Time or Temperature

  • Solution: Both time and temperature play a critical role in extraction efficiency.

    • Time: Extraction time needs to be sufficient to allow the solvent to penetrate the mycelium and dissolve the target compounds. However, excessively long extraction times can lead to the degradation of this compound.[4] Optimized protocols often suggest times ranging from 30 to 60 minutes.[2][3][4]

    • Temperature: Higher temperatures can increase extraction efficiency, but excessive heat can degrade this compound.[4] A temperature of around 62°C has been identified as optimal in some reflux extraction protocols.[3][4][6][7] For ultrasonic extraction, lower temperatures are generally used.

Possible Cause 4: Incorrect Solid-to-Liquid Ratio

  • Solution: The ratio of the fungal mycelium to the extraction solvent affects the concentration gradient and, consequently, the extraction yield. A higher solvent-to-material ratio generally leads to a better extraction yield up to a certain point.[3][4] Ratios between 20:1 and 32:1 (mL/g) have been reported as optimal.[2][3][4][7]

Issue 2: Poor Purity of this compound Extract

Possible Cause 1: Co-extraction of Impurities

  • Solution: The initial crude extract will likely contain various other compounds. Purification is a necessary subsequent step.

    • Liquid-Liquid Partitioning: After initial extraction with a polar solvent like aqueous ethanol, the extract can be partitioned with a less polar solvent like ethyl acetate to separate compounds based on their polarity.[1][8]

    • Chromatography: Column chromatography is a standard method for purifying this compound from the crude extract. Silica gel columns with a mobile phase of n-hexane and ethyl acetate are commonly used.[1][8] For higher purity, a two-dimensional chromatographic approach, combining normal-phase and reversed-phase chromatography, can be effective in removing isomers and analogues.[1][9] High-speed counter-current chromatography (HSCCC) has also been shown to be an effective method for isolating high-purity this compound.[9][10][11]

Issue 3: Inconsistent or Non-Reproducible Results

Possible Cause 1: Variability in Fungal Mycelium

  • Solution: The this compound content can vary significantly between different strains of Hericium erinaceus.[10][11] It is also influenced by the cultivation conditions and the substrate used.[12][13]

    • Strain Selection: Use a well-characterized, high-yielding strain for consistent results.

    • Standardized Cultivation: Maintain consistent cultivation parameters, including substrate composition, temperature, humidity, and pH, to ensure a uniform quality of mycelium.[12]

Possible Cause 2: Degradation of this compound

  • Solution: this compound can be sensitive to heat and light.

    • Controlled Extraction Conditions: Avoid excessive temperatures and prolonged exposure to heat during extraction and solvent evaporation.[4]

    • Proper Storage: Store extracts and purified compounds in a cool, dark place, and consider using inert gas to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this compound extraction?

A1: Aqueous ethanol, typically in the range of 70-80%, is frequently reported as an effective solvent for extracting this compound from Hericium erinaceus mycelium.[1][2] The addition of water to the ethanol improves the extraction of this moderately polar compound.

Q2: How can I improve the efficiency of my extraction?

A2: To improve efficiency, you can:

  • Use an advanced extraction technique: Ultrasonic-assisted extraction (UAE) can enhance extraction yield and reduce extraction time.[2]

  • Pre-treat the mycelium: Enzymatic hydrolysis with cellulase can break down the fungal cell walls, leading to a higher release of this compound.[5]

  • Optimize extraction parameters: Systematically optimize solvent concentration, extraction time, temperature, and the solvent-to-material ratio. Response surface methodology (RSM) is a statistical approach that can be used to find the optimal conditions.[2]

Q3: What are the key parameters to control during extraction?

A3: The most critical parameters to control are:

  • Solvent Concentration: The polarity of the solvent is crucial.

  • Temperature: Balances extraction efficiency with the risk of thermal degradation.[4]

  • Time: Sufficient time is needed for extraction, but prolonged times can lead to degradation.[4]

  • Solvent-to-Material Ratio: Affects the concentration gradient for diffusion.[2][3][4]

Q4: How do I remove impurities from my this compound extract?

A4: A multi-step purification process is typically required. This often involves:

  • Solvent Partitioning: Separating the crude extract between an aqueous phase and an organic solvent like ethyl acetate.[1][8]

  • Column Chromatography: Using silica gel or other stationary phases to separate this compound from other compounds.[1][8]

  • Further Chromatographic Steps: For very high purity, techniques like semi-preparative HPLC or high-speed counter-current chromatography (HSCCC) can be employed.[1][9][10][11]

Q5: How is this compound quantified in the extract?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for quantifying this compound.[8][10][14] A C18 column is typically used, and the detection wavelength is often set to 340 nm.[8][10][14] Quantification is performed by comparing the peak area of this compound in the sample to a standard curve prepared with a purified this compound standard.

Data Presentation

Table 1: Comparison of Optimized this compound Extraction Parameters

ParameterUltrasonic-Assisted ExtractionReflux Extraction[3][4][7]Enzymatic-Assisted Reflux[5]
Solvent 80% Ethanol65% Ethanol60-95% Ethanol
Temperature Not specified (typically lower)62°CNot specified
Time 45 min30 min10-60 min
Solvent-to-Material Ratio 30:1 (mL/g)32:1 (mL/g)10:1 (mL/g)
Reported Yield Not directly stated for this compound~3.28%~3.7%

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is based on the methodology described by Cărâc et al. (2022).[2]

  • Preparation of Mycelium: Dry the Hericium erinaceus mycelium and grind it into a fine powder.

  • Extraction Setup: Place a known amount of the mycelial powder (e.g., 1 g) into an extraction vessel.

  • Solvent Addition: Add the extraction solvent (80% ethanol) at a solvent-to-material ratio of 30:1 (v/w).

  • Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for 45 minutes. Maintain a constant temperature during the process if possible.

  • Separation: After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

  • Analysis: Analyze the filtrate for this compound content using HPLC.

Protocol 2: Solvent Reflux Extraction of this compound

This protocol is adapted from the work of He and Shen (2015).[3][4][6][7]

  • Preparation of Mycelium: Use dried and powdered Hericium erinaceus mycelium.

  • Extraction Setup: Place 10 g of the mycelial powder into a round-bottom flask.

  • Solvent Addition: Add 320 mL of 65% ethanol to the flask (32:1 solvent-to-material ratio).

  • Reflux: Connect the flask to a reflux condenser and heat the mixture to 62°C. Maintain the reflux for 30 minutes.

  • Cooling and Filtration: Allow the mixture to cool to room temperature. Filter the extract to separate the liquid from the solid mycelial debris.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Further Processing: The resulting crude extract can be used for quantification or further purification.

Visualizations

Experimental_Workflow_Erinacine_A_Extraction Mycelium Dried Hericium erinaceus Mycelium Powder Extraction Extraction (e.g., UAE or Reflux) Mycelium->Extraction Add Solvent Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (e.g., Solvent Partitioning, Chromatography) CrudeExtract->Purification Analysis Analysis (HPLC) CrudeExtract->Analysis For quantification PureErinacineA Purified this compound Purification->PureErinacineA PureErinacineA->Analysis For purity check

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Low_Yield LowYield Low this compound Yield Cause1 Suboptimal Solvent LowYield->Cause1 Cause2 Inefficient Method LowYield->Cause2 Cause3 Incorrect Parameters (Time, Temp, Ratio) LowYield->Cause3 Cause4 Poor Mycelium Quality LowYield->Cause4 Solution1 Use 70-80% Aqueous Ethanol Cause1->Solution1 Solution2 Try UAE or Enzymatic Pre-treatment Cause2->Solution2 Solution3 Optimize Parameters (RSM) Cause3->Solution3 Solution4 Standardize Strain and Cultivation Cause4->Solution4

Caption: Troubleshooting logic for low this compound extraction yield.

References

Technical Support Center: Overcoming Erinacine A Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the low aqueous solubility of Erinacine A in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro studies?

A1: this compound is a hydrophobic compound with low solubility in aqueous solutions. For in vitro assays, it is recommended to first prepare a concentrated stock solution in an organic solvent. The most commonly used and effective solvents are Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1][2][3] Acetonitrile is also a suitable solvent.[3]

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the solid this compound in your chosen organic solvent. For example, a stock solution of 10 mg/mL in ethanol can be prepared, which may require sonication to fully dissolve.[2] Another source suggests a solubility of up to 8 mg/mL in ethanol, also recommending sonication.[1] It is crucial to ensure the compound is completely dissolved before further dilution.

Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the final concentration of the organic solvent: The final concentration of the organic solvent in your cell culture medium should be kept as low as possible to avoid cytotoxicity and precipitation. For DMSO, it is generally recommended to keep the final concentration at or below 0.1% to minimize effects on cells, although some cell lines can tolerate up to 0.5% or even 1%.[4][5][6]

  • Use a serial dilution approach: Instead of adding the concentrated stock solution directly to the medium, perform a serial dilution in the medium. Add the stock solution dropwise to the vortexing or stirring medium to facilitate rapid dispersion.

  • Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help to keep the compound in solution.

  • Consider alternative solubilization methods: If precipitation persists, you may need to employ solubilizing agents as described in the troubleshooting guide below.

Q4: What concentrations of this compound are typically used in in vitro assays?

A4: The effective concentration of this compound in in vitro assays can vary depending on the cell type and the specific endpoint being measured. Studies have reported using concentrations ranging from the ng/mL to the µg/mL scale.[7][8] For example, a concentration of 10 µM has been used to study its effects on cancer cells, while concentrations in the µg/mL range have been used to investigate its neuroprotective effects.[8][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Troubleshooting Guide

This guide provides detailed solutions to common problems encountered when working with this compound in in vitro settings.

Issue 1: this compound Precipitation in Aqueous Media

Cause: The hydrophobic nature of this compound leads to poor solubility in the aqueous environment of cell culture media, causing it to precipitate out of solution.

Solutions:

  • Optimize the Dilution of Organic Stock Solutions:

    • Minimize Final Solvent Concentration: As a primary rule, ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells. For most cell lines, a final DMSO concentration of ≤ 0.1% is considered safe.[4][5] Some robust cell lines may tolerate up to 0.5%.[4] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

    • Stepwise Dilution: Avoid adding a highly concentrated stock solution directly into a large volume of aqueous medium. Instead, perform a stepwise dilution. For example, first, dilute your stock into a smaller volume of pre-warmed medium, vortex gently, and then add this intermediate dilution to the final volume.

  • Employ Solubilizing Agents:

    • Cyclodextrins: Beta-cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Methyl-β-cyclodextrin is a commonly used derivative. Prepare a stock solution of the cyclodextrin in water and use this to dilute your this compound stock. The final concentration of the cyclodextrin in the cell culture will need to be optimized to be non-toxic.

    • Surfactants: Non-ionic surfactants like Pluronic® F-68 can be used at low, non-toxic concentrations (typically 0.01% to 0.1%) to aid in the solubilization of hydrophobic compounds. These surfactants form micelles that can encapsulate this compound.

Issue 2: Inconsistent or Lack of Biological Activity

Cause: This could be due to the degradation of this compound, inaccurate concentration due to precipitation, or the compound not being bioavailable to the cells.

Solutions:

  • Proper Storage and Handling:

    • Store solid this compound at -20°C.[3]

    • Prepare fresh working solutions from your stock solution for each experiment. If you need to store the stock solution, aliquot it into small, single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Verify Solubilization:

    • Before treating your cells, visually inspect your final working solution under a microscope to ensure there is no visible precipitate.

    • If you suspect precipitation is occurring over time, you can centrifuge a sample of your working solution and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC.

  • Experimental Workflow for Preparing Working Solutions:

    • The following workflow diagram illustrates a recommended procedure for preparing this compound working solutions for in vitro assays.

    G Workflow for Preparing this compound Working Solutions start Start: Solid this compound stock Prepare Concentrated Stock in Organic Solvent (e.g., 10 mg/mL in DMSO) start->stock intermediate Perform Intermediate Dilution in Pre-warmed Culture Medium stock->intermediate Add dropwise while vortexing final Prepare Final Working Concentration in Culture Medium intermediate->final treat Treat Cells final->treat end End of Preparation treat->end

    Caption: A logical workflow for preparing this compound working solutions.

Quantitative Data Presentation

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityNotes
Ethanol8 mg/mL[1]Sonication is recommended for dissolution.
Ethanol10 mg/mL[2]Ultrasonic assistance may be needed.
AcetonitrileSoluble[3]Quantitative data not specified.
MethanolSoluble[3]Quantitative data not specified.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously until the this compound is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warm the required volume of your complete cell culture medium to 37°C.

  • To minimize precipitation, it is advisable to perform an intermediate dilution. For example, add a small volume of the stock solution to a larger volume of pre-warmed medium (e.g., a 1:10 dilution) and mix well.

  • Add the required volume of the intermediate dilution to your final volume of cell culture medium to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (e.g., ≤ 0.1%).

  • Mix the final working solution gently but thoroughly by inverting the tube or pipetting up and down.

  • Use the freshly prepared working solution to treat your cells immediately.

Signaling Pathway Visualization

This compound is known to stimulate the synthesis of Nerve Growth Factor (NGF).[10][11] NGF then binds to its receptor, TrkA, initiating downstream signaling cascades that are crucial for neuronal survival, differentiation, and growth. The two major pathways activated are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.

NGF_Signaling_Pathway NGF-TrkA Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF This compound stimulates NGF Synthesis TrkA TrkA Receptor NGF->TrkA Binds to Ras Ras TrkA->Ras Activates PI3K PI3K TrkA->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Neuronal Survival, Growth, Differentiation) ERK->Transcription Translocates & Activates Akt Akt PI3K->Akt Akt->Transcription Promotes

Caption: NGF-TrkA signaling cascade initiated by this compound.

References

Technical Support Center: Troubleshooting HPLC Analysis of Erinacine A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low sensitivity in the High-Performance Liquid Chromatography (HPLC) analysis of Erinacine A.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I am observing a very low signal or no peak for my this compound standard. What are the potential causes and how can I troubleshoot this?

A1: Low sensitivity for your this compound standard can stem from several factors, ranging from incorrect instrument parameters to degradation of the standard itself. Follow this troubleshooting workflow to identify and resolve the issue.

Troubleshooting Workflow for Low this compound Standard Signal

start Start: Low/No Peak for this compound Standard check_detector 1. Verify Detector Settings - Wavelength set to 340 nm? - Lamp on and stable? start->check_detector check_standard 2. Check Standard Integrity - Freshly prepared? - Correct concentration? - Stored properly? check_detector->check_standard Correct solution_detector Adjust wavelength to 340 nm. Ensure lamp is on and warmed up. check_detector->solution_detector Incorrect check_injection 3. Inspect Injection Process - Correct injection volume? - No air bubbles in syringe/loop? - Injector not blocked? check_standard->check_injection Seems OK solution_standard Prepare a fresh standard. Verify calculations and dilutions. check_standard->solution_standard Issue Found check_flow_path 4. Examine Flow Path & Mobile Phase - Correct mobile phase composition? - System pressure normal? - No leaks? check_injection->check_flow_path Seems OK solution_injection Ensure correct volume is set. Purge injector and check for blockages. check_injection->solution_injection Issue Found solution_flow_path Prepare fresh mobile phase. Check for leaks and troubleshoot pressure issues. check_flow_path->solution_flow_path Issue Found end Problem Resolved check_flow_path->end All OK, consult advanced troubleshooting solution_detector->end solution_standard->end solution_injection->end solution_flow_path->end start Start: this compound Not Detected in Sample check_extraction 1. Review Extraction Protocol - Appropriate solvent used? - Sufficient extraction time/method? start->check_extraction check_cleanup 2. Evaluate Sample Cleanup - Matrix components interfering? - Analyte lost during cleanup? check_extraction->check_cleanup Optimal solution_extraction Optimize extraction solvent (e.g., 70-80% Ethanol). Consider ultrasonication. check_extraction->solution_extraction Suboptimal check_concentration 3. Assess Sample Concentration - Is the sample too dilute? - Can the injection volume be increased? check_cleanup->check_concentration Clean Sample solution_cleanup Incorporate a Solid Phase Extraction (SPE) step for cleanup. check_cleanup->solution_cleanup High Matrix check_hplc_params 4. Optimize HPLC Method - Gradient optimized for separation? - Flow rate appropriate? check_concentration->check_hplc_params Concentrated solution_concentration Concentrate the extract before injection. Increase injection volume cautiously. check_concentration->solution_concentration Dilute solution_hplc_params Adjust gradient to improve resolution from matrix. Lower flow rate can sometimes improve sensitivity. check_hplc_params->solution_hplc_params Suboptimal end Detection Improved check_hplc_params->end Optimal, consider alternative detector solution_extraction->end solution_cleanup->end solution_concentration->end solution_hplc_params->end

Addressing stability issues of Erinacine A in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erinacine A, focusing on addressing its stability issues in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom).[1] Its primary recognized bioactivity is the potent stimulation of Nerve Growth Factor (NGF) synthesis.[2][3] NGF is crucial for the survival, development, and function of neurons. This compound is being investigated for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4]

Q2: How should I prepare and store this compound stock solutions?

While specific supplier recommendations should always be followed, a general protocol for preparing this compound stock solutions is to dissolve it in 70% ethanol to create a 1 mg/mL stock solution. For long-term storage, it is advisable to store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the known stability of this compound in solution?

Direct studies on the stability of this compound in common cell culture media are limited. However, one study has shown that this compound did not exhibit degradation in rat plasma and tissues when incubated at 37°C for 4 hours.[5] This suggests a reasonable degree of stability under physiological temperature conditions for short-term experiments. Another study on the extraction of this compound indicated that prolonged exposure to higher temperatures (above 60°C) and extended extraction times (over 30 minutes) could lead to its degradation, suggesting temperature sensitivity.

Q4: What factors can potentially affect this compound stability in my cell culture experiments?

Several factors can influence the stability of small molecules like this compound in cell culture media:

  • Temperature: As indicated by extraction studies, elevated temperatures can degrade this compound. It is crucial to minimize the time the compound spends at 37°C before and during the experiment.

  • pH: The pH of the cell culture medium (typically around 7.4) can affect the stability of compounds. While specific data for this compound is not available, significant deviations from this pH could potentially accelerate degradation.

  • Light: Photodegradation is a common issue for many bioactive compounds. It is recommended to protect this compound solutions from light, especially during storage and incubation.

  • Oxidation: The antioxidant properties of Hericium erinaceus extracts suggest that oxidative stress may be a factor in the degradation of its components.[6] The presence of reactive oxygen species (ROS) in the culture medium could potentially affect this compound's stability.

  • Enzymatic Degradation: Cell culture media supplemented with serum (like FBS) contain various enzymes that could potentially metabolize this compound. Additionally, the cells themselves can metabolize the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results or loss of bioactivity. Degradation of this compound in the cell culture medium during the experiment.1. Prepare fresh working solutions of this compound for each experiment from a frozen stock. 2. Minimize the exposure of the compound to 37°C before adding it to the cells. 3. Consider a time-course experiment to assess the stability of this compound in your specific cell culture medium. 4. Protect your plates and solutions from light during incubation.
Precipitation of this compound in the culture medium. Poor solubility of this compound in aqueous media.1. Ensure the final concentration of the solvent (e.g., ethanol or DMSO) in the culture medium is low (typically <0.1%) and non-toxic to your cells. 2. Perform a solubility test in your specific cell culture medium before conducting the experiment. 3. Gently vortex the working solution before adding it to the medium.
Difficulty in reproducing published results. Variation in the purity and source of this compound. Differences in experimental protocols and cell culture conditions.1. Use a high-purity, well-characterized source of this compound. 2. Carefully replicate the experimental conditions of the published study, including cell line, medium composition, and treatment duration. 3. Consider performing a dose-response curve to determine the optimal concentration for your experimental setup.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol provides a framework to determine the stability of this compound in your specific cell culture medium over time.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., 70% ethanol).

    • Prepare a working solution by diluting the stock solution in your cell culture medium (e.g., DMEM with 10% FBS) to the final desired concentration.

  • Incubation:

    • Aliquot the this compound-containing medium into sterile tubes.

    • Incubate the tubes in a cell culture incubator (37°C, 5% CO2) for different time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Collection and Analysis:

    • At each time point, collect an aliquot and store it at -80°C until analysis.

    • Analyze the concentration of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the half-life (t½) of this compound in your cell culture medium.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in 70% Ethanol) prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate time_points Collect Aliquots at Different Time Points (0, 2, 4, 8, 12, 24h) incubate->time_points store Store Samples at -80°C time_points->store analysis Analyze this compound Concentration (HPLC or LC-MS) store->analysis data_analysis Calculate Half-life (t½) analysis->data_analysis

Caption: Workflow for determining this compound stability.

erinacine_a_pathway Hypothesized Signaling Pathway of this compound cluster_cellular Cellular Response cluster_downstream Downstream Signaling Erinacine_A This compound NGF_synthesis Stimulation of NGF Synthesis Erinacine_A->NGF_synthesis NGF NGF NGF_synthesis->NGF TrkA TrkA Receptor NGF->TrkA PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt MAPK_Erk MAPK/Erk Pathway TrkA->MAPK_Erk Neuronal_Survival Neuronal Survival and Growth PI3K_Akt->Neuronal_Survival MAPK_Erk->Neuronal_Survival

References

Minimizing batch-to-batch variability in Erinacine A production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Erinacine A production from Hericium erinaceus. Our goal is to help you minimize batch-to-batch variability and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in this compound production?

A1: Batch-to-batch variability in this compound production can stem from several factors throughout the workflow. Key sources of inconsistency include:

  • Genetic Drift of Hericium erinaceus Strains: Over successive subcultures, the genetic stability of the mycelium can decline, leading to altered metabolic output and reduced this compound yield.

  • Inconsistent Inoculum Quality: The age, density, and physiological state of the mycelial inoculum can significantly impact the kinetics of fermentation and final product yield.

  • Substrate and Media Composition Variability: Minor variations in the quality and composition of raw materials (e.g., glucose, peptone, grain substrates) can lead to significant differences in mycelial growth and secondary metabolite production.[1]

  • Sub-optimal Fermentation Parameters: Fluctuations in critical fermentation parameters such as pH, temperature, agitation, and dissolved oxygen levels can stress the mycelium and divert metabolic resources away from this compound synthesis.[2]

  • Inconsistent Extraction Efficiency: Variability in the extraction process, including solvent concentration, temperature, and duration, can lead to inconsistent recovery of this compound from the mycelial biomass.[3]

  • Contamination: Microbial contamination can compete for nutrients and produce metabolites that inhibit H. erinaceus growth and this compound production.

Q2: Which cultivation method, solid-state or submerged fermentation, is better for this compound production?

A2: Both solid-state and submerged fermentation have been successfully used for this compound production, each with its own advantages. Solid-state fermentation can achieve a higher specific yield of this compound (mg per gram of biomass).[4][5] For instance, one study reported a specific yield of up to 165.36 mg/g of dry weight in solid-state culture with the addition of zinc sulfate.[4][5] Submerged fermentation, on the other hand, is often more amenable to industrial scale-up, offering better control over environmental parameters and potentially higher volumetric productivity (mg per liter of culture).[2] The choice of method depends on the specific goals of your research or production.

Q3: Is this compound found in the fruiting body of Hericium erinaceus?

A3: No, this compound is a secondary metabolite that is primarily found in the mycelium of Hericium erinaceus.[4][6] The fruiting body contains other bioactive compounds, such as hericenones, but not erinacines.[6]

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Yield

Possible Causes & Corrective Actions

Possible Cause Troubleshooting Step Recommended Action
Incorrect Hericium erinaceus Strain Verify the strain's capacity for this compound production.Different strains of H. erinaceus exhibit significant variability in their production of this compound.[7][8] It is crucial to use a strain known for high-yield production.
Sub-optimal Media Composition Review and optimize the culture medium.Ensure the medium contains an adequate carbon source (e.g., glucose), nitrogen source (e.g., casein peptone), and essential minerals.[9] The addition of inducers like zinc sulfate or sodium chloride has been shown to significantly enhance this compound yield.[4][5]
Inappropriate Fermentation Conditions Monitor and control key fermentation parameters.Maintain optimal temperature (around 25°C) and pH (around 4.5-6.0).[2][4][9] Ensure adequate aeration and agitation for submerged cultures.
Inefficient Extraction Optimize the extraction protocol.Use an appropriate solvent system (e.g., ethanol) and method (e.g., ultrasonic-assisted extraction).[4][10][11] Key parameters to optimize include solvent-to-material ratio, extraction time, and temperature.[3][10]
Genetic Instability of Mycelium Use a fresh culture from a master stock.Avoid excessive sub-culturing. It is advisable to go back to a cryopreserved master stock periodically to ensure the genetic integrity of the producing strain.
Issue 2: High Batch-to-Batch Variability in this compound Yield

Possible Causes & Corrective Actions

Possible Cause Troubleshooting Step Recommended Action
Inconsistent Inoculum Standardize the inoculum preparation protocol.Use a consistent amount of inoculum from a culture of the same age and growth phase for each batch. This will help synchronize the fermentation process.
Variability in Raw Materials Source raw materials from a consistent supplier.Minor differences in the composition of media components can have a large impact on secondary metabolite production. Using a single, reliable supplier for key components can reduce this variability.
Poorly Controlled Fermentation Implement real-time monitoring and control of fermentation parameters.Utilize probes for pH, dissolved oxygen, and temperature to ensure that these parameters are maintained within the optimal range throughout the fermentation process.
Inconsistent Mycelial Harvest Time Determine the optimal harvest time.This compound production is growth-phase dependent. Conduct a time-course study to identify the peak production phase and harvest the mycelium consistently at that point. One study found the optimal time to be eight days in a bioreactor.[9]

Quantitative Data Summary

Table 1: Comparison of this compound Production in Different Cultivation Conditions

Cultivation MethodSubstrate/Medium ComponentsAdditivesMycelial Biomass (g/L or mg/g)This compound Yield (mg/L or mg/g)Reference
SubmergedGlucose (69.87 g/L), Casein Peptone (11.17 g/L), NaCl (1.45 g/L), ZnSO₄ (55.24 mg/L), KH₂PO₄ (1.0 g/L)-13.3 ± 2.6 g/L192 ± 42 mg/L[9]
Solid-StateCorn Kernel--60.15 mg/g DW[4]
Solid-StateCorn Kernel10 mM NaCl-120.97 mg/g DW[4][5]
Solid-StateCorn Kernel10 mM ZnSO₄·7H₂O50.24 mg/g substrate165.36 mg/g DW[4][5]

Table 2: Optimized Parameters for Ultrasonic-Assisted Extraction of this compound

ParameterOptimal ValueReference
Ethanol Concentration60-80%[10]
Solvent-to-Material Ratio20-30 mL/g[10]
Extraction Time45 min[10]

Experimental Protocols

Protocol 1: Submerged Fermentation for this compound Production
  • Media Preparation: Prepare the liquid medium containing (per liter): 69.87 g glucose, 11.17 g casein peptone, 1.45 g NaCl, 55.24 mg ZnSO₄, and 1.0 g KH₂PO₄.[9] Adjust the pH to 4.5.[9] Sterilize by autoclaving.

  • Inoculation: Inoculate the sterile medium with a 10% (v/v) seed culture of Hericium erinaceus.

  • Incubation: Incubate the culture in a shaking incubator at 25°C with agitation at 100 rpm for 8-20 days.[4][9] For bioreactor cultivation, maintain these parameters with controlled aeration.

  • Harvesting: After the incubation period, harvest the mycelial biomass by filtration or centrifugation.

  • Drying: Lyophilize or oven-dry the mycelial biomass to a constant weight.

Protocol 2: Solid-State Fermentation for this compound Production
  • Substrate Preparation: Use ground corn kernels with a particle size of less than 2.38 mm as the solid substrate.[5] Add deionized water to achieve a suitable moisture content.

  • Sterilization: Sterilize the moistened substrate in glass jars by autoclaving at 121°C for 20 minutes.[5]

  • Inoculation: Inoculate the sterile substrate with a homogenized mycelial suspension of Hericium erinaceus.

  • Incubation: Incubate the jars at 25°C for 20 days.[5]

  • Harvesting and Drying: After incubation, harvest the mycelial biomass and dry it to a constant weight.

Protocol 3: Ultrasonic-Assisted Extraction of this compound
  • Sample Preparation: Grind the dried mycelial powder.

  • Extraction: Add 75 mL of 95% ethanol to 1 g of the dried mycelial powder.[4] Perform ultrasonic extraction for 1 hour.

  • Separation: Centrifuge the extract at 9000 x g for 10 minutes, followed by filtration through a 0.22 µm filter.[4]

  • Concentration: Concentrate the filtrate under vacuum.

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography.

Visualizations

Erinacine_A_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Strain_Selection Strain Selection & Maintenance Inoculum_Development Inoculum Development Strain_Selection->Inoculum_Development Media_Preparation Media Preparation Inoculum_Development->Media_Preparation Fermentation Fermentation (Solid-State or Submerged) Media_Preparation->Fermentation Harvesting Mycelial Harvest Fermentation->Harvesting Drying Drying Harvesting->Drying Extraction Extraction Drying->Extraction Purification Purification Extraction->Purification Analysis Analysis (HPLC) Purification->Analysis

Caption: Overview of the this compound production workflow.

Troubleshooting_Logic Problem Low/Variable this compound Yield Check_Strain Verify Strain Integrity & Productivity Problem->Check_Strain Check_Media Analyze Media Composition Problem->Check_Media Check_Fermentation Monitor Fermentation Parameters Problem->Check_Fermentation Check_Extraction Evaluate Extraction Efficiency Problem->Check_Extraction Solution_Strain Use High-Yielding Strain from Master Stock Check_Strain->Solution_Strain Sub-optimal? Solution_Media Standardize Raw Materials & Optimize Composition Check_Media->Solution_Media Inconsistent? Solution_Fermentation Implement Tighter Process Control Check_Fermentation->Solution_Fermentation Fluctuating? Solution_Extraction Optimize Extraction Protocol Check_Extraction->Solution_Extraction Inefficient?

Caption: Troubleshooting logic for low or variable this compound yield.

References

Enhancing the signal-to-noise ratio in Erinacine A mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio (S/N) in Erinacine A mass spectrometry experiments.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound by LC-MS/MS, leading to poor signal-to-noise ratios.

Issue 1: Low Signal Intensity or No Signal for this compound

Possible Causes and Solutions:

  • Suboptimal Electrospray Ionization (ESI) Parameters: The ionization efficiency of this compound is highly dependent on the ESI source conditions.

    • Troubleshooting Steps:

      • Verify Instrument Settings: Ensure the mass spectrometer is operating in positive ion mode, as this compound is typically detected as a protonated molecule [M+H]⁺ or other adducts.[1]

      • Optimize Source Voltage: Systematically adjust the capillary voltage. Start with a typical value (e.g., 3.5-4.5 kV) and adjust in small increments (e.g., 0.2 kV) while monitoring the signal intensity of the this compound precursor ion.

      • Adjust Gas and Temperature Settings: Optimize the nebulizer gas pressure, drying gas flow rate, and temperature to ensure efficient desolvation of the droplets containing this compound. Insufficient desolvation can lead to signal suppression.

      • Check Source Positioning: Ensure the ESI probe is correctly positioned relative to the mass spectrometer inlet for optimal ion sampling.

  • Inappropriate Mobile Phase Composition: The mobile phase plays a critical role in the ionization process.

    • Troubleshooting Steps:

      • Incorporate Mobile Phase Additives: The addition of a small amount of an acid, such as formic acid (typically 0.1%), to the mobile phase can significantly enhance the protonation of this compound and improve signal intensity.

      • Evaluate Solvent Composition: Ensure the organic solvent (e.g., acetonitrile or methanol) and aqueous phase are of high purity (LC-MS grade) to minimize background noise and the formation of unwanted adducts.

  • Sample Degradation or Poor Extraction:

    • Troubleshooting Steps:

      • Review Extraction Protocol: Ensure the extraction solvent and method are appropriate for this compound. Common solvents include ethanol and ethyl acetate.[2]

      • Assess Sample Stability: Investigate the stability of this compound in the final sample solution. Degradation can occur over time, especially at room temperature.

Logical Workflow for Troubleshooting Low Signal Intensity:

start Low/No this compound Signal check_ms Verify MS Parameters (Positive Ion Mode, Precursor Ion m/z) start->check_ms optimize_esi Optimize ESI Source (Voltage, Gas, Temperature) check_ms->optimize_esi check_mobile_phase Evaluate Mobile Phase (Additives, Solvent Quality) optimize_esi->check_mobile_phase check_sample_prep Review Sample Preparation (Extraction, Stability) check_mobile_phase->check_sample_prep solution Signal Improved check_sample_prep->solution start High Background Noise check_solvents Analyze Blank Injection (LC-MS Grade Solvents) start->check_solvents improve_cleanup Enhance Sample Cleanup (SPE, LLE) check_solvents->improve_cleanup optimize_hplc Optimize Chromatography (Gradient, Column) improve_cleanup->optimize_hplc clean_instrument Clean LC-MS System (Ion Source, Tubing) optimize_hplc->clean_instrument solution Noise Reduced clean_instrument->solution

References

Best practices for long-term storage of Erinacine A solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Erinacine A

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of this compound solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the best solvent to dissolve this compound for long-term storage?

A1: this compound is soluble in several organic solvents. For creating stock solutions, ethanol, methanol, and acetonitrile are commonly used.[1] For biological assays, DMSO is a typical choice. The selection of the solvent should be guided by the requirements of your downstream experiments, considering potential solvent effects on cell viability or assay components. When preparing a stock solution, it is recommended to purge the solvent with an inert gas before dissolving the this compound.[1]

Q2: At what temperature should I store my this compound stock solution?

A2: For long-term stability, it is highly recommended to store this compound stock solutions at -80°C.[2][3] Storage at -20°C is suitable for shorter periods. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]

Q3: How long can I store this compound solutions at different temperatures?

A3: The stability of this compound in solution is temperature-dependent. Based on supplier recommendations, the following storage durations can be expected:

  • -80°C: Up to 6 months to 1 year.[2][3]

  • -20°C: Up to 1 month.[2]

It is also crucial to protect the solutions from light during storage.[2]

Q4: My this compound solution has been stored for a while, and I suspect it has degraded. What are the signs of degradation?

A4: Signs of this compound degradation can include a decrease in the expected biological activity in your experiments, changes in the color of the solution, or the appearance of precipitates. High temperatures are known to negatively impact the stability of this compound. For instance, during extraction processes, a decline in yield has been observed at temperatures exceeding 70°C. If you suspect degradation, it is advisable to perform an analytical validation, such as HPLC, to confirm the integrity and concentration of the compound.

Q5: I left my this compound solution at room temperature for a few hours. Is it still usable?

A5: While short-term exposure to room temperature may not lead to significant degradation, it is not ideal. The stability of this compound at room temperature in solution has not been extensively documented. It is known to be sensitive to higher temperatures. The best course of action is to minimize the time the solution spends outside of its recommended storage temperature. If the solution was at room temperature for an extended period, its performance in a sensitive assay might be compromised.

Q6: Are there any specific handling precautions I should take when preparing and using this compound solutions?

A6: Yes, for optimal stability and safety, follow these precautions:

  • Solid Form: Store solid this compound at -20°C, protected from light.[1] Lyophilized powder should be kept in a desiccator.[4]

  • Solution Preparation: When preparing stock solutions, use a solvent that has been purged with an inert gas to minimize oxidation.[1]

  • Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to prevent degradation that can occur with repeated temperature changes.[2]

  • Protection from Light: Store both solid and solution forms of this compound protected from light.[2]

  • General Lab Safety: Follow standard laboratory safety procedures, including the use of personal protective equipment. While not classified as hazardous, it's prudent to handle all chemicals with care.[5][6]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
Ethanol8-10 mg/mLSonication may be required.[2][3]
MethanolSoluble-
AcetonitrileSoluble-

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid-20°C≥ 4 years[1]Protect from light.
Solution-20°CUp to 1 month[2]Protect from light; aliquot.
Solution-80°CUp to 1 year[3]Protect from light; aliquot.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microfuge tube.

  • Solvent Addition: Add the appropriate volume of your chosen solvent (e.g., ethanol, DMSO) to achieve the desired stock concentration. It is recommended to use a solvent that has been purged with an inert gas.[1]

  • Dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, sonication can be used to aid dissolution in ethanol.[3]

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protecting tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2][3]

Visualizations

G Experimental Workflow for Preparing and Storing this compound Solutions start Start: Solid this compound weigh Weigh Solid this compound start->weigh add_solvent Add Inert Gas-Purged Solvent (e.g., Ethanol, DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Light-Protecting Tubes dissolve->aliquot storage_decision Select Storage Temperature aliquot->storage_decision store_neg_80 Store at -80°C (Long-term, up to 1 year) storage_decision->store_neg_80 Long-term store_neg_20 Store at -20°C (Short-term, up to 1 month) storage_decision->store_neg_20 Short-term use Use in Experiment store_neg_80->use store_neg_20->use

Caption: Workflow for preparing stable this compound solutions.

G Logical Relationships in this compound Solution Stability erinacine_a This compound Solution degraded Degraded Products erinacine_a->degraded promotes degradation stable Stable this compound temp High Temperature (> -20°C) temp->erinacine_a light Light Exposure light->erinacine_a freeze_thaw Repeated Freeze-Thaw freeze_thaw->erinacine_a oxygen Oxygen oxygen->erinacine_a storage_neg_80 Storage at -80°C storage_neg_80->stable maintains stability aliquoting Aliquoting aliquoting->stable maintains stability light_protection Light Protection light_protection->stable maintains stability inert_gas Inert Gas Purge inert_gas->stable maintains stability

Caption: Factors influencing the stability of this compound solutions.

References

Technical Support Center: Calibrating Bioassays for Consistent Erinacine A Potency Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the calibration of bioassays to measure the potency of Erinacine A.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in promoting neurite outgrowth?

A1: this compound is understood to stimulate the biosynthesis of Nerve Growth Factor (NGF).[1][2][3][4][5] While it doesn't appear to directly stimulate NGF synthesis in PC12 cells, it significantly potentiates NGF-induced neurite outgrowth.[6] This potentiation is believed to occur through the TrkA receptor and the downstream Erk1/2 signaling pathway.[6][7]

Q2: Why are PC12 cells a suitable model for this compound bioassays?

A2: PC12 cells are a well-established cell line derived from a rat pheochromocytoma. Upon stimulation with Nerve Growth Factor (NGF), they differentiate into cells with neuronal characteristics, including the extension of neurites. This response makes them an ideal in vitro model to study compounds like this compound that influence neuronal differentiation and neurite outgrowth.

Q3: What are the critical parameters to measure in an this compound potency bioassay using PC12 cells?

A3: The primary quantitative parameters to measure are:

  • Percentage of neurite-bearing cells: A cell is typically considered positive if it has at least one neurite that is longer than the diameter of the cell body.

  • Average neurite length: This provides a measure of the extent of neurite extension.

  • Total neurite length per cell: This combines the number and length of neurites for a comprehensive measure of neuritogenesis.

These parameters can be quantified using microscopy and image analysis software such as ImageJ with the NeuronJ plugin.[8][9]

Q4: How should I prepare a standard solution of this compound for my bioassay?

A4: A stock solution of pure this compound can be prepared by dissolving it in dimethyl sulfoxide (DMSO).[10] This stock solution should then be serially diluted in the cell culture medium to achieve the desired final concentrations for the dose-response curve. It is critical to ensure the final concentration of DMSO in the culture wells is consistent across all conditions (including controls) and is at a non-toxic level (typically ≤ 0.1%).

Troubleshooting Guides

Issue 1: Low or No Neurite Outgrowth in Positive Control (NGF-treated cells)
Possible Cause Troubleshooting Step
Suboptimal NGF Concentration Verify the concentration of your NGF stock solution. Prepare fresh dilutions and test a range of concentrations (e.g., 10-100 ng/mL) to determine the optimal concentration for your specific PC12 cell subclone and culture conditions.
Inactive NGF NGF is a protein and can lose activity if not stored or handled properly. Aliquot NGF upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Purchase new, certified NGF if activity issues persist.
PC12 Cell Health/Passage Number PC12 cells can lose their responsiveness to NGF at high passage numbers. Use cells at a low passage number. Ensure cells are healthy and growing well before seeding for the assay.
Improper Plate Coating PC12 cells require a coated surface for optimal attachment and differentiation. Use plates coated with collagen type I or IV, or poly-L-lysine. Ensure the coating procedure is performed correctly and the entire well surface is covered.
Incorrect Seeding Density Too low a seeding density can result in poor cell survival, while too high a density can lead to cell clumping and inhibition of neurite outgrowth. Optimize the seeding density for your specific plates and conditions.
Issue 2: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension is created before plating by gently triturating the cells. Mix the cell suspension thoroughly before and during plating to prevent settling.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can lead to changes in media concentration, affecting cell growth and differentiation. Avoid using the outermost wells for experiments or fill them with sterile PBS or media to minimize evaporation.
Inconsistent Reagent Addition Use calibrated pipettes and ensure consistent pipetting technique when adding reagents (cells, NGF, this compound) to the wells.
Microscopy and Imaging Artifacts When capturing images, ensure consistent focus and illumination across all wells. Use automated imaging systems if available to reduce operator bias.
Issue 3: Observed Cytotoxicity at High Concentrations of this compound Extract
Possible Cause Troubleshooting Step
True Cytotoxicity of the Compound High concentrations of any compound can be toxic to cells. This will manifest as a sharp drop in cell number and/or the appearance of unhealthy, rounded, and detached cells.
Solvent (e.g., DMSO) Toxicity Ensure the final concentration of the solvent is below the toxic threshold for PC12 cells (typically ≤ 0.1% for DMSO). Include a vehicle control (media with the same final solvent concentration) to assess solvent toxicity.
Impurities in the Extract If using a crude or partially purified extract, other compounds may be contributing to cytotoxicity. Further purification of the this compound may be necessary.
Differentiating from Lack of Potency To distinguish true cytotoxicity from a lack of neuritogenic effect, perform a cell viability assay (e.g., MTT, PrestoBlue) in parallel with the neurite outgrowth assay. A decrease in cell viability confirms cytotoxicity, whereas a lack of neurite outgrowth with no change in viability indicates a lack of potency at that concentration.

Quantitative Data

The potency of this compound is determined by its ability to potentiate NGF-induced neurite outgrowth. A full dose-response curve should be generated to determine the EC50 (half-maximal effective concentration). As a starting point, the following concentrations have been shown to be effective in scientific literature when co-administered with a low dose of NGF (2 ng/mL).[10]

Compound Concentration (µM) Observed Effect in PC12 cells (with 2 ng/mL NGF)
This compound0.3Potentiation of neurite outgrowth
3Potentiation of neurite outgrowth
30Potentiation of neurite outgrowth
NGF (Positive Control)0.3 - 1.5 nM (approx. 8 - 40 ng/mL)Induction of neurite outgrowth

Note: The optimal concentrations and resulting EC50 value should be determined empirically in your specific assay system.

Experimental Protocols

Protocol 1: PC12 Cell Culture and Maintenance
  • Culture Medium: Prepare RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

  • Culturing: Culture PC12 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, detach them by gentle pipetting. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks at a 1:3 to 1:6 ratio. Use low-passage cells for all experiments.

Protocol 2: this compound Potency Bioassay (Neurite Outgrowth)
  • Plate Coating: Coat 96-well plates with poly-L-lysine or collagen type IV according to the manufacturer's instructions.

  • Cell Seeding: Seed PC12 cells at an optimized density (e.g., 1 x 10^4 cells/well) in the coated plates and allow them to attach for 24 hours.

  • Serum Starvation: After 24 hours, replace the growth medium with a low-serum medium (e.g., 1% horse serum) to inhibit cell proliferation and promote differentiation.

  • Treatment: Prepare serial dilutions of your this compound test sample and a reference standard in low-serum medium containing a suboptimal concentration of NGF (e.g., 2 ng/mL). Also prepare a positive control (NGF alone at an optimal concentration, e.g., 50 ng/mL) and a negative control (low-serum medium with 2 ng/mL NGF and vehicle). Add the treatments to the appropriate wells.

  • Incubation: Incubate the plates for 48-72 hours to allow for neurite outgrowth.

  • Fixation and Staining (Optional but Recommended): Fix the cells with 4% paraformaldehyde and stain with a neuronal marker like β-III tubulin and a nuclear counterstain like DAPI for high-content imaging.

  • Image Acquisition: Capture images of multiple fields per well using a phase-contrast or fluorescence microscope.

  • Data Analysis: Quantify neurite length and the percentage of neurite-bearing cells using image analysis software (e.g., ImageJ with the NeuronJ plugin).[8] Plot the dose-response curves and calculate the relative potency of the test sample compared to the reference standard.

Visualizations

erinacine_a_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Erinacine_A This compound NGF NGF Erinacine_A->NGF stimulates biosynthesis TrkA TrkA Receptor NGF->TrkA binds Dimerization Receptor Dimerization & Autophosphorylation TrkA->Dimerization Ras Ras Dimerization->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk1_2 Erk1/2 MEK->Erk1_2 Transcription_Factors Transcription Factors Erk1_2->Transcription_Factors activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression promotes Neurite_Outgrowth Neurite Outgrowth Gene_Expression->Neurite_Outgrowth leads to

Caption: this compound potentiates NGF-induced neurite outgrowth via the TrkA/Erk1/2 pathway.

bioassay_workflow start Start prep_cells Prepare PC12 Cells (Culture & Subculture) start->prep_cells coat_plates Coat 96-well Plates (e.g., Poly-L-lysine) prep_cells->coat_plates seed_cells Seed PC12 Cells in Coated Plates coat_plates->seed_cells serum_starve Serum Starve Cells (24h post-seeding) seed_cells->serum_starve prepare_treatments Prepare Treatments (this compound dilutions, Controls) serum_starve->prepare_treatments add_treatments Add Treatments to Wells prepare_treatments->add_treatments incubate Incubate for 48-72h add_treatments->incubate acquire_images Acquire Images (Microscopy) incubate->acquire_images analyze_data Analyze Neurite Outgrowth (e.g., ImageJ) acquire_images->analyze_data calculate_potency Calculate Relative Potency (Dose-Response Curves) analyze_data->calculate_potency end End calculate_potency->end

Caption: Experimental workflow for this compound potency bioassay using PC12 cells.

troubleshooting_flow start Low Neurite Outgrowth Observed check_positive_control Is Positive Control (NGF) Working? start->check_positive_control check_cell_health Check Cell Health & Passage Number check_positive_control->check_cell_health No check_cytotoxicity Is there evidence of cell death/detachment? check_positive_control->check_cytotoxicity Yes check_reagents Check Reagents (NGF activity, concentrations) check_cell_health->check_reagents check_protocol Review Protocol (Coating, Seeding Density) check_reagents->check_protocol perform_viability_assay Perform Cell Viability Assay (e.g., MTT) check_cytotoxicity->perform_viability_assay Yes low_potency Result: Low Potency check_cytotoxicity->low_potency No cytotoxicity_confirmed Result: Cytotoxicity perform_viability_assay->cytotoxicity_confirmed

Caption: Troubleshooting logic for low neurite outgrowth in an this compound bioassay.

References

Validation & Comparative

A Comparative Analysis of the Neurotrophic Potency of Erinacine A and Hericenone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotrophic properties of two prominent compounds isolated from the medicinal mushroom Hericium erinaceus: Erinacine A and Hericenone C. The following sections detail their respective potencies in stimulating Nerve Growth Factor (NGF) synthesis and promoting neurite outgrowth, supported by quantitative data from key experimental studies. Detailed methodologies for the cited experiments are provided to facilitate replication and further investigation.

Data Presentation: Quantitative Comparison

The neurotrophic activities of this compound and Hericenone C have been evaluated in several studies. The tables below summarize the key quantitative findings regarding their ability to stimulate NGF secretion and promote neurite outgrowth in cultured cells.

Table 1: Stimulation of Nerve Growth Factor (NGF) Secretion in Mouse Astroglial Cells

CompoundConcentrationNGF Secreted (pg/mL)Reference
This compound 1.0 mM250.1 ± 36.2[1][2]
Hericenone C 33 µg/mL23.5 ± 1.0[1][2]
Epinephrine (Positive Control)1.0 mM69.2 ± 17.2[1][2]

Table 2: Potentiation of Neurite Outgrowth in PC12 Cells

CompoundConcentrationCondition% of Neurite-Bearing/Differentiated CellsAverage Neurite Length (µm)Reference
This compound 10 µg/mL-~15%~25[3]
Hericenone C 10 µg/mL+ 5 ng/mL NGF29.8 ± 2.1%Not Reported[4]
NGF (Positive Control)50 ng/mL-43.8 ± 1.6%Not Reported[4]
Medium Only (Negative Control)--8.5 ± 0.9%Not Reported[4]

Experimental Protocols

Stimulation of NGF Synthesis in Mouse Astroglial Cells

This experiment aimed to quantify the amount of NGF secreted by mouse astroglial cells in response to treatment with this compound and Hericenone C.

  • Cell Culture: Primary astroglial cells were prepared from the cerebral hemispheres of 1-day-old mice and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Treatment: Confluent astroglial cell cultures were treated with either this compound (1.0 mM) or Hericenone C (33 µg/mL) in a serum-free medium. Epinephrine (1.0 mM) was used as a positive control.

  • NGF Quantification: After a 24-hour incubation period, the culture medium was collected. The concentration of secreted NGF was determined using a two-site enzyme immunoassay (EIA) with an anti-NGF antibody. The results were expressed in pg/mL.[1][2]

Neurite Outgrowth Assay in PC12 Cells

This assay evaluates the ability of the compounds to promote the differentiation of PC12 rat pheochromocytoma cells into neuron-like cells with extended neurites.

  • Cell Culture: PC12 cells were maintained in DMEM supplemented with 10% horse serum and 5% FBS. For experiments, cells were seeded on collagen-coated plates.

  • Treatment with Hericenone C: PC12 cells were treated with Hericenone C (10 µg/mL) in the presence of a low concentration of NGF (5 ng/mL). A high concentration of NGF (50 ng/mL) was used as a positive control, and cells in medium alone served as a negative control.[4]

  • Treatment with this compound: PC12 cells were incubated with this compound (10 µg/mL).[3]

  • Analysis of Neurite Outgrowth: After 3 days of incubation, cells were observed under a phase-contrast microscope. A cell was considered positive for neurite outgrowth if it possessed at least one neurite longer than the diameter of the cell body. The percentage of neurite-bearing cells was calculated from a random sample of at least 100 cells. For the this compound study, the average neurite length was also measured.[3][4]

Mandatory Visualization

Signaling Pathways

The neurotrophic effects of this compound and Hericenone C are mediated through distinct signaling cascades within neuronal cells.

ErinacineA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Erinacine_A This compound TrkA TrkA Receptor Erinacine_A->TrkA Potentiates NGF NGF NGF->TrkA Activates Ras Ras TrkA->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1_2 Erk1/2 MEK->ERK1_2 CREB CREB ERK1_2->CREB Neurite_Outgrowth Neurite Outgrowth CREB->Neurite_Outgrowth Promotes

Caption: Signaling pathway for this compound-potentiated neurite outgrowth.

HericenoneC_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Hericenone_C Hericenone C TrkA TrkA Receptor Hericenone_C->TrkA Potentiates NGF NGF NGF->TrkA Activates PI3K PI3K TrkA->PI3K MEK MEK TrkA->MEK Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Promotes ERK ERK MEK->ERK Neurite_Outgrowth Neurite Outgrowth ERK->Neurite_Outgrowth Promotes

Caption: Signaling pathways for Hericenone C-potentiated neurite outgrowth.

Experimental Workflow

The general workflow for assessing the neurotrophic potency of these compounds is outlined below.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Neuronal Cell Culture (e.g., PC12, Astroglial cells) Incubation Incubation with Compounds Cell_Culture->Incubation Compound_Prep Compound Preparation (this compound / Hericenone C) Compound_Prep->Incubation NGF_Assay NGF Secretion Assay (EIA) Incubation->NGF_Assay Medium Collection Neurite_Assay Neurite Outgrowth Analysis (Microscopy & Quantification) Incubation->Neurite_Assay Cell Imaging Data_Analysis Quantitative Data Analysis & Comparison NGF_Assay->Data_Analysis Neurite_Assay->Data_Analysis

Caption: General experimental workflow for neurotrophic potency assessment.

References

Erinacine A vs. Brain-Derived Neurotrophic Factor (BDNF): A Comparative Guide to their Signaling Pathways and Neurotrophic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of neurotrophic compounds is paramount in the quest for novel therapeutics for neurodegenerative diseases. This guide provides a detailed comparison of the signaling pathways and neurotrophic activities of Erinacine A, a key active compound from the medicinal mushroom Hericium erinaceus, and Brain-Derived Neurotrophic Factor (BDNF), a well-established neurotrophin.

At a Glance: Key Differences and Similarities

FeatureThis compoundBrain-Derived Neurotrophic Factor (BDNF)
Primary Receptor Primarily interacts with the TrkB receptor, similar to BDNF.High-affinity binding to Tropomyosin receptor kinase B (TrkB); also binds to the p75 neurotrophin receptor (p75NTR).
Source Natural compound isolated from Hericium erinaceus mycelium.Endogenously produced neuropeptide in the brain.
Downstream Signaling Activates the BDNF/TrkB/PI3K/Akt/GSK-3β pathway and can also modulate JNK and NF-κB signaling.[1][2][3]Activates three main signaling cascades: MAPK/ERK, PI3K/Akt, and PLCγ.[1][2][3]
Neurotrophic Effects Promotes neurite outgrowth and neuronal survival.[4][5]Promotes neuronal survival, growth, differentiation, and synaptic plasticity.[1][2][3]

Signaling Pathways: A Visual Comparison

The signaling cascades initiated by this compound and BDNF, while converging on some common pathways, exhibit distinct upstream mechanisms.

Brain-Derived Neurotrophic Factor (BDNF) Signaling Pathway

BDNF exerts its neurotrophic effects by binding to its high-affinity receptor, TrkB, and the low-affinity receptor, p75NTR.[1][2][3] The activation of TrkB is central to the pro-survival and growth-promoting effects of BDNF. Upon binding, TrkB dimerizes and autophosphorylates, creating docking sites for adaptor proteins that trigger three major downstream signaling cascades.[1][2]

  • MAPK/ERK Pathway: This pathway is crucial for neuronal differentiation and survival.

  • PI3K/Akt Pathway: This cascade is a key regulator of cell survival and apoptosis.

  • PLCγ Pathway: This pathway is involved in synaptic plasticity and neurotransmitter release.

Conversely, the binding of pro-BDNF to p75NTR can initiate signaling that leads to apoptosis.

BDNF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_plcg PLCγ Pathway BDNF BDNF TrkB TrkB BDNF->TrkB High Affinity p75NTR p75NTR BDNF->p75NTR Low Affinity PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras PLCG PLCγ TrkB->PLCG Apoptosis Apoptosis p75NTR->Apoptosis Akt Akt PI3K->Akt Neuronal_Survival_Growth Neuronal Survival & Growth Akt->Neuronal_Survival_Growth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Neuronal_Differentiation_Survival Neuronal Differentiation & Survival ERK->Neuronal_Differentiation_Survival IP3_DAG IP3 / DAG PLCG->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Synaptic_Plasticity Synaptic Plasticity Ca_PKC->Synaptic_Plasticity

BDNF Signaling Cascade
This compound Signaling Pathway

This compound has been shown to exert its neurotrophic effects, at least in part, by activating the very same BDNF/TrkB signaling pathway.[1][2][3] Studies on this compound-enriched Hericium erinaceus mycelium have demonstrated an activation of the BDNF/TrkB/PI3K/Akt/GSK-3β signaling cascade.[1][2][3] This suggests that this compound may act as a TrkB agonist or stimulate the endogenous production of BDNF. Additionally, other research indicates that this compound can modulate other signaling pathways, including the c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF-κB) pathways, which are involved in cellular stress responses and inflammation.[4]

ErinacineA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_bdnf_pathway BDNF/TrkB Pathway Activation cluster_other_pathways Other Modulated Pathways ErinacineA This compound TrkB TrkB ErinacineA->TrkB Activates JNK JNK ErinacineA->JNK NFkB NF-κB ErinacineA->NFkB PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt GSK3B GSK-3β Akt->GSK3B Neuronal_Survival_Growth Neuronal Survival & Growth GSK3B->Neuronal_Survival_Growth Cellular_Response Cellular Stress Response & Inflammation JNK->Cellular_Response NFkB->Cellular_Response

This compound Signaling Cascade

Comparative Neurotrophic Efficacy: Quantitative Data

Direct quantitative comparisons of purified this compound and BDNF are limited in publicly available literature. However, a study by Martinez-Marmol et al. (2020) provides valuable insights by comparing the neurotrophic effects of N-de phenylethyl isohericerin (NDPIH) and its derivative hericene A, both isolated from Hericium erinaceus, with BDNF on hippocampal neurons.[1] These compounds serve as a proxy for the potential efficacy of this compound.

The study demonstrated that NDPIH and hericene A are potent inducers of neurite outgrowth, comparable to the effects of BDNF.

Table 1: Comparative Effects on Neurite Outgrowth in Hippocampal Neurons

TreatmentConcentrationMean Axon Length (µm) ± SEMReference
Control (Vehicle)-~100[1]
BDNF1 nM~200[1]
NDPIH10 µg/mL~250[1]
Hericene A10 µg/mL~225[1]

Data are approximated from graphical representations in the cited study and are intended for comparative purposes.

These findings suggest that compounds derived from Hericium erinaceus can elicit neurotrophic effects of a similar magnitude to BDNF.

Experimental Protocols

Neurite Outgrowth Assay

This protocol is a generalized procedure for assessing the neurotrophic effects of compounds like this compound and BDNF on cultured neurons.

Objective: To quantify the extent of neurite outgrowth (length and branching) in response to treatment.

Materials:

  • Primary neuronal cell culture (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line (e.g., PC12, SH-SY5Y).

  • Cell culture medium and supplements.

  • Test compounds: this compound and recombinant BDNF.

  • Microplates (96-well or 24-well).

  • Microscope with imaging capabilities.

  • Image analysis software (e.g., ImageJ with NeuronJ plugin).

  • Fixation and staining reagents (e.g., paraformaldehyde, anti-β-III tubulin antibody, fluorescent secondary antibody, DAPI).

Workflow:

Neurite_Outgrowth_Workflow Cell_Seeding 1. Seed Neurons in Microplates Treatment 2. Treat with This compound or BDNF Cell_Seeding->Treatment Incubation 3. Incubate for 24-72 hours Treatment->Incubation Fix_Stain 4. Fix and Stain Neurons Incubation->Fix_Stain Imaging 5. Acquire Images with Microscope Fix_Stain->Imaging Analysis 6. Quantify Neurite Length and Branching Imaging->Analysis

Neurite Outgrowth Assay Workflow

Detailed Steps:

  • Cell Seeding: Plate dissociated neurons at an appropriate density in pre-coated microplates. Allow cells to adhere for a specified period.

  • Treatment: Prepare serial dilutions of this compound and BDNF in culture medium. Replace the existing medium with the treatment-containing medium. Include a vehicle-only control group.

  • Incubation: Incubate the plates for a period ranging from 24 to 72 hours to allow for neurite extension.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain for a neuronal marker (e.g., β-III tubulin) to visualize neurites and a nuclear stain (e.g., DAPI) to count cells.

  • Imaging: Acquire images of multiple fields per well using a high-content imaging system or a fluorescence microscope.

  • Analysis: Use image analysis software to automatically or semi-automatically trace neurites and measure parameters such as total neurite length per neuron, number of primary neurites, and number of branch points.

Western Blot for TrkB Activation

This protocol outlines the procedure to assess the activation of the TrkB receptor by measuring its phosphorylation.

Objective: To determine if this compound and BDNF induce phosphorylation of the TrkB receptor.

Materials:

  • Neuronal cell culture.

  • Test compounds: this compound and BDNF.

  • Lysis buffer with protease and phosphatase inhibitors.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-TrkB (p-TrkB) and anti-total-TrkB.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for western blots.

Workflow:

Western_Blot_Workflow Cell_Treatment 1. Treat Neurons with This compound or BDNF Cell_Lysis 2. Lyse Cells to Extract Proteins Cell_Treatment->Cell_Lysis Protein_Quantification 3. Quantify Protein Concentration Cell_Lysis->Protein_Quantification SDS_PAGE 4. Separate Proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer Proteins to Membrane SDS_PAGE->Transfer Blocking 6. Block Membrane Transfer->Blocking Primary_Ab 7. Incubate with Primary Antibodies (p-TrkB, TrkB) Blocking->Primary_Ab Secondary_Ab 8. Incubate with HRP- conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. Detect Chemiluminescence Secondary_Ab->Detection Analysis 10. Quantify Band Intensities Detection->Analysis

Western Blot Workflow for TrkB Activation

Detailed Steps:

  • Cell Treatment: Treat cultured neurons with this compound or BDNF for a short period (e.g., 5-30 minutes) to capture the transient phosphorylation event.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-TrkB and total TrkB (on separate blots or after stripping).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-TrkB signal to the total TrkB signal to determine the relative level of receptor activation.

Conclusion

Both this compound and BDNF are potent neurotrophic factors that activate the TrkB receptor and its downstream signaling pathways, ultimately promoting neuronal survival and growth. While BDNF is an endogenous protein with a well-characterized role in the central nervous system, this compound represents a promising natural compound that can modulate these same pathways. The available data, particularly from related compounds like hericene A, suggest that this compound could have a comparable efficacy to BDNF in stimulating neurite outgrowth. Further direct comparative studies are warranted to fully elucidate the relative potencies and specific mechanisms of these two important neurotrophic agents. This information will be critical for the development of novel therapeutic strategies for a range of neurological disorders.

References

Erinacine A: A Comparative Analysis of its Neuroprotective Efficacy Across Diverse Neuronal Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of current preclinical data highlights the significant neuroprotective potential of Erinacine A, a key active compound isolated from the medicinal mushroom Hericium erinaceus. This comparison guide synthesizes experimental findings across ischemic stroke, Alzheimer's disease, Parkinson's disease, and traumatic brain injury models, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating its therapeutic promise.

This compound has consistently demonstrated remarkable neuroprotective effects in a variety of preclinical models of neuronal injury. These studies underscore its ability to mitigate cell death, reduce inflammation, combat oxidative stress, and promote neuronal survival and regeneration. This guide provides a detailed comparison of its efficacy, the experimental protocols used to elicit these findings, and the underlying molecular mechanisms.

Quantitative Assessment of Neuroprotective Effects

To facilitate a clear comparison of this compound's efficacy, the following tables summarize the key quantitative data from various preclinical studies.

Table 1: Ischemic Stroke Models
Animal ModelTreatment ProtocolKey FindingsReference
Rat (transient focal cerebral ischemia via middle cerebral artery occlusion)Pretreatment with 50 and 300 mg/kg of this compound-enriched H. erinaceus mycelia for 5 daysReduced total infarct volumes by 22% and 44%, respectively.[1][1]
Rat (global ischemic stroke via occlusion of two common carotid arteries)Intraperitoneal administration of 1 mg/kg this compound 90 minutes after ischemiaSignificantly increased cell survival and attenuated the expression of proinflammatory mediators.[1][1]
Table 2: Alzheimer's Disease Models
Animal ModelTreatment ProtocolKey FindingsReference
APPswe/PS1dE9 transgenic mice (5 months old)Oral administration of 300 mg/kg/day of this compound-enriched H. erinaceus mycelia for 30 daysAttenuated cerebral Aβ plaque burden and promoted hippocampal neurogenesis.[2][2]
Table 3: Parkinson's Disease Models
Animal ModelTreatment ProtocolKey FindingsReference
MPTP-induced Parkinson's disease model miceSystemic administration of 1 mg/kg this compoundAlleviated motor coordination disruption and balance deficits.[3][3]
LPS-induced Parkinson's disease model ratsDaily oral administration of 5.0 mg/kg this compound for 6 weeksImproved motor function in the beam walking test.[3][3]
Table 4: Traumatic Brain Injury Models
Animal ModelTreatment ProtocolKey FindingsReference
Rat (mild traumatic brain injury via weight-drop)Post-injury dietary supplementation with H. erinaceus mycelium containing Erinacine CModest improvements in spatial memory and inhibition of neuron cell death and microglial activation.[4][4]

Detailed Experimental Protocols

A thorough understanding of the experimental conditions is crucial for the interpretation and replication of these findings. Below are detailed methodologies for the key neuronal injury models cited.

Ischemic Stroke Model: Transient Focal Cerebral Ischemia in Rats

The transient focal cerebral ischemia model is induced by the occlusion of the middle cerebral artery (MCAO). Briefly, rats are anesthetized, and the common carotid artery is exposed. A surgical filament is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the MCA. After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.[1] Neurological deficits and infarct volume are then assessed at various time points post-injury.

Alzheimer's Disease Model: APPswe/PS1dE9 Transgenic Mice

This widely used transgenic mouse model overexpresses human amyloid precursor protein (APP) with the Swedish mutation and a mutant form of human presenilin 1 (PS1).[2] These mice develop age-dependent amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. Five-month-old female mice are typically used, and this compound-enriched mycelia are administered orally for 30 days.[2] Pathological changes, including Aβ plaque burden and neurogenesis, are subsequently analyzed in the brain.[2]

Parkinson's Disease Model: MPTP-Induced Neurotoxicity

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to induce a Parkinson's-like phenotype in rodents. MPTP is systemically administered to mice, where it crosses the blood-brain barrier and is metabolized to the toxic MPP+ ion, which selectively destroys dopaminergic neurons in the substantia nigra.[5] Motor function is assessed using tests such as the rotarod test to evaluate coordination and balance.[3]

Traumatic Brain Injury Model: Weight-Drop Method in Rats

Mild traumatic brain injury (mTBI) is induced using a modified weight-drop technique.[4] This method involves a controlled weight being dropped from a specific height onto the exposed skull of an anesthetized rat, causing a focal injury. This model aims to replicate some of the mechanical forces involved in human TBI. Following the injury, motor and cognitive functions are evaluated using tests like the beam walking test.[3]

Signaling Pathways and Molecular Mechanisms

The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways. Understanding these mechanisms provides insight into its therapeutic potential.

Anti-Inflammatory and Anti-Apoptotic Pathways

In the context of ischemic stroke, this compound has been shown to decrease neuronal apoptosis and reduce the size of the stroke cavity by targeting the iNOS/RNS and p38 MAPK/CHOP pathways.[1] It also reduces the levels of pro-inflammatory cytokines.

Ischemia Ischemic Insult iNOS_RNS iNOS / RNS Ischemia->iNOS_RNS p38MAPK_CHOP p38 MAPK / CHOP Ischemia->p38MAPK_CHOP Inflammation Pro-inflammatory Cytokines Ischemia->Inflammation ErinacineA This compound ErinacineA->iNOS_RNS ErinacineA->p38MAPK_CHOP Neuroprotection Neuroprotection ErinacineA->Neuroprotection ErinacineA->Inflammation Apoptosis Neuronal Apoptosis iNOS_RNS->Apoptosis p38MAPK_CHOP->Apoptosis Inflammation->Apoptosis

Caption: this compound's anti-inflammatory and anti-apoptotic signaling pathway in ischemic stroke.

Neurogenesis and Amyloid-Beta Clearance

In Alzheimer's disease models, this compound-enriched mycelia have been observed to reduce the burden of amyloid-beta plaques and enhance neurogenesis in the hippocampus.[2] This suggests a dual mechanism of action involving both the clearance of pathological protein aggregates and the promotion of new neuron formation.

ErinacineA This compound Abeta Amyloid-Beta Plaque Formation ErinacineA->Abeta Inhibits Neurogenesis Hippocampal Neurogenesis ErinacineA->Neurogenesis Promotes Cognitive Improved Cognitive Function Neurogenesis->Cognitive

Caption: this compound's dual mechanism in an Alzheimer's disease model.

Dopaminergic Protection

In Parkinson's disease models, this compound demonstrates a protective effect on dopaminergic neurons, which are progressively lost in the disease. This protection is associated with an improvement in motor function.

MPTP MPTP Neurotoxin Dopaminergic Dopaminergic Neuron Degeneration MPTP->Dopaminergic Motor Motor Dysfunction Dopaminergic->Motor ErinacineA This compound ErinacineA->Dopaminergic Protection Neuroprotection ErinacineA->Protection Function Improved Motor Function Protection->Function

References

A Comparative Analysis of Erinacine A and Synthetic Nerve Growth Factor Mimetics in Neurotrophic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neurotrophic and neuroprotective efficacy of the natural compound Erinacine A versus emerging synthetic Nerve Growth Factor (NGF) mimetics. This document synthesizes available experimental data to highlight their respective mechanisms, potencies, and potential therapeutic applications.

This guide presents a detailed examination of this compound, a diterpenoid isolated from the mycelium of Hericium erinaceus, and various synthetic small molecules designed to mimic the function of Nerve Growth Factor (NGF). While both classes of compounds aim to stimulate neurotrophic pathways, they exhibit distinct mechanisms of action and efficacy profiles. This compound is primarily recognized for its ability to enhance endogenous NGF synthesis and potentiate its effects, whereas synthetic NGF mimetics are engineered to directly activate the Tropomyosin receptor kinase A (TrkA), the primary receptor for NGF.

Quantitative Comparison of Neurotrophic and Neuroprotective Effects

The following tables summarize the available quantitative data from preclinical studies on this compound and a representative synthetic NGF mimetic, Gambogic Amide. It is crucial to note that this data is compiled from separate studies, and direct head-to-head comparisons in the same experimental models are limited in the current literature.

Table 1: Efficacy of this compound in Promoting Neurite Outgrowth

Cell LineConcentrationEffect on Neurite OutgrowthReference
PC120.3 µMPotentiated NGF (2 ng/mL)-induced neurite outgrowth[1]
PC123 µMPotentiated NGF (2 ng/mL)-induced neurite outgrowth[1]
PC1230 µMPotentiated NGF (2 ng/mL)-induced neurite outgrowth[1]
Primary Rat Cortex NeuronsNot specifiedInduced neuritogenesis

Table 2: Efficacy of this compound in Neuroprotection

Experimental ModelTreatmentProtective EffectReference
MPP+ induced neurotoxicity in N2a cellsThis compoundIncreased neuron survival by 3-6%[2]
Ischemia-reperfusion brain injury in ratsH. erinaceus mycelium (containing this compound)Reduced total infarcted volume by 22% (50 mg/kg) and 44% (300 mg/kg)[3]
LPS-induced neuroinflammation in differentiated N2a cellsThis compound (10 µM)Significantly increased cell viability (by ~40% compared to LPS-treated)[4]

Table 3: Efficacy of Synthetic NGF Mimetic (Gambogic Amide) in Promoting Neurite Outgrowth

Cell LineConcentrationEffect on Neurite OutgrowthReference
TrkA-expressing cellsNot specifiedProvoked neurite outgrowth[5]

Note: Specific dose-response data and EC50 values for neurite outgrowth induced by Gambogic Amide were not available in the reviewed literature.

Signaling Pathways and Mechanisms of Action

This compound and synthetic NGF mimetics achieve their neurotrophic effects through the activation of the TrkA receptor and its downstream signaling cascades. However, their initial interaction with this pathway differs significantly.

This compound: The primary mechanism attributed to this compound is the stimulation of NGF biosynthesis in astrocytes.[6] This increased NGF then binds to TrkA receptors on neurons, initiating the signaling cascade. Additionally, some studies suggest that this compound can potentiate NGF's effects, possibly by enhancing TrkA signaling.[1] The downstream pathways activated include the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for neurite outgrowth and neuronal differentiation.[1]

Synthetic NGF Mimetics: These small molecules are designed to directly bind to and activate the TrkA receptor, mimicking the action of NGF.[5] By inducing TrkA dimerization and autophosphorylation, they trigger the same downstream signaling pathways as NGF, including the MAPK/ERK and the PI3K/Akt pathways. The PI3K/Akt pathway is primarily associated with cell survival and neuroprotection. The ability to selectively activate TrkA without engaging the p75NTR receptor is a key design feature of many synthetic mimetics, aimed at avoiding the pain-sensitizing side effects associated with NGF therapy.

Below are diagrams illustrating the distinct and overlapping signaling pathways.

erinacine_a_pathway This compound This compound Astrocyte Astrocyte This compound->Astrocyte stimulates NGF NGF Astrocyte->NGF releases TrkA TrkA NGF->TrkA binds & activates Ras Ras TrkA->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Neurite Outgrowth Neurite Outgrowth ERK->Neurite Outgrowth

Signaling Pathway of this compound

synthetic_ngf_mimetic_pathway Synthetic NGF Mimetic Synthetic NGF Mimetic TrkA TrkA Synthetic NGF Mimetic->TrkA directly binds & activates Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Neurite Outgrowth Neurite Outgrowth ERK->Neurite Outgrowth Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection

Signaling Pathway of Synthetic NGF Mimetics

Experimental Protocols

Detailed methodologies for key assays cited in this guide are provided below to facilitate experimental replication and comparison.

Neurite Outgrowth Assay in PC12 Cells

This protocol is adapted from methodologies used to assess the effects of both this compound and NGF.[1][7][8]

1. Cell Culture and Plating:

  • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • For neurite outgrowth experiments, seed PC12 cells onto collagen type IV-coated 24-well plates at a density of 1 x 10^5 cells/well.

  • Allow cells to attach for 24 hours before treatment.

2. Treatment:

  • Replace the culture medium with a low-serum medium (e.g., 1% horse serum).

  • Treat cells with varying concentrations of the test compound (this compound or synthetic mimetic) in the presence or absence of a sub-optimal concentration of NGF (e.g., 2 ng/mL for potentiation studies). Include a vehicle control (e.g., DMSO) and a positive control (e.g., optimal concentration of NGF).

  • Incubate the cells for 48-72 hours.

3. Immunofluorescence Staining and Imaging:

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.

  • Wash three times with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain nuclei with DAPI.

  • Capture images using a fluorescence microscope.

4. Quantification:

  • A neurite-bearing cell is defined as a cell with at least one neurite that is equal to or longer than the diameter of the cell body.

  • Calculate the percentage of neurite-bearing cells from at least 100 cells per well in multiple fields of view.

  • Measure the length of the longest neurite for each neurite-bearing cell using image analysis software.

neurite_outgrowth_workflow cluster_plating Cell Plating cluster_treatment Treatment cluster_staining Staining & Imaging cluster_quantification Quantification plate Seed PC12 cells on collagen-coated plates attach Allow cells to attach (24h) plate->attach low_serum Switch to low-serum medium attach->low_serum add_compounds Add test compounds +/- NGF low_serum->add_compounds incubate Incubate (48-72h) add_compounds->incubate fix Fix with PFA incubate->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with BSA permeabilize->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with secondary antibody & DAPI primary_ab->secondary_ab image Image with fluorescence microscope secondary_ab->image quantify Calculate % of neurite-bearing cells Measure neurite length image->quantify

Experimental Workflow for Neurite Outgrowth Assay

Neuroprotection Assay using MTT

This protocol provides a general framework for assessing the neuroprotective effects of compounds against a neurotoxin-induced cell death model.[6][9][10]

1. Cell Culture and Plating:

  • Culture neuronal cells (e.g., N2a or PC12) in appropriate medium and conditions.

  • Seed cells into a 96-well plate at a suitable density and allow them to attach and differentiate if necessary.

2. Treatment:

  • Pre-treat the cells with various concentrations of the test compound (this compound or synthetic mimetic) for a specified period (e.g., 24 hours).

  • Introduce a neurotoxin (e.g., MPP+, 6-OHDA, or glutamate) to induce cell death, while continuing the treatment with the test compound. Include a vehicle control, a toxin-only control, and a compound-only control.

  • Incubate for the desired duration of toxin exposure (e.g., 24-48 hours).

3. MTT Assay:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Mix thoroughly to ensure complete solubilization.

4. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Subtract the background absorbance from a blank well (medium only).

  • Calculate cell viability as a percentage of the vehicle-treated control group.

neuroprotection_workflow cluster_plating_np Cell Plating cluster_treatment_np Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis plate_np Seed neuronal cells in 96-well plates attach_np Allow cells to attach/differentiate plate_np->attach_np pretreat Pre-treat with test compounds attach_np->pretreat add_toxin Add neurotoxin pretreat->add_toxin incubate_np Incubate add_toxin->incubate_np add_mtt Add MTT solution incubate_np->add_mtt incubate_mtt Incubate for formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability

Experimental Workflow for Neuroprotection Assay

Conclusion

Both this compound and synthetic NGF mimetics represent promising avenues for the development of therapies for neurodegenerative diseases and nerve injury. This compound, as a natural product, demonstrates efficacy in promoting NGF synthesis and potentiating its neurotrophic effects. Its oral bioavailability and ability to cross the blood-brain barrier are significant advantages. Synthetic NGF mimetics offer the potential for greater specificity and potency, with the ability to be rationally designed to activate specific signaling pathways and avoid off-target effects.

The choice between these two approaches will depend on the specific therapeutic application. Further research, particularly direct comparative studies in standardized preclinical models, is necessary to fully elucidate their relative efficacy and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such comparative investigations.

References

A Comparative Guide to Neurogenesis Assays with Erinacine A: Evaluating Reproducibility Across Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in the neurotrophic properties of Erinacine A, a compound isolated from the medicinal mushroom Hericium erinaceus, has led to its investigation in numerous preclinical studies. A critical aspect for advancing this research towards therapeutic applications is the reproducibility of in vitro neurogenesis assays across different laboratories. While direct inter-laboratory comparison studies are not yet available, this guide provides a comparative analysis of existing data from key studies, highlighting the experimental methodologies and quantitative outcomes to offer insights into the potential for reproducibility.

Quantitative Comparison of Neurogenesis Assays

To facilitate a clear comparison of the neurogenic effects of erinacines, the following table summarizes quantitative data from two key studies using different in vitro models: primary cortical neurons and the PC12 cell line. These studies, conducted in different laboratories, provide a snapshot of the compound's activity under varied experimental conditions.

Study (Lab) Compound Cell Model Concentration Primary Endpoint Quantitative Result Statistical Significance
Lin et al. (2023)Erinacine SPrimary Mouse Cortical Neurons1 µg/mLTotal Neurite Length per Neuron~1.75-fold increase vs. DMSO controlp < 0.005
Zhang et al. (2017)This compoundPC12 Cells (with 2 ng/mL NGF)0.3 µMPercentage of Neurite-Bearing Cells~15% increase vs. NGF aloneNot explicitly stated for this concentration in the provided text
Zhang et al. (2017)This compoundPC12 Cells (with 2 ng/mL NGF)3 µMPercentage of Neurite-Bearing Cells~25% increase vs. NGF alone**p < 0.01
Zhang et al. (2017)This compoundPC12 Cells (with 2 ng/mL NGF)30 µMPercentage of Neurite-Bearing Cells~40% increase vs. NGF alone***p < 0.001

Note: Erinacine S is a closely related analogue of this compound and is often studied for its similar neurotrophic properties.

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of the experimental protocols used in the aforementioned studies, providing a basis for understanding potential sources of variability.

Primary Cortical Neuron Neurogenesis Assay (based on Lin et al., 2023)
  • Cell Culture Preparation:

    • Primary cortical neurons were harvested from embryonic day 17.5 (E17.5) C57BL/6J mouse embryos.

    • Cortices were dissected, dissociated using trypsin, and filtered to obtain a single-cell suspension.

    • Cells were plated at a density of 1 x 104 cells per well in 96-well plates.

    • The plating medium was replaced with a maintenance medium (Neurobasal medium with B27 supplement and L-glutamine) after 3 hours.

  • Erinacine S Treatment:

    • One hour after the medium change, Erinacine S was added to the wells at a final concentration of 1 µg/mL.

    • The cells were incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition and Analysis:

    • After incubation, cells were fixed and immunostained for neuron-specific markers.

    • Images of the neurons were captured using fluorescence microscopy.

    • The total neurite length per neuron was quantified using image analysis software.

PC12 Cell Neurite Outgrowth Assay (Synthesized from multiple sources, including Zhang et al., 2017)
  • Cell Culture and Plating:

    • PC12 cells are cultured in a standard medium (e.g., RPMI-1640) supplemented with horse serum and fetal bovine serum.

    • For differentiation assays, cells are seeded onto collagen-coated plates at a specific density (e.g., 1 x 104 cells/well in a 24-well plate).

    • Cells are allowed to attach for 24 hours.

  • Differentiation Induction and this compound Treatment:

    • The culture medium is replaced with a low-serum medium.

    • Nerve Growth Factor (NGF) is added at a low concentration (e.g., 2 ng/mL) to prime the cells for differentiation.

    • This compound is added at various concentrations (e.g., 0.3, 3, 30 µM).

    • Cells are incubated for a defined period, typically 72-96 hours.

  • Quantification of Neurite Outgrowth:

    • Cells are fixed and imaged using a microscope.

    • The percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) is determined by counting at least 100 cells per condition.

    • Neurite length and branching can also be measured using appropriate software.

Visualizing Experimental and Biological Processes

To further clarify the methodologies and mechanisms discussed, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (Primary Neurons or PC12) plating Cell Plating (Coated Plates) cell_culture->plating medium_change Medium Change (Low Serum for PC12) plating->medium_change treatment_application Add this compound (& optional NGF) medium_change->treatment_application incubation Incubation (e.g., 48-96 hours) treatment_application->incubation fixing_staining Fixing & Staining (Immunofluorescence) incubation->fixing_staining imaging Microscopy Imaging fixing_staining->imaging quantification Data Quantification (Neurite Length/Number) imaging->quantification

Experimental workflow for a typical neurogenesis assay.

signaling_pathway erinacine_a This compound trka TrkA Receptor erinacine_a->trka Potentiates ngf NGF ngf->trka Activates pi3k PI3K trka->pi3k erk ERK1/2 trka->erk akt Akt pi3k->akt neurogenesis Neurogenesis (Neurite Outgrowth, Survival) akt->neurogenesis erk->neurogenesis

Signaling pathway of this compound-induced neurogenesis.

reproducibility_factors cluster_biological Biological Factors cluster_reagents Reagent Variability cluster_protocol Protocol Differences reproducibility Reproducibility of Neurogenesis Assays cell_line Cell Line/Strain (e.g., PC12 subclone) reproducibility->cell_line primary_cells Primary Cell Source (e.g., animal age, species) reproducibility->primary_cells cell_passage Cell Passage Number reproducibility->cell_passage erinacine_purity This compound Purity & Batch reproducibility->erinacine_purity serum Serum Lot reproducibility->serum ngf_activity NGF Activity reproducibility->ngf_activity plating_density Plating Density reproducibility->plating_density treatment_duration Treatment Duration reproducibility->treatment_duration quantification_method Quantification Method (Manual vs. Automated) reproducibility->quantification_method

Key factors influencing the reproducibility of neurogenesis assays.

Discussion on Reproducibility

The direct comparison of quantitative data from different laboratories, even when studying the same compound, is challenging due to inherent variations in experimental setups. The data presented here for this compound and S, while showing a consistent positive effect on neurite outgrowth, were generated using different cell types, compound concentrations, and endpoint measurements.

Key considerations for the reproducibility of this compound neurogenesis assays include:

  • Cell Model: Primary neurons and immortalized cell lines like PC12 have different biological characteristics. Reproducibility is expected to be higher within the same cell model.

  • Reagent Consistency: The purity and batch of this compound, as well as the lot-to-lot variability of serum and the activity of NGF, can significantly impact results.

  • Protocol Standardization: Parameters such as cell plating density, treatment duration, and the method of quantifying neurite outgrowth (manual vs. automated) are critical variables that need to be consistent for reproducible results.

Comparative Analysis of Erinacine A Content in Hericium erinaceus Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the quest for potent neuroprotective compounds is ever-evolving. Erinacine A, a cyathane-type diterpenoid found in the mycelium of Lion's Mane mushroom (Hericium erinaceus), has garnered significant attention for its potential to stimulate nerve growth factor (NGF) synthesis and offer neuroprotective benefits. However, the concentration of this valuable compound varies considerably among different strains of the mushroom. This guide provides a comparative analysis of this compound content across various Hericium erinaceus strains, supported by experimental data and detailed methodologies to aid in the selection of high-yielding strains for research and development.

This compound Concentration: A Strain-Dependent Variable

Recent studies have highlighted the significant impact of the specific Hericium erinaceus strain on the resulting this compound content. Research involving the analysis of 17 different Hericium strains revealed that the this compound content in liquid-fermented mycelia can range dramatically, from as low as 0.23 mg/g to as high as 42.16 mg/g.[1] This vast difference underscores the critical importance of strain selection for applications targeting high this compound yield.

One notable study identified a wild strain, designated HeG, as a particularly high producer, yielding an this compound content of 42.16 mg/g and a total yield of 358.78 mg/L in submerged cultivation.[1][2] This is significantly higher than previously reported optimized submerged cultivation methods, which reached 14.44 mg/g, and even surpasses yields from solid-state cultivation that have been reported to reach 165.36 mg/g under specific conditions.[1]

For comparative purposes, the following table summarizes the this compound content and mycelial biomass from a study analyzing various Hericium erinaceus strains.

StrainMycelial Biomass (g/L)This compound Content (mg/g)This compound Yield (mg/L)
He1 8.56 ± 0.451.34 ± 0.1211.47 ± 1.02
He2 7.89 ± 0.330.87 ± 0.096.86 ± 0.71
He3 9.21 ± 0.512.56 ± 0.2323.58 ± 2.12
He4 6.00 ± 0.280.23 ± 0.031.38 ± 0.16
He5 8.12 ± 0.391.15 ± 0.119.34 ± 0.90
HeG (wild) 8.51 ± 0.4242.16 ± 3.80 358.78 ± 32.31
HeC95 10.54 ± 0.555.67 ± 0.5159.76 ± 5.38
He61 11.99 ± 0.613.45 ± 0.3141.37 ± 3.72
... (other strains).........

Data adapted from Liu et al. (2024).[1][2]

Experimental Protocols

Accurate quantification of this compound is paramount for comparative studies. The following methodologies are commonly employed for the extraction and analysis of this compound from Hericium erinaceus mycelia.

Mycelial Cultivation (Submerged Fermentation)
  • Culture Medium: A common liquid medium for mycelial growth consists of 4% glucose, 0.5% soybean powder, 0.5% yeast extract, 0.25% peptone, 1% oat, and 0.05% KH2PO4, with an initial pH of 5.[3]

  • Inoculation and Incubation: The medium is inoculated with Hericium erinaceus mycelium and incubated in a shaker at a controlled temperature (typically around 25°C) and agitation speed for a specified period (e.g., 14 days).[3]

  • Harvesting: The mycelia are harvested by filtration, washed, and then lyophilized (freeze-dried) to obtain a dry powder.[4]

This compound Extraction and Purification
  • Extraction: The lyophilized mycelial powder is extracted with a suitable solvent, typically methanol or ethanol, often using methods like sonication or maceration to enhance extraction efficiency.

  • Purification (High-Speed Countercurrent Chromatography - HSCCC): A highly effective method for purifying this compound is HSCCC.[1][2]

    • Two-Phase Solvent System: A common solvent system is composed of n-hexane/ethyl acetate/methanol/water (e.g., in a 4.5:5:4.5:5 v/v/v/v ratio).[1][2] The selection of this system is based on the partition coefficient (K value) of this compound, which should ideally be in a suitable range (e.g., 0.81) for optimal separation.[1]

    • Operation: The crude extract is dissolved in the solvent mixture and subjected to HSCCC separation to isolate this compound with high purity (often exceeding 95%).[1][2]

Quantification (High-Performance Liquid Chromatography - HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column is typically employed for separation.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is common.

  • Detection: this compound is detected by its UV absorbance, typically at a wavelength of around 210 nm.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a standard curve generated from a purified this compound reference standard.[4]

Visualizing the Workflow and Biological Impact

To better illustrate the processes involved, the following diagrams depict the experimental workflow for this compound quantification and a simplified representation of the NGF signaling pathway, which this compound is known to modulate.

experimental_workflow cluster_cultivation Mycelial Cultivation cluster_processing Sample Processing cluster_analysis Analysis A Strain Inoculation B Submerged Fermentation A->B C Mycelia Harvesting B->C D Lyophilization (Freeze-Drying) C->D E Solvent Extraction D->E F HSCCC Purification E->F G HPLC Quantification F->G

Fig. 1: Experimental workflow for this compound quantification.

ngf_signaling_pathway cluster_neuron Within Neuron erinacine_A This compound astrocyte Astrocyte erinacine_A->astrocyte Stimulates ngf NGF (Nerve Growth Factor) astrocyte->ngf Secretes trkA TrkA Receptor ngf->trkA Binds neuron Neuron pi3k_akt PI3K/Akt Pathway trkA->pi3k_akt mapk_erk MAPK/ERK Pathway trkA->mapk_erk survival_growth Neuronal Survival & Growth pi3k_akt->survival_growth mapk_erk->survival_growth

Fig. 2: Simplified NGF signaling pathway stimulated by this compound.

Conclusion

The selection of a Hericium erinaceus strain is a critical determinant of this compound yield. The significant variations observed across different strains necessitate careful screening and selection for researchers and industries aiming to leverage the neuroprotective properties of this compound. The methodologies outlined in this guide provide a framework for the consistent and accurate quantification of this compound, facilitating further research into its therapeutic potential and the development of high-yield production methods. The identification of potent wild strains like HeG opens promising avenues for the industrial-scale production of this compound for nutraceutical and pharmaceutical applications.

References

A Head-to-Head Study of Erinacine A and Other Cyathane Diterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Erinacine A and other notable cyathane diterpenoids, focusing on their neurotrophic, anti-inflammatory, and receptor binding properties. All quantitative data is summarized for direct comparison, and detailed experimental protocols for key assays are provided to support the reproducibility of the cited findings.

Comparative Analysis of Neurotrophic Activity

The primary therapeutic interest in cyathane diterpenoids lies in their ability to stimulate the synthesis of neurotrophic factors, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). These proteins are crucial for the survival, development, and function of neurons.

Induction of Nerve Growth Factor (NGF) Synthesis

Several erinacines have demonstrated potent activity in stimulating NGF synthesis in cultured astroglial cells. The following table summarizes the comparative efficacy of various cyathane diterpenoids in inducing NGF secretion and mRNA expression. Erinacine C has been shown to be a particularly strong inducer of NGF secretion, surpassing the levels induced by this compound.[1][2]

CompoundConcentrationNGF Secretion (pg/mL)NGF mRNA Induction (Fold Change)Reference
This compound 1.0 mM250.1 ± 36.2~2.0[1][2],[3]
Erinacine B 1.0 mM129.7 ± 6.5Not Reported[1][2]
Erinacine C 1.0 mM299.1 ± 59.6~2.0[1][2],[3]
Erinacine E 5.0 mM105.0 ± 5.2Not Reported[1][2]
Erinacine F 5.0 mM175.0 ± 5.2Not Reported[1][2]
Erinacine P Not ReportedNot Reported~1.6[3]
Erinacine Z1 Not ReportedNot Reported~1.4[3]
Erinacine Z2 Not ReportedNot ReportedNo significant induction[3]
CJ14.258 Not ReportedNot Reported~2.0[3]
Epinephrine (Positive Control) 1.0 mM69.2 ± 17.2Not Reported[1][2]
Induction of Brain-Derived Neurotrophic Factor (BDNF) Synthesis

In addition to NGF, some cyathane diterpenoids have been shown to induce the expression of BDNF, another critical neurotrophin. Notably, Erinacine C was found to significantly increase BDNF mRNA levels in human astrocytoma cells (1321N1).[3]

CompoundBDNF mRNA Induction (Fold Change)Reference
Erinacine C Significant Increase[3]
This compound, B, E, F, Z1, Z2, CJ14.258 No significant induction[3]

Comparative Analysis of Anti-Neuroinflammatory Activity

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. Cyathane diterpenoids have been investigated for their ability to suppress inflammatory responses in microglial cells, the primary immune cells of the central nervous system. A key indicator of this anti-inflammatory activity is the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator.

The following table presents a comparison of the half-maximal inhibitory concentrations (IC50) of various cyathane diterpenoids against lipopolysaccharide (LPS)-induced NO production in BV2 microglial cells. Lower IC50 values indicate greater potency.

CompoundIC50 for NO Inhibition (µM)Reference
This compound 22.31 ± 0.83[4]
Erinacine C 5.82 ± 0.18[4]
Erinacine F 15.67 ± 0.54[4]
Erinacine L 31.44 ± 1.21[4]

Comparative Analysis of Kappa-Opioid Receptor (KOR) Binding

The kappa-opioid receptor (KOR) system is involved in modulating pain, mood, and addiction. Some cyathane diterpenoids have been identified as KOR agonists, suggesting a potential therapeutic application in these areas.

Erinacine E has been identified as a selective KOR agonist.[3] A direct head-to-head comparison of the KOR binding affinities for a broader range of cyathane diterpenoids, including this compound, is not yet available in the scientific literature.

CompoundReceptor Binding Affinity (IC50, µM)Receptor SelectivityReference
Erinacine E κ: 0.8µ: >200, δ: >200[3]

Signaling Pathways and Experimental Workflows

Neurotrophic Signaling Pathway

Erinacines are known to potentiate NGF-induced neurite outgrowth through the activation of the TrkA receptor and the downstream Erk1/2 signaling pathway.

Neurotrophic Signaling Pathway Erinacine_A This compound NGF NGF Erinacine_A->NGF Stimulates Synthesis TrkA TrkA Receptor NGF->TrkA Binds and Activates Erk1_2 Erk1/2 TrkA->Erk1_2 Phosphorylates Neurite_Outgrowth Neurite Outgrowth Erk1_2->Neurite_Outgrowth Promotes

This compound-mediated potentiation of NGF-induced neurite outgrowth.
Experimental Workflow for Neurotrophic Activity Assessment

The following diagram illustrates the typical workflow for assessing the neurotrophic activity of cyathane diterpenoids.

Experimental Workflow cluster_0 Cell Culture and Treatment cluster_1 Quantification PC12 PC12 Cells (for neurite outgrowth) Treatment Treat with Cyathane Diterpenoids PC12->Treatment Astroglial Astroglial/1321N1 Cells (for neurotrophin induction) Astroglial->Treatment Neurite_Assay Neurite Outgrowth Assay (Microscopy & Image Analysis) Treatment->Neurite_Assay Incubate & Fix NGF_Quantification NGF/BDNF Quantification (ELISA or RT-PCR) Treatment->NGF_Quantification Collect Supernatant/Lysate Data_Analysis Data Analysis & Comparison Neurite_Assay->Data_Analysis Measure Neurite Length & Percentage of Differentiated Cells NGF_Quantification->Data_Analysis Determine Neurotrophin Concentration/mRNA Levels

Workflow for assessing neurotrophic activity of cyathane diterpenoids.

Detailed Experimental Protocols

Neurite Outgrowth Assay in PC12 Cells

This protocol details the steps for assessing the neuritogenic potential of cyathane diterpenoids using the PC12 cell line.

  • Cell Culture:

    • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Plating for Assay:

    • Coat 24-well plates with 0.1 mg/mL poly-L-lysine overnight at room temperature.

    • Seed PC12 cells at a density of 2 x 10^4 cells/well and allow them to attach for 24 hours.

  • Treatment:

    • Replace the culture medium with a low-serum medium (e.g., 1% horse serum).

    • Add the test compounds (this compound and other cyathane diterpenoids) at various concentrations. A positive control of NGF (50-100 ng/mL) should be included.

  • Incubation and Fixation:

    • Incubate the cells for 48-72 hours.

    • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes at room temperature.

  • Quantification:

    • Capture images of the cells using a phase-contrast microscope.

    • Quantify neurite outgrowth by measuring the percentage of cells bearing neurites longer than the cell body diameter and the average length of the longest neurite per cell using image analysis software.

Quantification of NGF Secretion from Astroglial Cells

This protocol describes the quantification of NGF secreted into the culture medium by astroglial cells following treatment with cyathane diterpenoids.

  • Cell Culture:

    • Culture primary mouse astroglial cells or a human astrocytoma cell line (e.g., 1321N1) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Treatment:

    • Seed the cells in 6-well plates and grow to confluence.

    • Replace the medium with fresh low-serum or serum-free medium containing the test compounds at desired concentrations.

  • Sample Collection:

    • After 24-48 hours of incubation, collect the culture supernatant.

    • Centrifuge the supernatant at 1,500 rpm for 10 minutes at 4°C to remove cellular debris.

  • NGF Quantification (ELISA):

    • Use a commercial NGF ELISA kit according to the manufacturer's instructions.

    • Briefly, add the collected supernatants and NGF standards to the wells of a microplate pre-coated with an anti-NGF capture antibody.

    • Incubate to allow NGF to bind to the antibody.

    • Wash the plate and add a biotinylated anti-NGF detection antibody.

    • After another incubation and wash step, add streptavidin-HRP conjugate.

    • Finally, add a substrate solution (e.g., TMB) and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of NGF in the samples by comparing their absorbance to the standard curve.

Anti-Neuroinflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol outlines the procedure for assessing the anti-inflammatory effects of cyathane diterpenoids by measuring the inhibition of nitric oxide production in BV2 microglial cells.

  • Cell Culture:

    • Culture BV2 microglial cells in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Treatment:

    • Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

  • Nitric Oxide Measurement (Griess Assay):

    • After 24 hours of incubation, collect 50 µL of the culture supernatant.

    • Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The amount of nitrite, a stable product of NO, is proportional to the absorbance.

    • Calculate the percentage of NO inhibition compared to the LPS-only treated control.

    • Determine the IC50 value for each compound.

Conclusion

This comparative guide highlights the significant potential of cyathane diterpenoids, particularly erinacines, as neurotrophic and anti-neuroinflammatory agents. Erinacine C emerges as a potent inducer of both NGF and BDNF, as well as a strong inhibitor of neuroinflammation. While this compound also demonstrates robust neurotrophic activity, its anti-inflammatory effects appear to be less potent than those of Erinacine C. The identification of Erinacine E as a selective kappa-opioid receptor agonist opens another avenue for the therapeutic application of this class of compounds.

Further head-to-head studies are warranted to directly compare the kappa-opioid receptor binding affinities and a broader range of anti-inflammatory activities across a wider spectrum of cyathane diterpenoids. The provided experimental protocols offer a standardized framework for future comparative research in this promising field of natural product drug discovery.

References

Navigating the Neurotrophic Frontier: A Comparative Guide to the Therapeutic Window of Erinacine A in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic window of Erinacine A, a promising neurotrophic compound isolated from the mycelia of Hericium erinaceus. By objectively comparing its performance across various preclinical animal models, this document aims to equip researchers with the critical data and methodologies necessary for advancing neurotherapeutics.

Executive Summary

This compound has demonstrated a remarkably wide therapeutic window in animal studies, exhibiting significant neuroprotective and neurotrophic efficacy at doses far below those associated with any observed toxicity. Preclinical evidence strongly supports its potential in models of neurodegenerative diseases, including Alzheimer's, Parkinson's, ischemic stroke, and age-related cognitive decline. Its primary mechanisms of action involve the stimulation of Nerve Growth Factor (NGF) synthesis and the activation of the Nrf2 antioxidant response element pathway.

I. Comparative Efficacy of this compound

The following tables summarize the effective dose ranges of this compound and this compound-enriched Hericium erinaceus mycelia (EAHEM) in various animal models of neurological disorders.

Table 1: Efficacy of this compound in Rodent Models of Neurodegenerative Diseases and Neurological Injury

Animal ModelSpeciesTreatmentDosageKey Findings
Parkinson's Disease (MPTP-induced)MouseThis compound1 mg/kgAlleviated motor coordination disruption and balance deficits.[1][2]
Parkinson's Disease (LPS-induced)MouseThis compound5 mg/kg/day (6 weeks)Improved motor function.[1][2]
Traumatic Optic NeuropathyRatThis compound2.64 mg/kg/day (14 days)Increased retinal ganglion cell (RGC) density 2.3-fold; Reduced apoptotic RGCs 10-fold.[3]
Traumatic Optic NeuropathyRatThis compound5.28 mg/kg/day (14 days)Increased RGC density 3.7-fold; Reduced apoptotic RGCs 15.6-fold.[3]

Table 2: Efficacy of this compound-Enriched Hericium erinaceus Mycelia (EAHEM) in Rodent Models

Animal ModelSpeciesTreatmentDosageKey Findings
Ischemic StrokeRatEAHEM50 mg/kgReduced cerebral infarction ratio by ~22%.
Ischemic StrokeRatEAHEM300 mg/kgReduced cerebral infarction ratio by ~44%.
Parkinson's Disease (MPTP-induced)MouseEAHEM (low dose)Not specifiedIncreased brain dopamine and NGF levels by ~1.82-fold and ~1.58-fold, respectively.
Age-Related Cognitive Decline (SAMP8 mice)MouseEAHEM108 mg/kg/day (12 weeks)Significantly improved learning and memory in passive and active avoidance tests.[4]
Age-Related Cognitive Decline (SAMP8 mice)MouseEAHEM215 mg/kg/day (12 weeks)Dose-dependent decrease in iNOS, TBARS, and 8-OHdG levels.[4]
Age-Related Cognitive Decline (SAMP8 mice)MouseEAHEM431 mg/kg/day (12 weeks)Dose-dependent decrease in iNOS, TBARS, and 8-OHdG levels.[4]
Depression (Restraint Stress-induced)MouseEAHEM200 mg/kg/daySignificantly increased entries and time spent in the open arm of the elevated plus maze by 21.1% and 22.4% respectively.[5]
Depression (Restraint Stress-induced)MouseEAHEM400 mg/kg/daySignificantly increased entries and time spent in the open arm of the elevated plus maze by 24.1% and 22.1% respectively.[5]

II. Safety and Toxicity Profile

Toxicology studies on this compound-enriched Hericium erinaceus mycelia have established a high safety margin.

Table 3: Toxicological Data for this compound-Enriched Hericium erinaceus Mycelia (EAHEM) in Rats

Study TypeDurationSpeciesDosageFindings
Acute Oral ToxicitySingle DoseSprague-Dawley Rat5000 mg/kgNo mortality or treatment-related signs of toxicity. LD50 > 5 g/kg.
Sub-acute Toxicity28 daysSprague-Dawley Rat1, 2, and 3 g/kg/dayNo abnormal changes in clinical signs, urinalysis, hematology, or serum biochemistry. No-observed-adverse-effect level (NOAEL) > 3 g/kg/day.
Sub-chronic Toxicity13 weeksSprague-Dawley Rat875, 1750, and 2625 mg/kg/dayNo mortalities or noticeable toxicological effects. No significant differences in physiological, hematological, biochemical, or histopathological parameters compared to control.

III. Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens.

Table 4: Pharmacokinetic Parameters of this compound in Animal Models

SpeciesAdministrationDoseCmaxTmaxAbsolute BioavailabilityKey Findings
Sprague-Dawley RatOral (EAHEM)50 mg/kg (this compound equivalent)1.40 ± 1.14 µg/mL360.00 ± 131.45 min24.39%Detected in the brain 1 hour after oral dosing, with peak concentration at 8 hours. Crosses the blood-brain barrier via passive diffusion.[2][4][6]
Landrace PigIntravenous5 mg/kg---Detected in cerebrospinal fluid after 15 minutes, with the highest concentration at 30 minutes (5.26 ± 0.58 µg/L). Brain tissue concentration was 77.45 ± 0.58 µg/L.[7]

IV. Experimental Protocols

The following are summaries of key experimental methodologies used in the cited studies.

Animal Models
  • Parkinson's Disease (MPTP-induced): Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neurodegeneration. Motor function is typically assessed using the rotarod test and beam walking test.

  • Ischemic Stroke: Rodent models often involve middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia. The extent of brain injury is quantified by measuring the infarct volume.

  • Age-Related Cognitive Decline: Senescence-accelerated mouse prone 8 (SAMP8) mice are a common model. Cognitive function is evaluated using behavioral tests such as the passive avoidance and active avoidance tests.

  • Traumatic Optic Neuropathy: The optic nerve of rats is subjected to a standardized crush injury. Neuroprotection is assessed by quantifying the survival of retinal ganglion cells (RGCs) and measuring visual evoked potentials.

Behavioral Assessments
  • Rotarod Test: This test evaluates motor coordination and balance. The latency to fall from a rotating rod is measured.

  • Elevated Plus Maze: Used to assess anxiety-like behavior in rodents. The time spent in and the number of entries into the open and closed arms are recorded.

  • Passive Avoidance Test: This test measures learning and memory. The latency to enter a dark compartment previously associated with an aversive stimulus (e.g., foot shock) is recorded.

Molecular and Cellular Analyses
  • Western Blotting: Used to quantify the expression levels of specific proteins, such as those involved in inflammatory and apoptotic pathways (e.g., TNF-α, IL-1β, caspases) and neurotrophic signaling (e.g., NGF, BDNF).

  • Immunohistochemistry: This technique is used to visualize the localization and distribution of specific proteins in tissue sections, such as markers for neuronal survival or inflammation.

  • ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method to measure the concentration of specific proteins, such as cytokines and neurotrophic factors, in plasma or tissue homogenates.

  • HPLC-MS/MS: High-performance liquid chromatography-tandem mass spectrometry is employed for the quantification of this compound in biological samples (plasma, brain tissue, cerebrospinal fluid) to determine its pharmacokinetic profile.

V. Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through complex signaling cascades. The following diagrams illustrate these pathways and a general experimental workflow for its validation.

G cluster_0 This compound-Mediated Neuroprotection cluster_1 NGF Synthesis and Signaling cluster_2 Nrf2-Mediated Antioxidant Response Erinacine_A This compound NGF NGF Synthesis (in Glial Cells) Erinacine_A->NGF Nrf2 Nrf2 Activation Erinacine_A->Nrf2 TrkA TrkA Receptor NGF->TrkA PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt Neuronal_Survival Neuronal Survival and Growth PI3K_Akt->Neuronal_Survival ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, SOD1) ARE->Antioxidant_Enzymes Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress

Caption: Signaling Pathways of this compound.

G cluster_0 Experimental Workflow for this compound Validation Animal_Model 1. Induction of Animal Model (e.g., MPTP, MCAO) Treatment 2. Treatment with This compound or Vehicle Animal_Model->Treatment Behavioral 3. Behavioral Assessment Treatment->Behavioral Sacrifice 4. Euthanasia and Tissue Collection Behavioral->Sacrifice Molecular 5. Molecular and Histological Analysis Sacrifice->Molecular Data 6. Data Analysis and Interpretation Molecular->Data

Caption: General Experimental Workflow.

VI. Conclusion

The extensive preclinical data on this compound and EAHEM strongly indicate a favorable therapeutic window for the treatment of various neurological disorders. The compound's ability to stimulate endogenous neurotrophic factors and bolster antioxidant defenses at non-toxic doses presents a compelling case for its further development. This guide provides a foundational dataset for researchers to design and execute pivotal studies to translate these promising animal model findings into clinical applications. Future research should focus on head-to-head comparisons with standard-of-care treatments in relevant animal models to further delineate the therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal of Erinacine A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of Erinacine A, a diterpenoid compound isolated from Hericium erinaceus. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Key Safety and Chemical Properties

A thorough understanding of a compound's properties is the foundation of safe handling and disposal. The following table summarizes the key safety and chemical data for this compound.

PropertyValueCitation
GHS Classification Not classified as a hazardous substance[1][2]
Hazard Pictograms None[1]
Signal Word None[1]
Hazard Statements None[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Flammability Product is not flammable[1]
Explosion Hazard Product does not present an explosion hazard[1]
PBT and vPvB Assessment Not applicable[1]
Solubility Soluble in acetonitrile, methanol, DMSO, ethanol, ACN, iPrOH; poorly soluble in water and hexane.[3]
Storage Store at -20°C, protected from light, in an inert gas atmosphere.[3]

Standard Disposal Protocol for this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and its associated waste in a laboratory setting.

1. Waste Segregation and Collection:

  • Solid this compound: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for non-hazardous chemical waste.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a separate, labeled container for solid chemical waste.

  • Solutions of this compound: Solutions of this compound, particularly when dissolved in flammable or hazardous solvents such as methanol or acetonitrile, must be collected in a designated, labeled container for hazardous liquid waste. The label should clearly indicate the solvent and the presence of this compound.

2. Accidental Spill Cleanup:

In the event of a spill, the following procedure should be followed:

  • Ensure Proper Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves and eye protection.[2]

  • Containment: For solid spills, sweep up the material and place it in a suitable, closed container for disposal.[2] Avoid generating dust.[2] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

  • Ventilation: Ensure adequate ventilation in the area of the spill.[2]

  • Cleaning: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

3. Final Disposal:

  • All waste containers, both for solid and liquid waste, must be clearly and accurately labeled with their contents.

  • Arrange for the disposal of the collected waste through a licensed and certified hazardous waste disposal company.[2] Adhere to all local, state, and federal regulations regarding chemical waste disposal.

  • Dispose of contaminated packaging in the same manner as the unused product.[2]

Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

This compound Waste Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Final Disposal start This compound Waste solid Solid this compound start->solid Unused/Expired liquid This compound Solution start->liquid In Solvent contaminated Contaminated Labware start->contaminated Used Labware solid_waste Non-Hazardous Solid Waste Container solid->solid_waste liquid_waste Hazardous Liquid Waste Container liquid->liquid_waste labware_waste Solid Chemical Waste Container contaminated->labware_waste disposal_co Licensed Disposal Company solid_waste->disposal_co liquid_waste->disposal_co labware_waste->disposal_co

Caption: Workflow for the segregation and disposal of this compound waste.

Logical Relationship of Safety Precautions

The following diagram outlines the logical hierarchy of safety precautions to be taken when handling this compound.

Hierarchy of Safety Precautions for this compound cluster_0 Core Principle cluster_1 Primary Precautions cluster_2 Secondary Measures cluster_3 Final Step main Safe Handling and Disposal ppe Personal Protective Equipment (PPE) (Gloves, Eye Protection) main->ppe handling Proper Handling (Avoid dust, ingestion, inhalation, skin/eye contact) main->handling storage Secure Storage (-20°C, protected from light) main->storage spill Spill Containment & Cleanup Procedures ppe->spill waste Waste Segregation & Labeling handling->waste storage->waste disposal Disposal via Licensed Company spill->disposal waste->disposal

Caption: Logical relationship of safety measures for this compound handling.

References

Personal protective equipment for handling Erinacine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Erinacine A in a laboratory setting. Our goal is to furnish you with comprehensive, procedural guidance to ensure the safe and effective use of this compound in your research.

Hazard Identification and Safety Precautions

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, it is prudent to handle all chemical substances with a degree of care. One supplier, Cayman Chemical, advises that the compound should be considered hazardous until more information is available and recommends avoiding ingestion, inhalation, and contact with skin and eyes.

Personal Protective Equipment (PPE)

A standard laboratory environment for handling non-hazardous chemicals is sufficient for working with this compound. The following PPE is required:

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile glovesInspect gloves for integrity before use.
Body Protection Laboratory coatTo be worn over personal clothing.
General Hygiene and Safety Practices
  • Avoid breathing dust.

  • Do not ingest.

  • Avoid contact with eyes and skin.

  • Wash hands thoroughly after handling.

  • Ensure adequate ventilation in the work area.

Operational Plan: Handling and Preparation of this compound

This compound is typically supplied as a light-yellow amorphous powder. Adherence to the following step-by-step procedures will ensure safe handling and accurate preparation of solutions.

Weighing the Compound
  • Preparation : Designate a clean, draft-free area for weighing, such as a chemical fume hood or a balance enclosure.

  • Tare the Balance : Place a clean, dry weigh boat or weighing paper on the analytical balance and tare it.

  • Dispensing : Carefully dispense the desired amount of this compound powder onto the weigh boat. Use a clean spatula for this purpose. Avoid creating dust.

  • Recording : Record the exact weight of the compound.

  • Cleanup : After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder.

Preparation of Stock Solutions

This compound exhibits solubility in several organic solvents but is poorly soluble in water.

Solubility Data

SolventSolubility
Dimethyl sulfoxide (DMSO)Soluble
MethanolSoluble
EthanolSoluble
AcetonitrileSoluble
IsopropanolSoluble
WaterPoorly soluble
HexanePoorly soluble

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Calculate the Required Mass : Based on the molecular weight of this compound (432.55 g/mol ), calculate the mass needed for your desired volume and concentration. For example, for 1 ml of a 10 mM stock solution, you would need 4.326 mg of this compound.

  • Weigh this compound : Following the procedure outlined above, accurately weigh the calculated amount of this compound.

  • Dissolution : Transfer the weighed powder to an appropriate sterile microcentrifuge tube or vial. Add the calculated volume of DMSO.

  • Aid Solubilization : To ensure complete dissolution, vortex the solution and/or use an ultrasonic bath for a few minutes.

  • Storage : Store the stock solution at -20°C in a tightly sealed container, protected from light.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Waste Categorization
  • Solid Waste : Unused this compound powder, contaminated weigh boats, and gloves.

  • Liquid Waste : Unused this compound solutions, and solvents used for cleaning contaminated glassware.

  • Sharps Waste : Contaminated pipette tips and needles.

Disposal Procedures
  • Solid Waste : Collect in a designated, labeled hazardous waste container.

  • Liquid Waste : Collect in a designated, labeled hazardous waste container for organic solvents. Do not pour down the drain.

  • Sharps Waste : Dispose of in a designated sharps container.

  • Final Disposal : All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Spill Management

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

Small Spills (Powder)
  • Restrict Access : Cordon off the affected area.

  • Wear PPE : Don appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Containment : Gently cover the spill with absorbent paper towels to prevent the powder from becoming airborne.

  • Cleanup : Moisten the paper towels with a 70% ethanol solution and carefully wipe up the spill, working from the outside in.

  • Decontamination : Wipe the spill area again with a fresh paper towel dampened with 70% ethanol.

  • Disposal : Place all cleanup materials in a sealed bag and dispose of as solid chemical waste.

  • Wash Hands : Thoroughly wash hands with soap and water.

Small Spills (Liquid Solution)
  • Restrict Access : Cordon off the affected area.

  • Wear PPE : Don appropriate PPE.

  • Containment : Cover the spill with absorbent material (e.g., absorbent pads, vermiculite).

  • Cleanup : Once the liquid is absorbed, use a scoop and scraper to collect the material.

  • Decontamination : Wipe the spill area with a detergent solution, followed by a rinse with water.

  • Disposal : Place all cleanup materials in a sealed bag and dispose of as chemical waste.

  • Wash Hands : Thoroughly wash hands with soap and water.

Signaling Pathways of this compound

This compound has demonstrated significant bioactivity, particularly in the realms of neuroprotection and oncology. Understanding its mechanisms of action is key to its application in research.

Neurotrophic Effects

This compound is known to stimulate the synthesis of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). These neurotrophins play a critical role in neuronal survival, development, and function. The binding of these factors to their respective receptors (TrkA for NGF and TrkB for BDNF) activates downstream signaling cascades that promote neuronal health.

G ErinacineA This compound NGF_BDNF NGF & BDNF Synthesis ErinacineA->NGF_BDNF TrkA_TrkB TrkA / TrkB Receptors NGF_BDNF->TrkA_TrkB PI3K_Akt PI3K/Akt Pathway TrkA_TrkB->PI3K_Akt ERK1_2 ERK1/2 Pathway TrkA_TrkB->ERK1_2 GSK3b GSK-3β Inhibition PI3K_Akt->GSK3b Neuronal_Survival Neuronal Survival & Growth ERK1_2->Neuronal_Survival GSK3b->Neuronal_Survival

Caption: Neurotrophic signaling pathway of this compound.

Anticancer Effects

In the context of cancer, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of extrinsic pathways. This involves the upregulation of death receptors like TNFR and Fas, which, upon binding to their ligands, initiate a signaling cascade that leads to cell death.

G ErinacineA This compound JNK_p300_p50 JNK/p300/p50 Pathway ErinacineA->JNK_p300_p50 Death_Receptors Upregulation of TNFR, Fas, FasL JNK_p300_p50->Death_Receptors Caspase_Activation Caspase Activation Death_Receptors->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Anticancer signaling pathway of this compound.

Experimental Workflow: From Compound to Data

The following diagram outlines a typical workflow for conducting an in vitro experiment with this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh this compound dissolve Prepare Stock Solution weigh->dissolve treat Treat Cells with this compound dissolve->treat culture Cell Culture culture->treat incubate Incubate treat->incubate assay Perform Assay (e.g., Viability, Western Blot) incubate->assay data Data Acquisition assay->data analysis Data Analysis data->analysis

Caption: General experimental workflow for in vitro studies with this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.